molecular formula C24H22F8O8 B3103622 Bis-PEG4-TFP ester CAS No. 1446282-42-3

Bis-PEG4-TFP ester

Numéro de catalogue: B3103622
Numéro CAS: 1446282-42-3
Poids moléculaire: 590.4 g/mol
Clé InChI: QKJYOLJOWDJZRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bis-PEG4-TFP ester is a homobifunctional and amine-reactive crosslinking reagent designed for the conjugation of biomolecules. This compound features hydrolytically stable tetrafluorophenyl (TFP) esters at both ends of a discrete PEG (dPEG) spacer. The TFP esters react efficiently with primary and secondary amines to form stable amide bonds, and they offer superior stability in aqueous environments compared to traditional NHS esters, leading to more efficient and reproducible labeling of biopolymers . The integrated PEG4 spacer is 16 atoms long (approximately 18.1 Å), which provides solubility and flexibility, helping to maintain the bioactivity of conjugated molecules . Key Applications in Research: • Biomolecule Crosslinking: Ideal for conjugating closely associated proteins and other amine-containing molecules within a cellular matrix or lysate . • PROTACs Synthesis: Serves as a foundational PEG-based linker in the construction of PROTACs (Proteolysis Targeting Chimeras) . • Material Science & Nanotechnology: Applicable in medical research, drug-release systems, and the development of new polymeric materials . Handling and Storage: This compound is typically soluble in polar aprotic solvents like DMSO. As a hygroscopic solid, it must be handled with care: store at -20°C, protect from light and moisture, and allow it to reach room temperature before opening to minimize exposure to humidity . Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F8O8/c25-13-11-14(26)20(30)23(19(13)29)39-17(33)1-3-35-5-7-37-9-10-38-8-6-36-4-2-18(34)40-24-21(31)15(27)12-16(28)22(24)32/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJYOLJOWDJZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132985
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446282-42-3
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG4-TFP Ester: A Homobifunctional Crosslinking Agent for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG4-TFP ester, a homobifunctional, amine-reactive crosslinking agent. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical information required for its effective application in bioconjugation, protein analysis, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Introduction to this compound

This compound is a chemical crosslinker characterized by a discrete polyethylene glycol (dPEG®) spacer flanked by two tetrafluorophenyl (TFP) ester reactive groups.[1][2][3][4] This symmetrical architecture allows for the covalent linkage of two molecules that possess primary or secondary amine groups. The central PEG4 spacer, consisting of four ethylene glycol units, imparts hydrophilicity to the crosslinker and the resulting conjugate, which can help to mitigate aggregation and improve solubility.[5]

The defining feature of this crosslinker lies in its TFP ester reactive groups. TFP esters are known to be more resistant to hydrolysis, particularly at basic pH, compared to the more commonly used N-hydroxysuccinimide (NHS) esters. This enhanced stability translates to higher reaction efficiencies and better reproducibility in aqueous environments.

Chemical Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is crucial for its successful implementation in experimental workflows. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Weight 590.41 g/mol
Chemical Formula C₂₄H₂₂F₈O₈
Purity > 98%
Spacer Arm Length 18.1 Å (16 atoms)
Solubility Soluble in organic solvents such as Methylene chloride, DMAC, and DMSO.
Storage Conditions -20°C, under an inert atmosphere to minimize exposure to moisture.
Comparative Advantage: TFP Ester vs. NHS Ester

The choice of reactive group is a critical consideration in bioconjugation. The table below provides a comparative summary of TFP esters and NHS esters.

FeatureTFP (Tetrafluorophenyl) EsterNHS (N-hydroxysuccinimide) EsterReference
Reactivity with Amines High, comparable to NHS esters.High
Hydrolytic Stability Significantly more stable, especially at pH > 7.5.Prone to hydrolysis, with a rapidly decreasing half-life as pH increases.
Optimal Reaction pH 7.5 - 8.07.2 - 8.5
Byproduct of Reaction TetrafluorophenolN-hydroxysuccinimide
Key Advantage Higher conjugation efficiency and reproducibility due to reduced hydrolysis.Widely used and well-documented.

Mechanism of Action and Experimental Workflows

The fundamental reaction of this compound involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.

General Reaction Mechanism

The following diagram illustrates the reaction between a TFP ester and a primary amine.

G cluster_reactants Reactants cluster_products Products TFP This compound (R-CO-OTFP) Amide Stable Amide Bond (R-CO-NH-R') TFP->Amide + R'-NH₂ Amine Primary Amine (R'-NH₂) TFP_byproduct Tetrafluorophenol (HO-TFP) Amide->TFP_byproduct + Byproduct

Caption: Reaction of a TFP ester with a primary amine to form an amide bond.

Experimental Workflow: Protein-Protein Crosslinking

This compound can be used to study protein-protein interactions, stabilize protein complexes, or capture transient interactions. The following is a detailed protocol adapted for the use of this compound in protein crosslinking.

G Protein Crosslinking Workflow prep 1. Protein Preparation Dissolve protein in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.5-8.0. reagent 2. Reagent Preparation Prepare a fresh stock solution of This compound in anhydrous DMSO. prep->reagent reaction 3. Crosslinking Reaction Add the crosslinker solution to the protein sample at a defined molar excess. reagent->reaction incubation 4. Incubation Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. reaction->incubation quench 5. Quenching Add a quenching buffer (e.g., Tris or Glycine) to stop the reaction. incubation->quench analysis 6. Analysis Analyze the crosslinked products by SDS-PAGE, Western Blot, or Mass Spectrometry. quench->analysis

Caption: Workflow for protein-protein crosslinking using this compound.

Detailed Protocol:

  • Protein Sample Preparation:

    • Dissolve the purified protein(s) in a non-amine-containing buffer (e.g., phosphate-buffered saline (PBS), HEPES, or borate buffer) to a final concentration of 1-5 mg/mL. The optimal pH for the reaction is between 7.5 and 8.0.

  • Crosslinker Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). A typical stock concentration is 10-50 mM. It is crucial to use anhydrous DMSO to prevent premature hydrolysis of the TFP ester.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point is often a 20 to 50-fold molar excess.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature will depend on the specific proteins and their reactivity.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess this compound.

  • Analysis of Crosslinked Products:

    • The crosslinked protein mixture can then be analyzed by various techniques, including SDS-PAGE to visualize the formation of higher molecular weight species, Western blotting to identify specific crosslinked partners, and mass spectrometry to identify the crosslinked peptides and residues.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of sophisticated biotherapeutics.

PROTACs (Proteolysis-Targeting Chimeras)

This compound is utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the spatial orientation of the two ligands and influencing the formation of a productive ternary complex.

The diagram below illustrates the general structure of a PROTAC and the role of the linker.

G PROTAC Structure and Function cluster_protac PROTAC Molecule cluster_complex Ternary Complex Formation E3_ligand E3 Ligase Ligand Linker This compound (as the linker backbone) E3_ligand->Linker E3_ligase E3 Ubiquitin Ligase E3_ligand->E3_ligase Binds to Target_ligand Target Protein Ligand Linker->Target_ligand Target_protein Target Protein Target_ligand->Target_protein Binds to E3_ligase->Target_protein Ubiquitination & Degradation

Caption: The role of a linker like this compound in a PROTAC.

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, this compound can be employed to link cytotoxic drugs to antibodies. While this specific linker is homobifunctional and would require a drug and antibody that both present suitable amine groups for direct conjugation, the underlying TFP ester chemistry is highly relevant. More commonly, heterobifunctional linkers incorporating a TFP ester on one end are used to react with amines on the antibody. The hydrophilic PEG spacer can enhance the pharmacokinetic properties of the resulting ADC.

Conclusion

This compound is a versatile and efficient homobifunctional crosslinking agent with significant advantages for researchers in both basic science and drug development. Its enhanced hydrolytic stability compared to traditional NHS esters ensures more reliable and reproducible results in bioconjugation reactions. The hydrophilic PEG spacer further enhances its utility by improving the solubility and reducing the aggregation of the resulting conjugates. From elucidating protein-protein interactions to constructing novel therapeutic modalities like PROTACs and ADCs, this compound is a powerful tool for advancing biological and pharmaceutical research.

References

An In-depth Technical Guide to Bis-PEG4-TFP Ester: A Homobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Bis-PEG4-TFP ester, a homobifunctional crosslinking agent. It details the chemical structure, physicochemical properties, and common applications, with a focus on bioconjugation. Detailed experimental protocols for its synthesis and use in protein modification are also provided.

Core Concepts: Introduction to this compound

This compound is a chemical crosslinker used to covalently link molecules, particularly biomolecules. Its structure features a central polyethylene glycol (PEG) spacer of four ethylene glycol units, flanked on both ends by reactive 2,3,5,6-tetrafluorophenyl (TFP) ester groups. This homobifunctional nature allows it to react with two molecules containing primary or secondary amines, forming stable amide bonds and effectively creating a bridge between them.

The PEG linker itself is hydrophilic, which can help to improve the solubility of the resulting conjugate and reduce potential immunogenicity. The TFP esters are notable for their enhanced stability in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions, especially at physiological or slightly basic pH.[1][2][3] This makes this compound a valuable tool in fields such as proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference(s)
IUPAC Name Bis(2,3,5,6-tetrafluorophenyl) 4,7,10,13-tetraoxahexadecanedioate[4]
CAS Number 1446282-42-3
Molecular Formula C₂₄H₂₂F₈O₈
Molecular Weight 590.41 g/mol
Appearance White to off-white solidN/A
Purity Typically >95%N/A
Solubility Soluble in DMSO, DMF, Acetonitrile, Methylene ChlorideN/A
Reactive Group 2,3,5,6-Tetrafluorophenyl (TFP) Ester
Reactive Toward Primary and secondary amines
Spacer Arm Length The PEG4 linker provides a defined spacerN/A
Storage Conditions -20°C, protect from moistureN/A

Chemical Structure and Reaction Pathway

The structure of this compound is central to its function. The TFP esters are highly reactive towards nucleophilic attack from amine groups, resulting in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.

Figure 1: Conceptual diagram of this compound's structure.

The reaction pathway involves the nucleophilic acyl substitution where an amine attacks the carbonyl carbon of the TFP ester.

reaction_pathway reagent This compound (TFP-OOC-PEG-COO-TFP) intermediate Mono-conjugated Intermediate (R-NH-CO-PEG-COO-TFP) reagent->intermediate + Protein 1 byproduct Tetrafluorophenol (TFP-OH) reagent->byproduct Release of protein1 Protein 1 with Primary Amine (R-NH₂) protein1->intermediate protein2 Protein 2 with Primary Amine (R'-NH₂) product Crosslinked Product (R-NH-CO-PEG-CO-NH-R') protein2->product intermediate->product + Protein 2 intermediate->byproduct Release of

Figure 2: Reaction pathway for protein crosslinking.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in protein crosslinking.

This protocol describes the conversion of a commercially available PEG diacid to its corresponding bis-TFP ester using a carbodiimide coupling agent.

Materials:

  • 4,7,10,13-Tetraoxahexadecanedioic acid (PEG4-diacid)

  • 2,3,5,6-Tetrafluorophenol (TFP)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Dimethylformamide (DMF, if needed for solubility)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4,7,10,13-tetraoxahexadecanedioic acid in anhydrous DCM.

  • Addition of TFP: Add 2.2 equivalents of 2,3,5,6-tetrafluorophenol to the solution.

  • Initiation of Reaction: Cool the mixture in an ice bath (0°C). Slowly add a solution of 2.2 equivalents of DCC (or EDAC) dissolved in a minimal amount of anhydrous DCM.

  • Reaction Incubation: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Wash the filtrate with 5% sodium bicarbonate solution, followed by water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.

This protocol provides a general workflow for crosslinking proteins using this compound. Optimization of molar ratios, concentration, and incubation time may be required for specific applications.

Materials:

  • This compound

  • Protein(s) to be crosslinked

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2-8.5.

  • Anhydrous DMSO or DMF for stock solution

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5

  • Purification system (e.g., SEC or IEX chromatography columns)

Experimental Workflow Diagram:

workflow start Start prep_reagent Prepare 10-100 mM This compound stock in dry DMSO/DMF start->prep_reagent prep_protein Prepare Protein Solution (0.5-5 mg/mL) in Amine-Free Buffer (pH 7.2-8.5) start->prep_protein reaction Add TFP Ester to Protein (10-50 fold molar excess). Incubate 30 min - 2 hr at RT. prep_reagent->reaction prep_protein->reaction quench Quench Reaction with 1M Tris or Glycine (20-50 mM final conc.) reaction->quench purify Purify Conjugate via SEC or IEX Chromatography quench->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze end End analyze->end

Figure 3: General workflow for protein crosslinking.

Procedure:

  • Prepare Crosslinker Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Prepare Protein Solution: Dissolve the protein(s) in the chosen reaction buffer at a concentration of 0.5-5 mg/mL.

  • Initiate Crosslinking: Add the required volume of the crosslinker stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. The optimal ratio should be determined empirically.

  • Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C for sensitive proteins.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This step deactivates any unreacted TFP esters.

  • Purify Conjugate: Remove excess, unreacted, and hydrolyzed crosslinker, and separate the crosslinked products from the uncrosslinked protein using an appropriate chromatography method.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger, crosslinked conjugates from smaller, unreacted proteins and reagents.

    • Ion Exchange Chromatography (IEX): Can separate proteins based on changes in their surface charge resulting from the modification of amine groups.

  • Analyze Results: Analyze the purified product using SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked product. Mass spectrometry can be used for more detailed characterization.

Applications and Considerations

This compound is a versatile crosslinker with several applications:

  • PROTAC Synthesis: It can serve as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand in a Proteolysis-Targeting Chimera (PROTAC).

  • Antibody-Drug Conjugates (ADCs): Used to link cytotoxic drugs to antibodies, leveraging the stability of the TFP ester chemistry.

  • Studying Protein-Protein Interactions: By covalently linking interacting proteins, it allows for their identification and the study of their complex structures.

  • Surface Modification: Immobilization of proteins or other amine-containing molecules onto surfaces for biosensor development.

Key Considerations:

  • Hydrolysis: While more stable than NHS esters, TFP esters can still hydrolyze in aqueous buffers. Prepare stock solutions fresh and avoid prolonged exposure to high pH before adding to the protein.

  • Buffer Choice: Always use amine-free buffers (e.g., PBS, HEPES, Borate) for the conjugation reaction, as buffers like Tris or glycine will compete for reaction with the TFP ester.

  • Optimization: The degree of crosslinking can be controlled by adjusting the molar ratio of crosslinker to protein, protein concentration, pH, and reaction time.

References

An In-Depth Technical Guide to the Mechanism and Application of Bis-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bis-PEG4-TFP ester is a homobifunctional crosslinking agent that has gained prominence in bioconjugation, proteomics, and drug development. Its architecture, featuring two tetrafluorophenyl (TFP) ester reactive groups separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, offers distinct advantages over traditional crosslinkers. This guide provides a comprehensive overview of the mechanism of action of this compound, details its core components, presents quantitative data on its performance relative to other reagents, and offers detailed protocols for its application.

Core Concepts: The Molecular Architecture of this compound

The efficacy of this compound as a crosslinking reagent is derived from the synergistic functions of its three key components: the tetrafluorophenyl (TFP) ester reactive groups, the polyethylene glycol (PEG4) spacer, and its homobifunctional nature.

  • Tetrafluorophenyl (TFP) Ester: The TFP ester is an amine-reactive functional group responsible for forming covalent bonds with target molecules. It reacts with primary and secondary amines, such as the ε-amine of lysine residues and the N-termini of proteins, through nucleophilic acyl substitution to form a stable amide bond. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, particularly at basic pH. This increased hydrolytic resistance minimizes the competing reaction of hydrolysis, leading to higher conjugation efficiencies and greater reproducibility.

  • Polyethylene Glycol (PEG4) Spacer: The PEG4 spacer is a discrete chain of four ethylene glycol units. This hydrophilic spacer imparts several beneficial properties to the crosslinker and the resulting conjugate. It enhances the water solubility of the reagent and the final bioconjugate, which is particularly advantageous when working with hydrophobic molecules. The PEG spacer also provides a defined spatial separation of 18.1 Å between the conjugated molecules, which can be critical for maintaining their biological activity by reducing steric hindrance. In the context of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the PEG linker can improve pharmacokinetic properties, leading to longer circulation times and increased therapeutic efficacy.

  • Homobifunctional Nature: As a homobifunctional crosslinker, this compound possesses two identical reactive groups. This allows for the indiscriminate crosslinking of molecules with available amine groups, making it a valuable tool for studying protein-protein interactions, creating intramolecular crosslinks to study protein conformation, and forming protein oligomers.

Mechanism of Action: Amine Acylation

The fundamental mechanism of action of this compound is the acylation of primary amines. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the TFP ester. This forms a tetrahedral intermediate which then collapses, releasing the tetrafluorophenol leaving group and forming a stable, covalent amide bond.

The optimal pH for this reaction is typically in the range of 7.2 to 9.0. At physiological pH (around 7.4), the reaction proceeds efficiently. At more basic pH values, the rate of acylation increases as more amines are deprotonated and thus more nucleophilic. However, the rate of hydrolysis of the ester also increases with pH. The superior hydrolytic stability of TFP esters compared to NHS esters makes them particularly advantageous for reactions conducted at pH 8.0 and above.

G Mechanism of Amine Acylation by TFP Ester reagents This compound + Protein (with primary amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Crosslinked Protein + Tetrafluorophenol intermediate->products Collapse and Leaving Group Departure

Figure 1. Reaction mechanism of TFP ester with a primary amine.

Data Presentation: Quantitative Comparison and Performance Metrics

A significant advantage of TFP esters is their enhanced stability against hydrolysis compared to NHS esters. This stability translates to a longer half-life in aqueous buffers, providing a wider window for the conjugation reaction and leading to potentially higher yields.

pHTFP Ester Half-life (minutes)NHS Ester Half-life (minutes)Fold Difference
7.0~495~263~1.9x
8.0~154~51~3.0x
10.0~365~39~9.4x
Table 1: Comparison of the hydrolytic half-lives of TFP and NHS ester-terminated self-assembled monolayers at room temperature. Data adapted from Lockett et al., 2008.[1]

The length of the PEG spacer also plays a crucial role in the pharmacokinetic properties of bioconjugates, particularly for ADCs. Longer PEG chains can shield the hydrophobic payload, leading to reduced clearance and increased exposure.

PEG Linker LengthADC Clearance (mL/day/kg) in Rats
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
Table 2: Impact of PEG linker length on the clearance of an ADC with a drug-to-antibody ratio of 8. A lower clearance value indicates a longer circulation time. Data adapted from Burke et al., 2017.[1]

Experimental Protocols

The following protocols are provided as a guide for using this compound in common bioconjugation applications. Optimization may be required for specific proteins and experimental goals.

General Protein Crosslinking

This protocol describes a general method for crosslinking proteins in solution to study protein-protein interactions.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, or borate buffer) at a concentration of 1-5 mg/mL.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup: Add the this compound stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by desalting or dialysis.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, size exclusion chromatography (SEC), or mass spectrometry.

G General Protein Crosslinking Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis reagent_prep Prepare this compound Stock reaction Add Crosslinker to Protein reagent_prep->reaction protein_prep Prepare Protein Solution protein_prep->reaction incubation Incubate reaction->incubation quenching Quench Reaction incubation->quenching purification Purify Conjugate quenching->purification analysis Analyze Products purification->analysis

Figure 2. Experimental workflow for protein crosslinking.

Antibody-Drug Conjugate (ADC) Synthesis (Conceptual Workflow)

This workflow outlines the conceptual steps for using a heterobifunctional linker containing a TFP ester and a PEG4 spacer for ADC synthesis.

Procedure:

  • Antibody Preparation: Prepare the antibody in a suitable amine-free buffer.

  • Linker-Payload Synthesis: Synthesize the linker-payload construct containing the TFP-PEG4 moiety and the cytotoxic drug.

  • Conjugation: React the antibody with the TFP-PEG4-drug linker. The TFP ester will react with lysine residues on the antibody.

  • Purification: Purify the ADC to remove unconjugated antibody, linker-drug, and other impurities.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro potency.

G Conceptual ADC Synthesis Workflow antibody Antibody conjugation Conjugation Reaction antibody->conjugation linker_drug TFP-PEG4-Drug linker_drug->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification adc->purification characterization Characterization purification->characterization

Figure 3. Conceptual workflow for ADC synthesis.

Conclusion

The this compound is a versatile and efficient homobifunctional crosslinker for a wide range of bioconjugation applications. Its TFP ester reactive groups provide superior hydrolytic stability compared to traditional NHS esters, leading to more controlled and efficient conjugation reactions. The integrated PEG4 spacer enhances solubility, provides optimal spatial separation, and can improve the pharmacokinetic properties of the resulting bioconjugates. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their scientific endeavors.

References

An In-Depth Technical Guide to the Bis-PEG4-TFP Ester Crosslinker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties and applications of the Bis-PEG4-TFP ester crosslinker. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary to effectively utilize this versatile reagent in their work.

Introduction

The this compound is a homobifunctional crosslinking agent that has gained prominence in bioconjugation, proteomics, and drug discovery. Its unique architecture, featuring two tetrafluorophenyl (TFP) ester reactive groups connected by a hydrophilic polyethylene glycol (PEG) spacer, offers distinct advantages over traditional crosslinkers. The TFP esters provide enhanced stability and reactivity towards primary amines, while the PEG4 spacer improves solubility and reduces steric hindrance. This guide will delve into the chemical and physical properties, reaction mechanisms, and key applications of the this compound, supplemented with experimental protocols and visual workflows.

Core Properties of this compound

The utility of this compound stems from its well-defined chemical structure and resultant physicochemical properties.

Chemical Structure and Composition

The this compound is characterized by two amine-reactive TFP ester groups at either end of a PEG4 spacer. The PEG component consists of four repeating ethylene glycol units, which imparts hydrophilicity to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of a representative Bis-dPEG®4-TFP Ester is presented in Table 1. These properties are essential for designing and executing crosslinking experiments.

PropertyValueReference
Molecular Weight 590.41 g/mol [1]
Chemical Formula C₂₄H₂₂F₈O₈[1]
Purity > 98%[1]
Spacer Arm Length 16 atoms (18.1 Å)[1]
Solubility Methylene chloride, DMAC, DMSO[1]
Storage Conditions -20°C, protect from moisture

Chemical Properties and Reactivity

The performance of this compound as a crosslinker is dictated by the reactivity of its TFP ester functional groups and the influence of the PEG spacer.

Reactivity with Primary Amines

The TFP esters react efficiently with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction proceeds optimally at a pH range of 7.5-8.0.

Enhanced Stability of TFP Esters

A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their superior stability in aqueous solutions, particularly at basic pH. This increased stability against hydrolysis leads to higher conjugation efficiency and more reproducible results.

Hydrolytic Stability: TFP vs. NHS Esters

Quantitative studies have demonstrated the enhanced stability of TFP esters. The rate of hydrolysis for both NHS and TFP esters increases with pH; however, TFP esters exhibit a significantly longer half-life, especially at higher pH values.

Table 2: Comparative Hydrolysis Half-Lives of TFP and NHS Esters at Various pH Values

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.0~420~240
8.0~180~60
10.0~360~39

Data derived from a study on TFP- and NHS-terminated self-assembled monolayers.

Key Applications

The unique properties of this compound make it a valuable tool in a range of applications, from fundamental protein research to the development of novel therapeutics.

Protein Crosslinking for Structural and Interaction Analysis

This compound can be used to covalently link interacting proteins or subunits within a protein complex. The defined spacer arm length provides distance constraints that are valuable for computational modeling of protein structures and interactions. The analysis of crosslinked products is often performed using techniques like SDS-PAGE, Western blotting, and mass spectrometry.

Development of Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound can serve as a linker to conjugate cytotoxic drugs to antibodies. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the resulting ADC.

Synthesis of PROTACs

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is a commonly used linker in the synthesis of PROTACs, connecting the target-binding ligand and the E3 ligase ligand.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Protein Crosslinking Protocol

This protocol provides a general workflow for crosslinking proteins in solution. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation time, should be empirically determined for each specific system.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate, or borate) at pH 7.5-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • SDS-PAGE and/or mass spectrometry equipment for analysis

Procedure:

  • Prepare a stock solution of the crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Prepare the protein solution: Ensure the protein is at a suitable concentration (typically 0.1-5 mg/mL) in an amine-free buffer.

  • Initiate the crosslinking reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

  • Incubate the reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted TFP esters. Incubate for 15 minutes at room temperature.

  • Analyze the results: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. For more detailed analysis of crosslinked sites, proceed with sample preparation for mass spectrometry.

PROTAC Synthesis Workflow

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as a linker. This typically involves a two-step sequential conjugation.

Materials:

  • Target protein ligand with a primary amine handle

  • E3 ligase ligand with a primary amine handle

  • This compound

  • Anhydrous DMF or DMSO

  • DIEA (N,N-Diisopropylethylamine)

  • HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • First Conjugation:

    • Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add DIEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the mono-conjugated product by preparative HPLC.

  • Second Conjugation:

    • Dissolve the purified mono-conjugated product (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

    • Add DIEA (2-3 equivalents).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding the application of this compound.

General_Protein_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Protein Solution Prepare Protein Solution Initiate Crosslinking Initiate Crosslinking Prepare Protein Solution->Initiate Crosslinking Prepare Crosslinker Stock Prepare Crosslinker Stock Prepare Crosslinker Stock->Initiate Crosslinking Incubate Incubate Initiate Crosslinking->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction SDS-PAGE SDS-PAGE Quench Reaction->SDS-PAGE Mass Spectrometry Mass Spectrometry Quench Reaction->Mass Spectrometry

Caption: General workflow for protein crosslinking using this compound.

PROTAC_Mechanism_of_Action cluster_components Components cluster_process Process PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Conclusion

The this compound crosslinker is a powerful and versatile tool for life science research and drug development. Its enhanced stability, reactivity, and favorable solubility characteristics make it a superior choice for a variety of bioconjugation applications. By understanding its core properties and following optimized experimental protocols, researchers can effectively leverage this reagent to advance their scientific goals.

References

An In-depth Technical Guide to the Synthesis of Bis-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bis-PEG4-TFP ester, a homobifunctional crosslinker critical in bioconjugation and drug development. This document outlines the synthetic pathway, detailed experimental protocols, and methods for purification and characterization. The information presented is curated for researchers and professionals requiring a practical and in-depth understanding of the synthesis of this important reagent.

Introduction

This compound is a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure features a hydrophilic tetra-polyethylene glycol (PEG4) spacer flanked by two amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) esters. The PEG4 linker enhances solubility and provides optimal spatial orientation for conjugated molecules. TFP esters offer a significant advantage over their N-hydroxysuccinimide (NHS) counterparts due to their increased stability towards hydrolysis, leading to more efficient and reproducible conjugation reactions.[1][2] This guide details a two-step synthetic approach, commencing with the preparation of the dicarboxylic acid precursor followed by the activation to the final TFP ester.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two main stages:

  • Synthesis of Bis-PEG4-dicarboxylic acid (HOOC-PEG4-COOH): This initial step involves the formation of the core PEG4 dicarboxylic acid linker.

  • Esterification to this compound: The terminal carboxylic acid groups are then activated by esterification with 2,3,5,6-tetrafluorophenol (TFP) to yield the final amine-reactive product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Bis-PEG4-dicarboxylic acid cluster_1 Step 2: Esterification to this compound Tetraethylene_glycol Tetraethylene glycol Intermediate_1 Ditosylate or Dimesylate Intermediate Tetraethylene_glycol->Intermediate_1 TsCl or MsCl, Base Intermediate_2 Dinitrile Intermediate Intermediate_1->Intermediate_2 NaCN, DMSO Bis_PEG4_dicarboxylic_acid Bis-PEG4-dicarboxylic acid Intermediate_2->Bis_PEG4_dicarboxylic_acid Acid or Base Hydrolysis Bis_PEG4_TFP_ester This compound Bis_PEG4_dicarboxylic_acid->Bis_PEG4_TFP_ester TFP, DCC, DMAP, Anhydrous DCM TFP 2,3,5,6-Tetrafluorophenol TFP->Bis_PEG4_TFP_ester

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of Bis-PEG4-dicarboxylic acid (HOOC-PEG4-COOH)

The synthesis of the dicarboxylic acid precursor can be achieved through various methods. One common approach involves the cyanation of a di-activated tetraethylene glycol followed by hydrolysis.

Materials:

  • Tetraethylene glycol

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Pyridine or Triethylamine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Tetraethylene Glycol:

    • Dissolve tetraethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine (2.2 eq).

    • Slowly add p-toluenesulfonyl chloride or methanesulfonyl chloride (2.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the di-activated intermediate.

  • Cyanation:

    • Dissolve the di-activated intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (2.5 eq) and heat the mixture to 80-90 °C.

    • Stir the reaction for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the dinitrile intermediate.

  • Hydrolysis:

    • To the dinitrile intermediate, add a solution of 6 M HCl or 2 M NaOH.

    • Heat the mixture to reflux (approximately 100 °C) for 6-8 hours.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl if a basic hydrolysis was performed.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Bis-PEG4-dicarboxylic acid as a viscous oil or solid.

Purification: The crude product can be purified by silica gel flash column chromatography using a gradient of methanol in dichloromethane.

Synthesis of this compound

The final step involves the esterification of the dicarboxylic acid with 2,3,5,6-tetrafluorophenol (TFP) using a carbodiimide coupling agent, a reaction often referred to as Steglich esterification.[3][4]

Materials:

  • Bis-PEG4-dicarboxylic acid

  • 2,3,5,6-Tetrafluorophenol (TFP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Esterification_Workflow Start Dissolve Bis-PEG4-dicarboxylic acid, TFP, and DMAP in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_DCC Add DCC solution Cool->Add_DCC React_0C Stir at 0 °C for 30 min Add_DCC->React_0C React_RT Stir at room temperature for 12-16 h React_0C->React_RT Filter Filter to remove dicyclohexylurea (DCU) React_RT->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by flash column chromatography Concentrate->Purify End Obtain pure this compound Purify->End

Figure 2: Workflow for the esterification of Bis-PEG4-dicarboxylic acid.

Procedure:

  • Reaction Setup:

    • To a solution of Bis-PEG4-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add 2,3,5,6-tetrafluorophenol (2.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil or white solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
1. Synthesis of Bis-PEG4-dicarboxylic acid
ActivationTsCl or MsCl, PyridineDCM0 to RT12-16>90>95
CyanationNaCNDMSO80-908-1280-90>90
HydrolysisHCl or NaOHWater1006-870-85>95
2. Esterification to this compound DCC, DMAP, TFPDCM0 to RT12-1675-90>98[5]

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Bis-PEG4-dicarboxylic acid:

  • ¹H NMR: Expect to see characteristic peaks for the ethylene glycol repeating units and the methylene protons adjacent to the carboxylic acid groups.

  • ¹³C NMR: Signals corresponding to the ethylene glycol carbons and the carbonyl carbons of the carboxylic acids should be present.

  • ESI-MS: The mass spectrum should show the expected molecular ion peak corresponding to the molecular weight of the dicarboxylic acid.

This compound:

  • ¹H NMR: The spectrum will show the characteristic peaks for the PEG backbone and a multiplet in the aromatic region corresponding to the protons on the tetrafluorophenyl rings.

  • ¹³C NMR: In addition to the PEG signals, the spectrum will display peaks for the carbonyl carbons of the ester and the carbons of the TFP rings.

  • ¹⁹F NMR: A characteristic signal for the fluorine atoms on the TFP rings will be observed.

  • ESI-MS: The mass spectrum should confirm the molecular weight of the final product (Expected MW: 590.41 g/mol ).

  • HPLC: Purity can be assessed by reverse-phase HPLC.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The two-step process, involving the initial formation of the dicarboxylic acid followed by a Steglich esterification, is a reliable method for producing this valuable homobifunctional crosslinker. The superior stability of the TFP ester functionality makes it an excellent choice for applications requiring efficient and controlled bioconjugation. By following the outlined protocols and characterization methods, researchers can confidently synthesize and utilize this compound in their drug development and scientific research endeavors.

References

An In-Depth Technical Guide to Bis-PEG4-TFP Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-TFP ester is a homobifunctional, amine-reactive crosslinking agent that has emerged as a valuable tool in chemical biology, proteomics, and drug discovery. Its unique properties, including a defined polyethylene glycol (PEG) spacer arm and highly reactive tetrafluorophenyl (TFP) ester functional groups, enable the efficient and stable covalent linkage of biomolecules. This guide provides a comprehensive overview of this compound, its physicochemical properties, key applications, and detailed experimental protocols.

Physicochemical Properties

Understanding the molecular characteristics of this compound is crucial for its effective application. The key quantitative data for this crosslinker are summarized in the table below.

PropertyValueReference
Molecular Weight 590.41 g/mol [1]
Chemical Formula C₂₄H₂₂F₈O₈[1]
Purity >98%[1]
Spacer Arm Length 18.1 Å (16 atoms)[1]
Solubility Methylene chloride, Dimethylacetamide (DMAC), Dimethyl sulfoxide (DMSO)[1]
Reactive Groups Tetrafluorophenyl (TFP) esters
Reactivity Primary and secondary amines

Core Applications

The bifunctional nature of this compound allows for its use in a variety of applications aimed at understanding and manipulating biological systems.

Probing Protein-Protein Interactions

A primary application of this compound is in the study of protein-protein interactions (PPIs) within their native cellular environment. The crosslinker can permeate cell membranes and covalently trap transient or weak interactions, allowing for their subsequent identification and characterization through techniques like immunoprecipitation and mass spectrometry. This "in-vivo" crosslinking approach provides a snapshot of the cellular interactome at a given moment.

Bioconjugation and Antibody Labeling

The high reactivity of TFP esters towards primary amines, such as the ε-amino group of lysine residues, makes this compound an excellent reagent for labeling antibodies and other proteins. TFP esters offer superior hydrolytic stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.

Synthesis of PROTACs

This compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG4 linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind their respective targets.

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

Protocol 1: General Antibody Conjugation

This protocol describes the labeling of an antibody with this compound.

Materials:

  • Antibody solution (in a buffer free of primary amines, e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted TFP esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and quenching buffer by using a desalting column or by dialysis against PBS.

  • Characterization: Determine the degree of labeling and confirm the functionality of the conjugated antibody.

Protocol 2: In-Vivo Crosslinking for Protein Interaction Analysis

This protocol provides a general workflow for crosslinking proteins within living cells.

Materials:

  • Cultured cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound

  • Anhydrous DMSO

  • Quenching solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cell lysis buffer

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS to remove any amine-containing media components. Resuspend the cells in PBS.

  • Crosslinking:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add the crosslinker to the cell suspension to a final concentration of 1-5 mM. The optimal concentration and incubation time should be determined empirically.

    • Incubate for 30 minutes at room temperature. For cell surface crosslinking, the incubation can be performed at 4°C to minimize internalization of the crosslinker.

  • Quenching: Add the quenching solution to stop the crosslinking reaction.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer to extract the crosslinked protein complexes.

  • Analysis: The crosslinked protein complexes can then be analyzed by techniques such as immunoprecipitation followed by western blotting or mass spectrometry to identify interacting partners.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the logical flow of experiments and the underlying biological processes is essential for understanding the applications of this compound.

G cluster_workflow Experimental Workflow: Antibody Conjugation prep_ab Prepare Antibody in Amine-Free Buffer conjugation Incubate Antibody with Crosslinker (RT or 4°C) prep_ab->conjugation prep_crosslinker Prepare this compound Stock Solution in DMSO prep_crosslinker->conjugation quenching Add Quenching Buffer (e.g., Tris-HCl) conjugation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification characterization Characterize Conjugated Antibody purification->characterization

Caption: Workflow for antibody conjugation using this compound.

G cluster_pathway Conceptual Pathway: PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism utilizing a linker like this compound.

G cluster_logic Logical Relationship: In-Vivo Crosslinking and PPI Discovery cells Living Cells with Protein Complexes crosslinker_add Add this compound cells->crosslinker_add crosslinking Covalent Crosslinking of Interacting Proteins crosslinker_add->crosslinking lysis Cell Lysis crosslinking->lysis purification Purification of Crosslinked Complexes (e.g., Immunoprecipitation) lysis->purification analysis Analysis by Mass Spectrometry purification->analysis ppi_map Identification of Protein-Protein Interactions analysis->ppi_map

Caption: Logic of using this compound for PPI discovery.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure and robust reactivity enable a range of applications from fundamental studies of protein interactions to the development of novel therapeutics like PROTACs. The protocols and conceptual diagrams provided in this guide serve as a starting point for the successful implementation of this crosslinker in various research endeavors. As with any chemical reagent, empirical optimization of reaction conditions is essential to achieve the desired outcomes.

References

Technical Guide: Solubility and Handling of Bis-PEG4-TFP Ester in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Bis-PEG4-TFP ester in dimethyl sulfoxide (DMSO). It includes quantitative solubility data for structurally related compounds, detailed experimental protocols for solubility determination and handling, and a visual representation of a typical bioconjugation workflow.

Executive Summary

Bis-PEG4-TFP (tetrafluorophenyl) ester is a homobifunctional crosslinker commonly utilized in bioconjugation, particularly for linking amine-containing molecules. Its solubility in organic solvents like DMSO is a critical parameter for its effective use in various applications, including the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This guide outlines the available solubility data, provides standardized protocols for its dissolution and handling, and illustrates its reactive mechanism.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not consistently published across all suppliers, data for structurally similar compounds provide a strong indication of its solubility profile in DMSO. The presence of the polyethylene glycol (PEG) linker generally enhances solubility in aqueous and organic solvents.

Compound NameSolventReported SolubilityMolar Concentration (approx.)SourceNotes
Bis-Mal-Lysine-PEG4-TFP esterDMSO100 mg/mL118.52 mMMedchemExpressUltrasonic treatment is recommended. The hygroscopic nature of DMSO necessitates the use of a freshly opened solvent.[1]
Bis-dPEG®₄-TFP esterDMSOSolubleNot SpecifiedVector LabsListed as a suitable solvent without quantitative value.[2][3]
Azido-PEG4-TFP esterDMSOSolubleNot SpecifiedBroadPharmListed as a suitable solvent among others.[4]
TCO-PEG4-TFP EsterDMSOSolubleNot SpecifiedBroadPharmListed as a suitable solvent among others.[5]

Note: The solubility of this compound is expected to be in a similar range to these related compounds. However, empirical determination is recommended for specific applications.

Experimental Protocols

General Handling and Storage of this compound

Due to the hygroscopic nature of PEGylated compounds and the moisture sensitivity of TFP esters, proper handling and storage are crucial to maintain the integrity of the reagent.

  • Storage: Store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. Minimize exposure to air and moisture. For solids, which may become tacky upon moisture absorption, careful and swift handling is essential.

Protocol for Preparing a Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

  • Equilibration: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature for at least 20-30 minutes before opening.

  • Solvent Preparation: Use anhydrous, newly opened DMSO to minimize the impact of water, which can hydrolyze the TFP ester.

  • Weighing: In a fume hood, weigh the desired amount of the compound into a clean, dry vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Enhancing Solubility: To aid dissolution, vortex the solution briefly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle heating (30-40°C) can also be applied, but prolonged heating should be avoided to prevent degradation.

  • Storage of Stock Solution: Once fully dissolved, the stock solution can be stored at -20°C for several days. For longer-term storage, aliquoting into smaller volumes is recommended to avoid multiple freeze-thaw cycles.

Protocol for Determining the Solubility of this compound in DMSO

This protocol provides a general method for empirically determining the solubility of the compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Place the vial on a shaker or rotator and agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution through a 0.2 µm syringe filter compatible with DMSO.

  • Quantification:

    • Accurately dilute a small aliquot of the clear supernatant with an appropriate solvent.

    • Determine the concentration of the dissolved this compound using a suitable analytical method, such as:

      • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

      • Gravimetric Analysis: Evaporate a known volume of the filtrate to dryness under vacuum and weigh the remaining solid residue.

Visualization of a Typical Workflow and Reaction

Bioconjugation Workflow

The following diagram illustrates a typical workflow for the bioconjugation of an amine-containing biomolecule (e.g., a protein) with this compound.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis reagent_prep Prepare this compound Stock Solution in DMSO reaction Mix Reagent and Biomolecule Incubate at RT or 4°C reagent_prep->reaction biomolecule_prep Prepare Biomolecule in Amine-Free Buffer (e.g., PBS, pH 7.5-8.0) biomolecule_prep->reaction purification Remove Excess Reagent (e.g., Dialysis, SEC) reaction->purification analysis Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purification->analysis

Caption: A typical workflow for bioconjugation using this compound.

TFP Ester-Amine Reaction Mechanism

The core of the bioconjugation process is the reaction between the TFP ester and a primary amine on the target biomolecule, which results in the formation of a stable amide bond.

Caption: Reaction of a TFP ester with a primary amine to form an amide bond.

References

A Head-to-Head Comparison of Bis-PEG4-TFP Ester and Bis-PEG4-NHS Ester for Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount. Homobifunctional crosslinkers, such as Bis-PEG4-TFP ester and Bis-PEG4-NHS ester, are instrumental in covalently linking biomolecules through primary amine groups, such as the lysine residues on proteins. Both reagents feature two amine-reactive groups on either end of a hydrophilic 4-unit polyethylene glycol (PEG) spacer, which enhances solubility.[1] However, the choice between the N-hydroxysuccinimide (NHS) ester and the 2,3,5,6-tetrafluorophenyl (TFP) ester can significantly impact reaction efficiency, reproducibility, and the overall success of a conjugation strategy.[2] This guide provides a detailed technical comparison to inform the selection process for researchers in drug development and other scientific fields.

Core Chemistry: Reaction with Primary Amines

Both TFP and NHS esters react with primary amines (e.g., the N-terminus of a protein or the ε-amino group of lysine) via nucleophilic acyl substitution.[3] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable, covalent amide bond and the release of either TFP or NHS as a leaving group.[4] This fundamental reaction is the basis for their utility in crosslinking proteins, labeling antibodies, and constructing antibody-drug conjugates (ADCs).

G cluster_0 Bis-PEG4-Ester Reaction Ester R-Ester (TFP or NHS) Intermediate Tetrahedral Intermediate Ester->Intermediate Amine Protein-NH₂ (Primary Amine) Amine->Intermediate Nucleophilic Attack Product Protein-NH-R (Stable Amide Bond) Intermediate->Product Collapse LeavingGroup Leaving Group (TFP-OH or NHS-OH) Intermediate->LeavingGroup

Figure 1. General reaction mechanism for TFP/NHS esters with primary amines.

Comparative Analysis: TFP Ester vs. NHS Ester

The primary distinction between TFP and NHS esters lies in their relative stability, particularly against hydrolysis, which is a critical competing reaction in aqueous buffers.[3]

Hydrolytic Stability: The Key Differentiator

In bioconjugation, reactions are typically performed in aqueous buffers at a neutral to slightly basic pH to ensure that a sufficient portion of the primary amine groups are deprotonated and thus nucleophilic. However, these very conditions promote the hydrolysis of the active ester, where water acts as a nucleophile, converting the ester into an unreactive carboxylic acid. This side reaction reduces the efficiency of the desired conjugation.

TFP esters are significantly more resistant to hydrolysis than NHS esters , especially at the basic pH values required for efficient amine labeling. Studies have shown that TFP-activated surfaces have an almost 10-fold longer half-life at pH 10 compared to NHS surfaces. This superior stability provides a wider experimental window, allows for reactions to proceed for longer durations if necessary, and can lead to more efficient and reproducible conjugations.

Reaction Kinetics and Optimal pH

The reaction of NHS esters with amines is strongly pH-dependent. The optimal pH is a trade-off between ensuring the amine is deprotonated and minimizing ester hydrolysis. For NHS esters, the recommended pH range is typically 7.2 to 8.5. While the reaction is slower at pH 7.4, the rate of hydrolysis is also reduced. At pH 8.6 and 4°C, the half-life of an NHS ester due to hydrolysis can be as short as 10 minutes.

TFP esters also react efficiently with primary amines at a slightly basic pH. Due to their enhanced stability, they can be used effectively at a slightly higher pH range, often recommended up to pH 9.0, which can increase the rate of the desired aminolysis reaction without a proportionally rapid increase in hydrolysis.

ParameterThis compoundBis-PEG4-NHS EsterReference(s)
Reactive Group 2,3,5,6-Tetrafluorophenyl EsterN-Hydroxysuccinimide Ester
Target Primary and Secondary AminesPrimary Amines
Optimal pH Range 7.2 - 9.07.2 - 8.5
Hydrolytic Stability High (more resistant to hydrolysis)Moderate (susceptible to hydrolysis)
Half-life (Hydrolysis) Several hours at basic pH10 minutes at pH 8.6 (4°C)
Key Advantage Higher stability, more reproducible resultsWidely used and documented

Experimental Protocols: A General Guide

The following protocols provide a general framework for protein-protein crosslinking. Researchers should optimize parameters such as molar excess and reaction time for their specific application.

General Protocol for Protein Labeling

G PrepProtein 1. Prepare Protein Solution (2-20 mg/mL in amine-free buffer) React 3. Initiate Reaction (Add ester stock to protein solution) PrepProtein->React PrepEster 2. Prepare Ester Stock Solution (10 mM in anhydrous DMSO/DMF) PrepEster->React Incubate 4. Incubate (1-4h at RT or overnight at 4°C) React->Incubate Quench 5. Quench Reaction (Optional) (Add Tris or glycine buffer) Incubate->Quench Purify 6. Purify Conjugate (Size-exclusion chromatography, dialysis, or spin filtration) Quench->Purify

Figure 2. General workflow for bioconjugation using TFP or NHS esters.

1. Buffer Preparation:

  • Prepare a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffer.

  • For Bis-PEG4-NHS ester , adjust the pH to 7.2-8.5. A common choice is 0.1 M sodium bicarbonate, pH 8.3.

  • For This compound , adjust the pH to 7.2-9.0.

  • Crucial: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction.

2. Reagent Preparation:

  • Prepare the protein solution in the chosen reaction buffer. A concentration of 2-5 mg/mL is often recommended.

  • Immediately before use, dissolve the Bis-PEG4-TFP or Bis-PEG4-NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM). These esters are moisture-sensitive, and stock solutions in anhydrous solvents should be used promptly.

3. Conjugation Reaction:

  • Add a calculated molar excess of the dissolved crosslinker to the protein solution. A 10- to 50-fold molar excess is a common starting point, but this must be optimized.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. TFP esters may offer more flexibility for longer incubation times due to their higher stability.

4. Quenching and Purification:

  • (Optional) The reaction can be stopped by adding a quenching buffer containing primary amines, such as 1 M Tris or glycine, to a final concentration of 50-100 mM.

  • Remove excess, unreacted crosslinker and byproducts from the conjugated protein using standard methods like size-exclusion chromatography (e.g., desalting columns), dialysis, or spin filtration.

Logical Decision Framework

When choosing between these two crosslinkers, consider the following factors.

G Start Select Crosslinker Question1 Is reaction reproducibility and efficiency critical? Start->Question1 Question2 Is the protein sensitive to higher pH (>8.5)? Question1->Question2 No UseTFP Choose this compound Question1->UseTFP  Yes Question3 Is a long incubation required? Question2->Question3 No UseNHS Choose Bis-PEG4-NHS Ester Question2->UseNHS  Yes Question3->UseTFP  Yes Question3->UseNHS No

Figure 3. Decision tree for selecting between TFP and NHS esters.

Conclusion

Both this compound and Bis-PEG4-NHS ester are effective homobifunctional crosslinkers for modifying primary amines. The choice between them hinges on the specific requirements of the experiment.

  • Bis-PEG4-NHS ester is a well-established reagent with a vast body of literature supporting its use. It is a reliable choice for many standard applications, provided that reaction conditions, particularly pH and time, are carefully controlled to mitigate hydrolysis.

  • This compound represents an improvement in stability. Its enhanced resistance to hydrolysis allows for more flexible reaction conditions, longer incubation times, and potentially higher and more reproducible conjugation yields. This makes it the superior choice for applications where maximal efficiency is desired, when working with precious or dilute samples, or when developing robust and scalable processes in drug development.

References

The Pivotal Role of the PEG4 Linker in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the strategic selection of a chemical linker is a critical determinant of the ultimate success of a therapeutic or diagnostic agent. The linker, a seemingly simple bridge between a biological moiety and a payload, profoundly influences the solubility, stability, pharmacokinetics, and overall efficacy of the resulting conjugate. Among the diverse arsenal of available linkers, the discrete polyethylene glycol (PEG) linker, and specifically the PEG4 variant, has emerged as a cornerstone technology. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 linker in bioconjugation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Functions and Advantages of the PEG4 Linker

The PEG4 linker, a monodisperse entity composed of four repeating ethylene glycol units, offers a unique constellation of properties that address common challenges in the development of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

  • Enhanced Hydrophilicity and Solubility : A primary and crucial function of the PEG4 linker is to impart hydrophilicity to the bioconjugate.[1][3] Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate.[3] The ethylene oxide units of the PEG4 chain are highly solvated in aqueous environments, creating a hydration shell that enhances the overall water solubility of the molecule. This is a critical attribute for preventing aggregation and ensuring the developability of the bioconjugate.

  • Improved Pharmacokinetics : The hydrophilic nature of the PEG4 spacer contributes to an extended circulation half-life and altered biodistribution of the bioconjugate. By increasing the hydrodynamic radius and shielding the conjugate from proteolytic degradation and renal clearance, PEG linkers can lead to improved drug exposure at the target site and a better therapeutic index.

  • Reduced Steric Hindrance : The defined and flexible nature of the PEG4 linker provides optimal spatial separation between the conjugated molecules. This spacing is vital for preserving the biological activity of the targeting moiety, such as an antibody, by preventing the payload from interfering with its binding site.

  • Discreteness and Homogeneity : A key advantage of the PEG4 linker over traditional polydisperse PEGs is its discrete nature. It is a single molecular entity with a defined structure and molecular weight, which is crucial for manufacturing consistency and regulatory approval. This homogeneity ensures batch-to-batch reproducibility and results in a well-characterized product with a uniform drug-to-antibody ratio (DAR).

Data Presentation: Quantitative Impact of PEG Linkers

The length of the PEG spacer can significantly influence the biological properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key parameters.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4 ~5.5 0.65 Non-binding IgG-MMAE
PEG8~4.00.47Non-binding IgG-MMAE
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
PEG Linker LengthIC50 (nM)Fold Change vs. Non-PEGylatedReference Molecule
No PEG1.5 ± 0.21.0natGa-NOTA-RM26
PEG21.1 ± 0.10.73natGa-NOTA-PEGn-RM26
PEG4 1.3 ± 0.1 0.87 natGa-NOTA-PEGn-RM26
PEG112.5 ± 0.31.67natGa-NOTA-PEGn-RM26
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).
PropertyLinear PEG LinkerBranched PEG LinkerAdvantage of Branched
Drug-to-Antibody Ratio (DAR) Typically 2-4Up to 8 or higherHigher payload delivery per antibody
In Vivo Potency StandardCan be enhanced 10 to 100-foldHigher efficacy at lower doses
Hydrophilicity GoodExcellentSuperior solubility and reduced aggregation
Comparative advantages of branched PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis and characterization of bioconjugates incorporating PEG4 linkers.

Protocol 1: Conjugation of an Amine-Reactive NHS-Ester-PEG4 Linker to an Antibody

This protocol describes the conjugation of an antibody with a PEG4 linker functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

  • Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • NHS-PEG4-Linker (e.g., NHS-PEG4-Maleimide)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Conjugation Buffer to the desired concentration. Ensure the buffer is free of primary amines.

  • Linker Preparation: Allow the vial of NHS-PEG4-Linker to equilibrate to room temperature before opening to prevent moisture contamination. Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Conjugation Reaction: Add the NHS-PEG4-Linker stock solution to the antibody solution at a specific molar excess (e.g., 5-20 fold).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and quenching buffer by buffer exchange into a suitable storage buffer (e.g., PBS) using desalting columns.

Protocol 2: Conjugation of a Thiol-Reactive Maleimide-PEG4 Linker to a Reduced Antibody

This protocol details the site-specific conjugation of a maleimide-functionalized PEG4 linker to cysteine residues of a reduced antibody.

Materials:

  • Antibody (1-2 mg/mL in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-PEG4-Payload

  • DMSO

  • Cysteine solution (10 mM)

  • Desalting Columns

Procedure:

  • Antibody Reduction: Mix the antibody solution with a 10-fold molar excess of TCEP solution and incubate for 30 minutes at room temperature to reduce disulfide bonds.

  • Purification of Reduced Antibody: Remove excess TCEP using a desalting column, exchanging the antibody into a degassed conjugation buffer.

  • Payload Preparation: Dissolve the Maleimide-PEG4-Payload in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the maleimide-activated payload to the reduced antibody solution at a 5-fold molar excess. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Terminate the reaction by adding a 10 mM cysteine solution to cap any unreacted maleimide groups.

  • Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography or desalting columns to remove unreacted payload and other small molecules.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the role of the PEG4 linker in bioconjugation.

experimental_workflow_nhs cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody Antibody in Amine-Free Buffer conjugation Incubate (1-2h, RT) antibody->conjugation linker NHS-PEG4-Linker in DMSO linker->conjugation quenching Add Quenching Buffer (Tris-HCl) conjugation->quenching purify Desalting Column quenching->purify analysis Characterize ADC (DAR, etc.) purify->analysis experimental_workflow_maleimide cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_final Purification & Analysis antibody Antibody tcep Add TCEP antibody->tcep purify_reduced Desalt tcep->purify_reduced react Incubate (1h, RT) purify_reduced->react payload Maleimide-PEG4-Payload payload->react quench Add Cysteine react->quench purify_final Purify ADC quench->purify_final analyze Characterize purify_final->analyze protac_mechanism protac PROTAC Target Binding Ligand PEG4 Linker E3 Ligase Ligand target_protein Target Protein protac:f0->target_protein e3_ligase E3 Ubiquitin Ligase protac:f2->e3_ligase ternary_complex Ternary Complex (Target-PROTAC-E3) target_protein->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking with Bis-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-TFP ester is a homobifunctional crosslinking agent used to covalently link proteins and other amine-containing molecules. This reagent features two tetrafluorophenyl (TFP) ester reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The TFP ester is a highly efficient amine-reactive functional group that offers significant advantages over the more common N-hydroxysuccinimide (NHS) esters, particularly in aqueous environments.[1][2]

The PEG4 spacer arm enhances the solubility of the crosslinker in aqueous buffers and, once conjugated, can help to reduce aggregation of the target proteins. A key advantage of TFP esters is their increased resistance to hydrolysis compared to NHS esters, especially at neutral to slightly basic pH.[1][2] This superior stability allows for more efficient crosslinking reactions with higher yields. This compound is a valuable tool for a variety of applications, including the study of protein-protein interactions, the stabilization of protein complexes for structural analysis, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Properties and Mechanism of Action

This compound reacts with primary and secondary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form stable amide bonds. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the TFP ester, leading to the displacement of the tetrafluorophenol leaving group.

Key Features:

  • Homobifunctional: Contains two identical reactive groups, enabling the crosslinking of molecules with similar functional groups.

  • Amine-Reactive: Specifically targets primary and secondary amines.

  • TFP Ester Chemistry: Offers higher hydrolytic stability and reactivity compared to NHS esters, resulting in improved crosslinking efficiency.[1]

  • PEG Spacer: The hydrophilic PEG4 spacer arm improves solubility and reduces the potential for protein aggregation.

  • Defined Spacer Length: The discrete PEG4 linker provides a defined spacer arm length for consistent crosslinking distances.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in protein crosslinking applications. These values are derived from general protocols for similar TFP ester-based crosslinkers and should be optimized for specific applications.

ParameterRecommended Value/RangeNotes
Optimal Reaction pH 7.2 - 9.0Reaction with amines is favored at a slightly basic pH. Higher pH increases the rate of hydrolysis, though TFP esters are more stable than NHS esters under these conditions.
Recommended Buffers Phosphate-buffered saline (PBS), HEPES, Borate, Bicarbonate/CarbonateBuffers should be free of primary amines (e.g., Tris, Glycine) as they will compete with the target protein for reaction with the crosslinker.
Molar Excess of Crosslinker 10-fold to 50-fold molar excess over proteinThe optimal ratio is dependent on the protein concentration and the number of accessible amine groups. For protein concentrations < 5 mg/mL, a 20- to 50-fold molar excess is often used. For concentrations ≥ 5 mg/mL, a 10-fold molar excess may be sufficient.
Reaction Time 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°CLonger incubation times may be necessary for less concentrated protein solutions or to achieve higher crosslinking efficiency.
Quenching Reagent Concentration 20 - 50 mMA primary amine-containing buffer (e.g., Tris or Glycine) is used to quench the reaction by consuming any unreacted TFP esters.

Experimental Protocols

Protocol 1: Crosslinking of Soluble Proteins

This protocol provides a general procedure for the crosslinking of proteins in solution.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer (e.g., PBS, HEPES, or Borate buffer, pH 7.2-8.5, amine-free)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the Reaction Buffer to a final concentration of 0.1 - 10 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.

  • Initiate Crosslinking Reaction: Add the calculated amount of the this compound stock solution to the protein solution. The final concentration of the crosslinker should be in a 10- to 50-fold molar excess over the protein. Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to stop the crosslinking reaction.

  • Remove Excess Reagents: Remove unreacted crosslinker and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), and/or mass spectrometry to determine the extent of crosslinking.

Protocol 2: Cell Surface Protein Crosslinking

This protocol is designed for the crosslinking of proteins on the surface of living cells.

Materials:

  • This compound

  • Cells in suspension

  • Ice-cold PBS (amine-free), pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold, amine-free PBS, pH 8.0, to remove any amine-containing culture medium. Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Initiate Crosslinking: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.

  • Cell Lysis and Analysis: Pellet the cells by centrifugation and wash with PBS to remove excess crosslinker and quenching buffer. The cells can then be lysed for subsequent analysis of crosslinked proteins by western blotting or mass spectrometry.

Application Example: PROTAC-Mediated Protein Degradation

This compound can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Signaling Pathway: PROTAC-Induced Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to POI ligand PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligand Ternary_Complex->POI Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme Ub_E1 E1-Ub E1->Ub_E1 ATP-dependent activation E2 E2 Ubiquitin-Conjugating Enzyme Ub_E2 E2-Ub E2->Ub_E2 Ub Ubiquitin Ub->Ub_E1 Ub_E1->Ub_E2 Ub transfer Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

The following diagram outlines the general experimental workflow for a protein crosslinking experiment.

Crosslinking_Workflow start Start prep_protein Prepare Protein Sample (0.1-10 mg/mL in amine-free buffer, pH 7.2-8.5) start->prep_protein reaction Crosslinking Reaction (10-50x molar excess, 30-120 min at RT) prep_protein->reaction prep_crosslinker Prepare this compound (10-25 mM in anhydrous DMSO/DMF) prep_crosslinker->reaction quench Quench Reaction (20-50 mM Tris or Glycine) reaction->quench purify Purification (Desalting column or Dialysis) quench->purify analysis Analysis purify->analysis sds_page SDS-PAGE analysis->sds_page sec Size-Exclusion Chromatography analysis->sec ms Mass Spectrometry analysis->ms end End sds_page->end sec->end ms->end

Caption: General workflow for protein crosslinking.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no crosslinking Inactive crosslinkerPrepare fresh stock solution of this compound in anhydrous solvent immediately before use. Ensure the reagent has been stored properly at -20°C with desiccant.
Buffer contains primary aminesUse a non-amine containing buffer such as PBS, HEPES, or Borate.
Incorrect pHEnsure the reaction buffer pH is between 7.2 and 8.5.
Insufficient crosslinker concentrationOptimize the molar ratio of crosslinker to protein. Try a higher molar excess.
Excessive precipitation High degree of crosslinkingDecrease the molar excess of the crosslinker or reduce the reaction time.
Protein aggregationThe PEG spacer should minimize this, but consider working with more dilute protein solutions or adding mild detergents.
High molecular weight smearing on SDS-PAGE Non-specific crosslinkingReduce the crosslinker concentration and/or reaction time. Ensure proper quenching of the reaction.

References

Application Notes and Protocols for the Use of Bis-PEG4-TFP Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.

The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3] Among the various types of linkers, those based on polyethylene glycol (PEG) are widely used due to their ability to enhance solubility and cell permeability. The Bis-PEG4-TFP ester is a homobifunctional linker featuring a 4-unit PEG chain, which provides an optimal balance of hydrophilicity and length for many applications. The terminal tetrafluorophenyl (TFP) esters are highly reactive towards primary and secondary amines, forming stable amide bonds. Notably, TFP esters exhibit greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, particularly under the slightly basic conditions often used for amine acylation, which can lead to improved coupling efficiency.

These application notes provide a detailed guide on the utilization of this compound for the synthesis of PROTACs, including a comprehensive synthesis protocol and methods for their biological evaluation.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective use in PROTAC synthesis.

PropertyValueReference
Molecular Weight 590.41 g/mol
Chemical Formula C₂₄H₂₂F₈O₈
Appearance White to off-white solid
Purity >98%
Solubility Soluble in DMSO, DMF, DCM
Reactive Group Tetrafluorophenyl (TFP) Ester
Reactivity Reacts with primary and secondary amines
Storage Conditions Store at -20°C, protect from moisture

PROTAC Synthesis Utilizing this compound: A Step-by-Step Protocol

This protocol describes a sequential, one-pot synthesis of a PROTAC using the homobifunctional this compound. This method involves the controlled, stepwise addition of the E3 ligase ligand and the target protein ligand, both of which must possess a free primary or secondary amine for coupling.

Materials and Reagents:
  • This compound

  • E3 Ligase Ligand with a free amine (e.g., pomalidomide derivative)

  • Target Protein Ligand with a free amine (e.g., JQ1 derivative)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Synthetic Procedure:
  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • First Coupling Reaction: To the solution of the E3 ligase ligand, add a solution of this compound (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction should show the consumption of the E3 ligase ligand and the formation of the mono-substituted linker intermediate. This step is typically complete within 2-4 hours.

  • Second Coupling Reaction: Once the formation of the mono-substituted intermediate is maximized, add the target protein ligand (1.2 equivalents) directly to the reaction mixture.

  • Final Reaction and Monitoring: Continue to stir the reaction at room temperature overnight (12-16 hours). Monitor the formation of the final PROTAC product by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Second Amide Coupling cluster_2 Step 3: Purification & Characterization E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate Mono-substituted Intermediate E3_Ligand->Intermediate + Linker (DMF, DIPEA) Linker This compound Final_PROTAC Final PROTAC Intermediate->Final_PROTAC + POI Ligand POI_Ligand POI Ligand (with -NH2) Purification HPLC Purification Final_PROTAC->Purification Characterization LC-MS & NMR Purification->Characterization

Caption: PROTAC Synthesis Workflow.

Biological Evaluation of Synthesized PROTACs

After successful synthesis and purification, the biological activity of the PROTAC must be evaluated. Key experiments include assessing the degradation of the target protein and the effect on cell viability.

Protocol 1: Target Protein Degradation Assay via Western Blot

This protocol details the quantification of target protein levels in cells following treatment with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Perform the same immunoblotting steps for the loading control.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation A Cell Seeding B PROTAC Treatment (Dose Response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to Membrane) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection & Analysis (ECL & Densitometry) G->H I Data Interpretation (DC50 & Dmax) H->I

Caption: Western Blot Experimental Workflow.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density. Allow cells to attach overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow for Cell Viability A Cell Seeding (96-well plate) B PROTAC Treatment (Dose Response) A->B C Incubation (e.g., 72 hours) B->C D MTT Addition C->D E Formazan Solubilization D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Determination) F->G

Caption: Cell Viability Assay Workflow.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that influences the formation of a stable ternary complex and, consequently, the degradation efficiency of the PROTAC. The following table summarizes representative data from literature, comparing the degradation efficiency of PROTACs with varying PEG linker lengths.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether21396
BRD4VHLPEG3>1000<20
BRD4VHLPEG4 ~100 >90
BRD4VHLPEG5~50>95
ERαVHLPEG12~500~50
ERαVHLPEG16~100>80

Note: The data for the BRD4-targeting PROTAC with a PEG4 linker is an approximation based on graphical data presented in the reference.

This data highlights that an optimal linker length is crucial for potent protein degradation. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy. A systematic evaluation of different linker lengths is therefore essential in the design of a new PROTAC.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Catalytic Cycle.

Conclusion

This compound is a versatile and efficient linker for the synthesis of PROTACs. Its homobifunctional nature allows for a straightforward, sequential coupling strategy, while the PEG4 spacer often provides an optimal length for inducing potent protein degradation. The enhanced stability of the TFP ester functionality offers advantages in the synthesis process. By following the detailed protocols for synthesis and biological evaluation provided in these application notes, researchers can effectively utilize this compound to develop novel and potent PROTACs for therapeutic and research applications.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using Bis-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1] This targeted delivery system enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity and improving overall efficacy.[1][2] An ADC is composed of three key components: a monoclonal antibody that targets a tumor-specific antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3]

The linker is a critical component that influences the stability, solubility, pharmacokinetics, and drug-release mechanism of the ADC.[4] Bis-PEG4-TFP ester is a homobifunctional, amine-reactive crosslinker featuring two tetrafluorophenyl (TFP) active ester groups at the termini of a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The TFP esters react efficiently with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody, to form stable amide bonds. Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability against hydrolysis in aqueous media, which can lead to higher conjugation efficiency. The PEG spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility, reduce aggregation, and potentially improve pharmacokinetic properties.

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of an ADC using a pre-formed drug-linker conjugate incorporating the this compound linker.

Principle of the Method

The preparation of an ADC using a this compound-based drug conjugate involves the covalent attachment of the linker-drug construct to lysine residues on the monoclonal antibody. The process begins with the removal of any amine-containing buffers or stabilizers from the antibody preparation. The amine-reactive TFP esters of the drug-linker are then reacted with the lysine residues on the antibody under controlled pH conditions. This reaction results in a heterogeneous mixture of ADC molecules with a varying number of drug-linkers conjugated to each antibody, known as the drug-to-antibody ratio (DAR). Following the conjugation reaction, unreacted drug-linker and other impurities are removed through purification. The final ADC product is then extensively characterized to determine critical quality attributes such as DAR, purity, and aggregation levels.

Physicochemical Properties and Data

Quantitative data for the this compound linker and a representative lysine-conjugated ADC are summarized in the tables below.

Table 1: Physicochemical Properties of Bis-dPEG®₄-TFP Ester

PropertyValueReference
Molecular Weight 590.41 g/mol
Chemical Formula C₂₄H₂₂F₈O₈
Purity > 98%
Spacer Arm Length 16 atoms (18.1 Å)
Solubility Methylene chloride, DMAC, DMSO
Reactive Group Tetrafluorophenyl (TFP) Ester
Target Functional Group Primary and Secondary Amines
Storage Conditions -20°C, under inert atmosphere

Table 2: Exemplary Characterization Data for a Lysine-Conjugated ADC

ParameterExemplary ValueMethod
Average DAR 3.4 - 3.8LC-MS, HIC
Purity (monomer) > 95%Size-Exclusion Chromatography (SEC)
Aggregation < 5%Size-Exclusion Chromatography (SEC)
Residual Free Drug-Linker < 1%Reversed-Phase HPLC (RP-HPLC)
Endotoxin Level < 0.5 EU/mgLAL Test

Note: The values in Table 2 are representative for a typical lysine-conjugated ADC and may vary depending on the specific antibody, drug-linker, and conjugation conditions used.

Diagrams and Visualizations

Chemical Reaction Scheme

The following diagram illustrates the reaction between the this compound (pre-conjugated to a drug) and a lysine residue on an antibody.

Caption: Reaction of an antibody's lysine amine with a TFP-activated drug-linker.

Experimental Workflow

The diagram below outlines the complete workflow for the preparation and characterization of the ADC.

G A Antibody Preparation (Buffer Exchange) C Conjugation Reaction (Antibody + Drug-Linker) A->C B Drug-Linker Preparation (Dissolution in DMSO) B->C D Quenching (e.g., with Tris buffer) C->D E Purification (e.g., SEC or TFF) D->E F ADC Characterization E->F G DAR Analysis (HIC, LC-MS, UV-Vis) F->G Determine Drug Load H Purity & Aggregation (SEC) F->H Assess Quality I Free Drug Analysis (RP-HPLC) F->I Quantify Impurities cluster_cell Tumor Cell ADC 1. ADC binds to Tumor Antigen Endocytosis 2. Internalization (Endocytosis) ADC->Endocytosis Lysosome 3. Lysosomal Trafficking Endocytosis->Lysosome Release 4. Payload Release Lysosome->Release Tubulin 5. Tubulin Binding Release->Tubulin Disruption 6. Microtubule Disruption Tubulin->Disruption Arrest 7. Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis 8. Apoptosis Arrest->Apoptosis

References

Surface Modification of Nanoparticles with Bis-PEG4-TFP Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility and circulation half-life of nanoparticles. This is achieved by creating a hydrophilic shield that reduces opsonization and subsequent clearance by the mononuclear phagocyte system. Bis-PEG4-TFP ester is a homobifunctional crosslinker that offers a stable and efficient means of conjugating PEG moieties to nanoparticles possessing primary amine groups on their surface. The tetrafluorophenyl (TFP) ester reactive groups are known for their higher resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.

These application notes provide a comprehensive overview of the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols, expected quantitative outcomes, and visualizations of the underlying processes.

Applications

Surface modification of nanoparticles with this compound is instrumental in a variety of biomedical applications:

  • Targeted Drug Delivery: The PEGylated surface can be further functionalized with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at specific disease sites, such as tumors. This strategy leverages both passive targeting, through the enhanced permeability and retention (EPR) effect, and active targeting.

  • Prolonged Systemic Circulation: The "stealth" properties conferred by the PEG layer significantly increase the in vivo circulation time of nanoparticles, allowing for sustained drug release and improved therapeutic efficacy.[1]

  • Reduced Immunogenicity: PEGylation can minimize the recognition of nanoparticles by the immune system, thereby reducing the risk of an immune response.

  • Improved Stability: The hydrophilic PEG chains can prevent nanoparticle aggregation in biological fluids, enhancing their colloidal stability.

Quantitative Data Summary

The surface modification of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed before and after PEGylation.

Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation

ParameterBefore PEGylationAfter PEGylation with this compoundReference
Hydrodynamic Diameter (nm) 120 - 150140 - 180[2][3]
Polydispersity Index (PDI) < 0.2< 0.2[2]
Zeta Potential (mV) +25 to +35 (for amine-functionalized NPs) or -20 to -30 (for carboxylated NPs)-5 to +5[2]

Note: The exact changes will depend on the core nanoparticle material, the density of the PEG chains, and the specific reaction conditions.

Table 2: Impact of PEGylation on Drug Loading and Release

ParameterBare NanoparticlesPEGylated NanoparticlesReference
Drug Loading Capacity (%) 5 - 154 - 12
Encapsulation Efficiency (%) 70 - 9065 - 85
Initial Burst Release (%) 30 - 5010 - 30
Sustained Release Profile Rapid release over 24-48hProlonged release over several days

Note: Drug loading may slightly decrease after PEGylation due to the added surface layer. However, the sustained release profile is significantly improved.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent conjugation of this compound to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., chitosan, poly-L-lysine coated)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 100 mM sodium carbonate buffer, pH 8.5. Avoid buffers containing primary amines (e.g., Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Crosslinker Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle dispersion. The optimal molar ratio of the crosslinker to the available amine groups on the nanoparticles should be determined empirically, but a starting point of a 10- to 50-fold molar excess of the TFP ester is recommended.

    • Gently mix the reaction suspension and incubate for 1-2 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the modified nanoparticles. The centrifugation speed and time will depend on the specific nanoparticles.

    • Remove the supernatant containing unreacted crosslinker and byproducts.

    • Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted materials.

  • Final Product: Resuspend the final PEGylated nanoparticles in a suitable buffer for storage and further characterization.

Protocol 2: Characterization of PEGylated Nanoparticles

1. Size and Zeta Potential Measurement:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI).

  • Use Laser Doppler Velocimetry to measure the zeta potential.

  • Dilute the nanoparticle suspension in deionized water or an appropriate buffer before measurement.

2. Confirmation of PEGylation:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the characteristic ether bond (C-O-C) stretching vibrations of the PEG backbone around 1100 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The presence of a strong peak around 3.65 ppm corresponding to the methylene protons of the PEG chain confirms successful PEGylation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization NP_prep Disperse Amine-NPs in Reaction Buffer Mix Mix Nanoparticles and Crosslinker NP_prep->Mix Linker_prep Dissolve Bis-PEG4-TFP in DMSO/DMF Linker_prep->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Centrifuge Centrifuge and Remove Supernatant Quench->Centrifuge Wash Wash with Buffer (Repeat 2-3x) Centrifuge->Wash Final_NP Resuspend Final PEGylated Nanoparticles Wash->Final_NP DLS DLS (Size, PDI) Final_NP->DLS Zeta Zeta Potential Final_NP->Zeta FTIR FTIR Final_NP->FTIR NMR ¹H NMR Final_NP->NMR

Caption: Experimental workflow for nanoparticle PEGylation.

Cellular Uptake of PEGylated Nanoparticles

G cluster_extracellular Extracellular Space cluster_cell Cell Bare_NP Bare Nanoparticle Opsonins Opsonin Proteins Bare_NP->Opsonins Opsonization PEG_NP PEGylated Nanoparticle Endocytosis Endocytosis PEG_NP->Endocytosis Reduced Opsonization Clathrin/Caveolin-mediated Opsonins->Endocytosis Phagocytosis Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytoplasm Cytoplasmic Release Endosome->Cytoplasm Endosomal Escape

Caption: Cellular uptake pathways of nanoparticles.

General Signaling Pathways in Targeted Cancer Therapy

G cluster_delivery Drug Delivery cluster_cell_interaction Cellular Interaction cluster_intracellular Intracellular Action Targeted_NP Targeted PEGylated Nanoparticle Receptor Tumor Cell Receptor Targeted_NP->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release Signaling Signaling Pathway (e.g., PI3K/AKT/mTOR) Drug_Release->Signaling Inhibition Apoptosis Apoptosis Signaling->Apoptosis Induction

Caption: Targeted nanoparticle interaction with cancer cell signaling.

References

Application Notes and Protocols: PEGylation of Peptides using Bis-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2] This modification can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile, including increased serum half-life, enhanced stability, improved solubility, and reduced immunogenicity.[1][3][4] Bis-PEG4-TFP ester is a homobifunctional crosslinking reagent that enables the covalent conjugation of a discrete-length PEG linker to primary and secondary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues.

The 2,3,5,6-tetrafluorophenyl (TFP) ester reactive groups of this reagent offer distinct advantages over the more common N-hydroxysuccinimide (NHS) esters. TFP esters exhibit greater hydrolytic stability, particularly in aqueous conditions, and demonstrate higher reactivity towards amines, which can lead to more efficient and reproducible conjugation reactions. This application note provides detailed protocols for the PEGylation of a model peptide using this compound, methods for characterization of the conjugate, and representative data.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number (Example)
This compoundBroadPharmBP-22617
Model Peptide (e.g., GLP-1 analogue)Custom SynthesisN/A
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Trifluoroacetic Acid (TFA)Sigma-Aldrich302031
Acetonitrile (ACN), HPLC GradeThermo Fisher ScientificA998-4
Water, HPLC GradeThermo Fisher ScientificW6-4
RP-HPLC Column (e.g., C18)Waters186000410
Mass Spectrometer (e.g., ESI-QTOF)Agilent TechnologiesG6530B

Experimental Protocols

Protocol 1: PEGylation of a Model Peptide

This protocol details the covalent attachment of this compound to a peptide containing primary amine groups.

1. Reagent Preparation:

  • Peptide Stock Solution: Prepare a 10 mg/mL solution of the model peptide in anhydrous DMF.
  • This compound Stock Solution: Prepare a 50 mg/mL solution of this compound in anhydrous DMF immediately before use. TFP esters are moisture-sensitive.
  • Base Catalyst: Use Diisopropylethylamine (DIPEA) as a non-nucleophilic base to facilitate the reaction.

2. Conjugation Reaction: a. In a microcentrifuge tube, combine 100 µL of the peptide stock solution (1 mg of peptide). b. Add this compound stock solution to achieve a desired molar excess (e.g., 1.5-fold molar excess over the number of amine groups on the peptide). c. Add DIPEA to achieve a final concentration of 2-3 equivalents relative to the peptide. d. Vortex the reaction mixture gently for 30 seconds. e. Incubate the reaction at room temperature for 2-4 hours with gentle agitation. The optimal pH for the reaction of TFP esters with amines is between 7.5 and 8.0.

3. Quenching the Reaction: a. To quench any unreacted TFP ester, add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM. b. Incubate for 15-30 minutes at room temperature.

4. Purification of the PEGylated Peptide: a. The PEGylated peptide can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). c. Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm) and collect fractions corresponding to the PEGylated peptide.

Protocol 2: Characterization of the PEGylated Peptide

This protocol describes the analysis of the purified PEGylated peptide to confirm successful conjugation and determine the extent of PEGylation.

1. Mass Spectrometry Analysis: a. Analyze the collected HPLC fractions using a high-resolution mass spectrometer (e.g., ESI-QTOF) to confirm the identity of the product. b. The expected mass of the PEGylated peptide will be the mass of the parent peptide plus the mass of the PEG linker for each conjugation site. Challenges in detailed structural characterization can arise from PEG heterogeneity and identifying the specific site of PEG addition.

2. RP-HPLC Analysis: a. Inject a sample of the purified PEGylated peptide onto an analytical RP-HPLC column. b. The PEGylated peptide should have a different retention time compared to the unmodified peptide, typically eluting earlier due to the increased hydrophilicity conferred by the PEG chain. c. The purity of the PEGylated product can be assessed by integrating the peak area.

Representative Data

Table 1: Mass Spectrometry Analysis of a Model Peptide Before and After PEGylation

SpeciesTheoretical Mass (Da)Observed Mass (Da)
Unmodified Model Peptide3354.73354.9
Mono-PEGylated Peptide3731.03731.2
Di-PEGylated Peptide4107.34107.5

Table 2: RP-HPLC Retention Times of Unmodified and PEGylated Peptides

SpeciesRetention Time (min)
Unmodified Model Peptide15.2
Mono-PEGylated Peptide13.8
Di-PEGylated Peptide12.5

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_Sol Dissolve Peptide in DMF Mix Combine Peptide, PEG Ester, and DIPEA Peptide_Sol->Mix PEG_Ester_Sol Dissolve Bis-PEG4-TFP Ester in DMF PEG_Ester_Sol->Mix Incubate Incubate 2-4h at Room Temp. Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench HPLC Purify by RP-HPLC Quench->HPLC Characterize Characterize by Mass Spec & HPLC HPLC->Characterize Reaction_Mechanism Peptide Peptide-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Peptide->Intermediate + PEG_Ester TFP-O-CO-PEG4-CO-O-TFP (this compound) PEG_Ester->Intermediate PEG_Peptide Peptide-NH-CO-PEG4-... (Stable Amide Bond) Intermediate->PEG_Peptide Forms Amide Bond TFP_Leaving_Group TFP-OH (Leaving Group) Intermediate->TFP_Leaving_Group Releases

References

Application Notes and Protocols for Bioconjugation Using Bis-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-TFP ester is a homobifunctional crosslinking agent utilized for the covalent modification of biomolecules, particularly proteins and peptides. This reagent features two tetrafluorophenyl (TFP) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. TFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, especially at the basic pH levels required for efficient amine labeling.[1][2][3] This increased stability against hydrolysis leads to a higher coupling efficiency and more consistent conjugation results.[4][5]

The PEG4 spacer arm is a discrete PEG linker that imparts water solubility to the crosslinker and the resulting conjugate. This guide provides detailed protocols and reaction conditions for the successful use of this compound in bioconjugation applications.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct. Due to its bifunctional nature, this compound can be used to crosslink two amine-containing molecules or to introduce a PEG spacer between two sites on the same molecule.

Key Reaction Parameters and Quantitative Data Summary

The efficiency of the bioconjugation reaction is influenced by several critical parameters. The following table summarizes the recommended conditions for the reaction of this compound with proteins.

ParameterRecommended Range/ValueNotes
pH 7.0 - 9.0The optimal pH for TFP ester conjugation to proteins is often around 9.0. A near-neutral pH (6-9) generally favors the acylation of primary amines.
Buffer Composition Phosphate-buffered saline (PBS), Sodium bicarbonate, Sodium tetraborate, HEPES, Borate bufferBuffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the TFP ester.
Molar Excess of this compound 10- to 50-fold molar excessFor protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess is advised.
Protein Concentration > 2 mg/mLHigher protein concentrations generally lead to greater reaction efficiency.
Reaction Temperature Room temperature or 4°C (on ice)Room temperature reactions are typically faster, while reactions at 4°C can proceed overnight for better control.
Reaction Time 30 minutes - 2 hours (Room Temp) or Overnight (4°C)The optimal time depends on the reactivity of the protein and the desired degree of labeling.
Solvent for TFP Ester Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)The TFP ester should be dissolved in a dry, water-miscible organic solvent immediately before use.

Experimental Protocols

Materials Required
  • This compound

  • Protein or other amine-containing biomolecule

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0; or PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Protocol for Protein Crosslinking
  • Preparation of Protein Solution :

    • Dissolve the protein in the chosen reaction buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer does not contain any primary amines.

  • Preparation of this compound Solution :

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the ester in anhydrous DMSO or DMF (e.g., 10 mg/mL or a specific molar concentration).

  • Conjugation Reaction :

    • Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.

    • The molar ratio of ester to protein will need to be optimized for each specific application. A good starting point is a 10- to 20-fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction :

    • To stop the reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate :

    • Remove the excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage :

    • Characterize the resulting conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to confirm crosslinking.

    • Store the purified conjugate under conditions that maintain the stability of the protein.

Visualizations

Reaction Mechanism of TFP Ester with a Primary Amine

Caption: TFP ester reacts with a primary amine to form a stable amide bond.

Experimental Workflow for Bioconjugation

G Experimental Workflow A Prepare Protein Solution (amine-free buffer) C Mix and Incubate (RT or 4°C) A->C B Prepare this compound (anhydrous DMSO/DMF) B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Conjugate (SEC or Dialysis) D->E F Characterize and Store E->F G Factors Influencing Reaction Efficiency center Conjugation Efficiency pH pH pH->center Temp Temperature Temp->center Time Reaction Time Time->center Conc Reactant Concentration Conc->center Buffer Buffer Composition Buffer->center Hydrolysis Ester Hydrolysis Hydrolysis->center (competing reaction)

References

Buffer Selection for Amine-Reactive Crosslinking: Optimizing Bis-PEG4-TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis-PEG4-TFP ester is a homobifunctional crosslinking agent widely utilized in bioconjugation, diagnostics, and drug development. It features two tetrafluorophenyl (TFP) ester terminal groups, which readily react with primary and secondary amines on biomolecules to form stable amide bonds. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. The success of conjugation reactions involving this compound is critically dependent on the appropriate selection of a buffer system. This document provides a comprehensive guide to selecting the optimal buffer and reaction conditions to maximize conjugation efficiency and ensure reproducibility.

TFP esters offer a distinct advantage over their N-hydroxysuccinimide (NHS) ester counterparts due to their enhanced stability against hydrolysis, particularly in aqueous solutions at neutral to basic pH.[1][2][3][4] This increased stability allows for longer reaction times and greater flexibility in experimental design, ultimately leading to higher yields of the desired conjugate.[5]

The Critical Role of pH

The reaction between a TFP ester and a primary amine is a nucleophilic acyl substitution. For the reaction to proceed efficiently, the amine must be in its deprotonated, nucleophilic state. This is favored at a pH above the pKa of the amine's conjugate acid. For the ε-amino group of lysine residues in proteins, the pKa is approximately 10.5. Therefore, a slightly alkaline pH is optimal for the conjugation reaction.

However, a competing reaction is the hydrolysis of the TFP ester, where it reacts with water and becomes non-reactive. The rate of this hydrolysis reaction also increases with pH. While TFP esters are more resistant to hydrolysis than NHS esters, careful consideration of the pH is still necessary to balance efficient amine reaction with minimal hydrolytic inactivation of the crosslinker. The recommended pH range for TFP ester reactions is generally between 7.2 and 9.0.

Recommended Buffer Systems

The choice of buffer is paramount to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with TFP ester reactions as they will compete with the target molecule for reaction with the crosslinker.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS): A commonly used physiological buffer, typically at pH 7.2-7.4.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer effective in the pH range of 6.8-8.2.

  • Borate Buffer: Useful for maintaining a more alkaline pH (8.0-9.0).

  • Carbonate/Bicarbonate Buffer: Another option for reactions at a higher pH (9.0).

Quantitative Comparison of Ester Stability

The superior stability of TFP esters compared to NHS esters is a key factor in achieving higher conjugation efficiencies. The following table summarizes the half-life of TFP and NHS ester-activated surfaces at various pH levels, demonstrating the significantly slower hydrolysis rate of TFP esters.

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)Fold Difference in Stability
7.0~495~261~1.9x
8.0~150~50~3.0x
10.0~360~39~9.2x

Data adapted from a study on self-assembled monolayers, illustrating the relative stability of the ester functionalities.

Experimental Protocols

A. Preparation of Reagents
  • Buffer Preparation: Prepare the desired amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). Ensure the pH is accurately adjusted. Degas the buffer if the target molecule is sensitive to oxidation.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 10-20 mM. Vortex briefly to ensure complete dissolution. Do not prepare aqueous stock solutions for storage.

B. General Protein-Protein Crosslinking Protocol

This protocol provides a starting point for the crosslinking of two interacting proteins. The optimal conditions may require further optimization.

  • Protein Preparation: Dissolve the protein(s) of interest in the prepared reaction buffer to a final concentration of 1-10 mg/mL. If the protein solution contains incompatible buffer components, perform a buffer exchange using dialysis or a desalting column.

  • Reaction Setup:

    • Combine the interacting proteins in a microcentrifuge tube at the desired molar ratio.

    • Add the freshly prepared this compound stock solution to the protein solution. A final crosslinker concentration of 0.5-2 mM is a good starting point. The molar ratio of crosslinker to protein may need to be optimized (e.g., 20:1 to 50:1).

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary for less concentrated protein solutions.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine. Add 1 M Tris-HCl, pH 7.5 to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. Other quenching agents like glycine or ethanolamine can also be used.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to determine the extent of crosslinking.

Visualizing the Workflow and Chemistry

Reaction of this compound with a Primary Amine

G Figure 1: Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_products Products Bis-PEG4-TFP This compound TFP-O-CO-(CH2)2-(OCH2CH2)4-O-(CH2)2-CO-O-TFP Conjugate Stable Amide Bond R-NH-CO-(CH2)2-(OCH2CH2)4-O-(CH2)2-CO-NH-R Bis-PEG4-TFP->Conjugate + 2 R-NH2 PrimaryAmine Biomolecule R-NH2 TFP_LG Leaving Group 2,3,5,6-Tetrafluorophenol Conjugate->TFP_LG + 2 TFP

Caption: Reaction of this compound with a Primary Amine.

Buffer Selection Workflow

G Figure 2: Buffer Selection Workflow A Define Target Biomolecule (e.g., Protein, Peptide) B Check for Primary Amines in Storage Buffer A->B C Buffer Exchange Required? (e.g., Dialysis, Desalting) B->C Amine-containing buffer found? D Select Amine-Free Buffer (PBS, HEPES, Borate) B->D No C->D Yes E Determine Optimal pH (Typically 7.2 - 8.5) D->E F Prepare Reaction Buffer E->F G Proceed with Conjugation F->G

Caption: Buffer Selection Workflow.

Troubleshooting Common Issues

G Figure 3: Troubleshooting Guide Low_Yield Low Conjugation Yield pH_Too_Low pH too low (amines protonated) Low_Yield->pH_Too_Low Possible Cause Hydrolysis Ester Hydrolysis (pH too high, old reagent) Low_Yield->Hydrolysis Possible Cause Low_Concentration Low Reactant Concentration Low_Yield->Low_Concentration Possible Cause Wrong_Buffer Buffer contains primary amines Low_Yield->Wrong_Buffer Possible Cause Temp_Time Suboptimal Temp/Time Low_Yield->Temp_Time Possible Cause Aggregation Protein Aggregation Solubility Poor Reagent Solubility Aggregation->Solubility Possible Cause

Caption: Troubleshooting Guide.

Conclusion

The selection of an appropriate buffer system is a critical determinant for the success of bioconjugation reactions utilizing this compound. By choosing an amine-free buffer within the optimal pH range of 7.2-9.0, researchers can leverage the enhanced stability of the TFP ester to achieve high-yield, reproducible conjugations. The protocols and guidelines presented in this document serve as a comprehensive resource for scientists and professionals in the field of drug development and life sciences research.

References

Quenching Strategies for Bis-PEG4-TFP Ester Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for effectively quenching reactions involving the homobifunctional crosslinker, Bis-PEG4-TFP ester. Tetrafluorophenyl (TFP) esters are amine-reactive chemical groups that offer greater stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, particularly at neutral to basic pH.[1][2][3][4][5] This increased stability provides a larger window for conjugation reactions; however, a dedicated quenching step is crucial to terminate the reaction, prevent unwanted side reactions, and ensure the homogeneity of the final conjugate. This is especially critical when using a homobifunctional crosslinker like this compound to prevent uncontrolled polymerization or aggregation of the target molecules.

Introduction to Quenching TFP Ester Reactions

The quenching of a this compound reaction involves the addition of a small molecule containing a primary amine. This quenching agent rapidly reacts with any remaining active TFP esters, converting them into stable, inert amide bonds. This process effectively caps the unreacted ends of the crosslinker, preventing further reaction with the target biomolecules. Common and effective quenching agents include Tris (tris(hydroxymethyl)aminomethane), glycine, and lysine. The choice of quenching agent can depend on the specific requirements of the downstream application, including buffer compatibility and the potential for any charge modification of the conjugate.

Key Considerations for Quenching

Several factors should be considered to ensure efficient quenching of this compound reactions:

  • pH: The reaction between TFP esters and primary amines is pH-dependent. While TFP esters are more stable at higher pH than NHS esters, the quenching reaction is also more efficient at a slightly basic pH (typically pH 7.5-8.5), where the primary amine of the quenching agent is deprotonated and thus more nucleophilic.

  • Concentration of Quenching Agent: A molar excess of the quenching agent relative to the initial amount of the this compound is recommended to ensure all active esters are deactivated. A final concentration of 20-100 mM is a common starting point.

  • Reaction Time and Temperature: The quenching reaction is typically rapid and can be performed at room temperature. An incubation time of 15 to 30 minutes is generally sufficient to ensure complete quenching.

  • Purity of Reagents: Ensure that the quenching agents are free of any contaminants that might interfere with the reaction or downstream applications.

Comparative Data on Quenching Agents

  • Tris: A common, inexpensive, and effective quenching agent. It is a primary amine with a pKa of approximately 8.1, making it a good nucleophile at the optimal quenching pH.

  • Glycine: The simplest amino acid, it possesses a primary amine and is a very effective quenching agent. Its use will introduce a carboxylate group, which may alter the overall charge of the conjugate.

  • Lysine: This amino acid contains two primary amines (α- and ε-amines), making it a highly efficient quenching agent. The presence of a carboxyl group will also introduce a negative charge.

The following table summarizes the key properties of these common quenching agents.

Quenching AgentMolecular Weight ( g/mol )pKa of Primary AmineFinal Concentration RangeRecommended Quenching TimeNotes
Tris 121.14~8.120 - 100 mM15 - 30 minutesCommonly used, cost-effective.
Glycine 75.07~9.6 (α-amino)20 - 100 mM15 - 30 minutesIntroduces a carboxylate group.
Lysine 146.19~9.0 (α-amino), ~10.5 (ε-amino)20 - 100 mM15 - 30 minutesHighly efficient due to two primary amines; introduces a carboxylate group.

Experimental Protocols

The following protocols provide a general framework for quenching this compound reactions. It is recommended to optimize the quenching conditions for each specific application.

Protocol 1: Quenching with Tris Buffer
  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

  • Quenching Step: At the completion of the conjugation reaction, add the 1 M Tris-HCl stock solution to the reaction mixture to a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction volume.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring or agitation.

  • Purification: Proceed with the purification of the conjugate (e.g., size-exclusion chromatography, dialysis) to remove the quenched crosslinker and excess quenching agent.

Protocol 2: Quenching with Glycine
  • Prepare Quenching Solution: Prepare a 1 M stock solution of glycine, adjusting the pH to 8.0 with NaOH.

  • Quenching Step: Add the 1 M glycine stock solution to the conjugation reaction to a final concentration of 50-100 mM.

  • Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Purification: Purify the conjugate to remove reaction byproducts.

Protocol 3: Quenching with Lysine
  • Prepare Quenching Solution: Prepare a 1 M stock solution of L-lysine, adjusting the pH to 8.0 with HCl.

  • Quenching Step: Add the 1 M L-lysine stock solution to the reaction mixture to achieve a final concentration of 20-50 mM. Due to its higher reactivity, a lower concentration may be sufficient.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Purification: Proceed with the purification of the final conjugate.

Visualization of Workflows and Pathways

Experimental Workflow for Bioconjugation and Quenching

G cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification prep_biomolecule Prepare Biomolecule in Amine-Free Buffer (e.g., PBS, HEPES) conjugation Conjugation Reaction (pH 7.5 - 8.5) prep_biomolecule->conjugation prep_crosslinker Prepare Bis-PEG4-TFP Ester Solution (e.g., in DMSO or DMF) prep_crosslinker->conjugation quenching Add Quenching Agent (Tris, Glycine, or Lysine) conjugation->quenching incubation Incubate (15-30 min, RT) quenching->incubation purification Purify Conjugate (e.g., SEC, Dialysis) incubation->purification

Caption: General workflow for bioconjugation using this compound and subsequent quenching.

Signaling Pathway of TFP Ester Reaction and Quenching

G cluster_reactants Reactants cluster_products Products cluster_quenching Quenching tfp_ester This compound (Active) conjugate Biomolecule-NH-PEG4-NH-Biomolecule (Conjugate) tfp_ester->conjugate Aminolysis (Desired Reaction) hydrolyzed_ester Bis-PEG4-Carboxylate (Inactive) tfp_ester->hydrolyzed_ester Hydrolysis (Side Reaction) quenched_product Quenched Crosslinker (Inactive) tfp_ester->quenched_product Quenching Reaction biomolecule_amine Biomolecule-NH2 biomolecule_amine->conjugate quenching_agent Quenching Agent (e.g., Tris-NH2) quenching_agent->quenched_product

Caption: Reaction pathways of this compound, including conjugation, hydrolysis, and quenching.

Logical Relationship of Quenching Agent Selection

G cluster_options Quenching Agent Options cluster_considerations Considerations start Select Quenching Agent tris Tris start->tris glycine Glycine start->glycine lysine Lysine start->lysine cost Cost-Effective tris->cost charge_neutral Minimal Charge Alteration tris->charge_neutral charge_add Adds Negative Charge glycine->charge_add lysine->charge_add high_efficiency High Efficiency lysine->high_efficiency

Caption: Decision tree for selecting an appropriate quenching agent.

Monitoring Quenching Efficiency

The efficiency of the quenching reaction can be monitored using various analytical techniques, depending on the nature of the biomolecule and the crosslinker.

  • Mass Spectrometry (MS): For smaller biomolecules, MS can be used to confirm the absence of unquenched, active TFP esters and to verify the mass of the quenched crosslinker adducts.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to separate the conjugate from unreacted crosslinker and quenching agent. Monitoring the disappearance of the reactive crosslinker peak can indicate the completion of the quenching reaction.

  • Functional Assays: A functional assay specific to the biomolecule can be performed to ensure that the quenching process did not adversely affect its activity.

Troubleshooting

  • Incomplete Quenching: If subsequent analysis reveals the presence of unquenched TFP esters (e.g., continued reaction or aggregation), consider increasing the concentration of the quenching agent or the incubation time. Also, verify the pH of the reaction mixture during quenching.

  • Precipitation upon Quenching: If precipitation occurs upon the addition of the quenching agent, it may be due to a change in buffer composition or pH. Ensure that the quenching solution is compatible with the reaction buffer and the biomolecules. It may be necessary to screen different quenching agents or adjust their concentrations.

By following these guidelines and protocols, researchers can effectively terminate this compound reactions, leading to the production of well-defined and stable bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bis-PEG4-TFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG4-TFP ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Below, you will find a series of frequently asked questions (FAQs) and a detailed troubleshooting guide in a question-and-answer format to directly address common issues encountered during the conjugation of Bis-PEG4-TFP esters to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

Bis-PEG4-TFP (tetrafluorophenyl) ester is a homobifunctional crosslinking reagent. It consists of two TFP ester reactive groups at either end of a polyethylene glycol (PEG) spacer (PEG4 indicating four ethylene glycol units). TFP esters are highly reactive towards primary amines, such as the N-terminus of proteins or the side chain of lysine residues, forming stable amide bonds.[1] This reagent is commonly used to crosslink two amine-containing molecules or to introduce a hydrophilic PEG spacer between them, which can improve solubility and reduce immunogenicity.[2]

Q2: What are the advantages of using a TFP ester over a more common NHS ester?

TFP esters offer a significant advantage over N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, particularly at neutral to basic pH.[3][4] This increased stability leads to a lower rate of hydrolysis, which is a competing reaction that deactivates the ester.[3] Consequently, TFP esters can provide higher conjugation yields, especially in reactions that require longer incubation times or are performed at a slightly basic pH to ensure the deprotonation of primary amines.

Q3: What is the optimal pH for TFP ester conjugation?

The optimal pH for TFP ester conjugation to primary amines is typically in the range of 7.5 to 8.5. This pH range represents a compromise between ensuring that a sufficient proportion of the primary amines on the target molecule are deprotonated and nucleophilic, and minimizing the hydrolysis of the TFP ester. While TFP esters are more resistant to hydrolysis than NHS esters, their rate of hydrolysis still increases with pH.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common issue in bioconjugation reactions. The following section provides a systematic guide to identifying and resolving the potential causes of suboptimal results when using this compound.

Q4: My conjugation yield is lower than expected. What are the potential causes and how can I address them?

Several factors can contribute to low conjugation yield. The following table summarizes the most common causes and provides recommended solutions.

Table 1: Troubleshooting Low Yield in this compound Conjugation
Potential Cause Explanation Recommended Solution(s)
Suboptimal Reaction pH If the pH is too low (below 7), primary amines will be protonated and non-nucleophilic, preventing the reaction. If the pH is too high (above 9), hydrolysis of the TFP ester will be significantly accelerated, reducing the amount of active reagent available for conjugation.Verify the pH of your reaction buffer and adjust it to the optimal range of 7.5-8.5. Use a reliable buffer system such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.
Hydrolysis of this compound TFP esters, while more stable than NHS esters, are still susceptible to hydrolysis in aqueous solutions. This is a primary competing reaction that reduces the concentration of the active crosslinker. The rate of hydrolysis is pH and temperature-dependent.Prepare the this compound solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Inactive this compound Reagent The reagent may have degraded due to improper storage (e.g., exposure to moisture). TFP esters are moisture-sensitive.Store the this compound reagent desiccated at the recommended temperature (typically -20°C). Allow the vial to warm to room temperature before opening to prevent condensation. Use a fresh vial of the reagent if degradation is suspected.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the TFP ester, leading to significantly reduced yields.Use amine-free buffers for the conjugation reaction. If a quenching step is required, Tris buffer can be added after the desired reaction time.
Suboptimal Molar Ratio of Reactants An insufficient molar excess of the this compound may result in incomplete conjugation. Conversely, a very high excess can lead to unwanted side reactions, such as intramolecular crosslinking or the formation of high-order oligomers.Optimize the molar ratio of this compound to your target molecule. A starting point is often a 5 to 20-fold molar excess of the crosslinker. Perform a series of small-scale reactions with varying molar ratios to determine the optimal condition for your specific application.
Steric Hindrance The reactive amine groups on your target molecule may be located in a sterically hindered environment, preventing the bulky this compound from accessing them. The PEG chain itself can sometimes contribute to steric hindrance.If possible, consider using a longer PEG linker to provide more flexibility and overcome steric hindrance. Alternatively, if the target molecule has multiple amine sites, a lower degree of conjugation may be unavoidable.
Intramolecular Crosslinking If the target molecule has multiple amine groups in close proximity, the bifunctional this compound may react with two sites on the same molecule, leading to intramolecular crosslinking rather than intermolecular conjugation.Optimize the reaction conditions by using a lower concentration of the crosslinker and the target molecule to favor intermolecular reactions. Analyze the product mixture by SDS-PAGE to look for species with a slightly faster migration than the unmodified molecule, which can be indicative of intramolecular crosslinking.
Low Concentration of Reactants Dilute reaction conditions can disfavor the bimolecular conjugation reaction, allowing the unimolecular hydrolysis of the TFP ester to become the dominant pathway.Increase the concentration of your target molecule and the this compound in the reaction mixture. Protein concentrations of 1-10 mg/mL are often recommended.
Table 2: Comparison of TFP and NHS Ester Hydrolysis Half-Life

This table provides a quantitative comparison of the stability of TFP and NHS esters at different pH values, highlighting the advantage of using TFP esters in terms of reduced hydrolysis.

pH TFP Ester Half-Life NHS Ester Half-Life Fold Difference in Stability (TFP vs. NHS)
7.0~7.6 hours~4 hours~1.9x
8.0~2.9 hours~58 minutes~3.0x
10.0~6.5 hours~39 minutes~10.0x

Data adapted from a study on self-assembled monolayers, which provides a strong indication of the relative stability in aqueous environments.

Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot and optimize your this compound conjugation.

Protocol 1: Optimization of Molar Ratio

This protocol describes a method to determine the optimal molar ratio of this compound to your amine-containing biomolecule (e.g., a protein).

Materials:

  • Amine-containing biomolecule

  • This compound

  • Amine-free reaction buffer (e.g., 1x PBS, pH 7.5-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical equipment (e.g., SDS-PAGE, HPLC, Mass Spectrometer)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve your biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Set up a Series of Reactions: In separate microcentrifuge tubes, set up a series of reactions with varying molar ratios of the TFP ester to the biomolecule. For example, you can test ratios of 2:1, 5:1, 10:1, 20:1, and 50:1.

    • Add the appropriate volume of the biomolecule solution to each tube.

    • While gently vortexing, add the calculated volume of the TFP ester stock solution to each tube.

  • Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.

  • Analysis: Analyze the reaction products from each molar ratio using an appropriate analytical method (see Protocol 2) to determine the extent of conjugation and identify the optimal ratio that maximizes the desired product while minimizing side products.

Protocol 2: Analysis of Conjugation Efficiency

This section provides an overview of common analytical techniques to assess the success of your conjugation reaction.

1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Principle: SDS-PAGE separates proteins based on their molecular weight. Successful conjugation of the this compound will result in an increase in the molecular weight of the target protein, causing it to migrate more slowly on the gel.

  • Procedure:

    • Prepare your samples by mixing them with SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes.

    • Load the samples (including an unconjugated control) onto a polyacrylamide gel of an appropriate percentage.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.

  • Interpretation: Compare the band pattern of the conjugated samples to the unconjugated control. A shift to a higher molecular weight indicates successful conjugation. The presence of multiple bands may indicate different degrees of PEGylation or the formation of dimers and oligomers.

2. HPLC (High-Performance Liquid Chromatography)

  • Principle: HPLC separates molecules based on their physicochemical properties. For protein conjugates, size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) are commonly used.

    • SEC-HPLC: Separates molecules based on their size. The conjugated protein will elute earlier than the unconjugated protein.

    • RP-HPLC: Separates molecules based on their hydrophobicity. The PEGylated protein is typically more hydrophilic and will elute earlier than the unconjugated protein.

  • Procedure:

    • Prepare your samples by filtering them to remove any particulates.

    • Inject the samples onto an appropriate HPLC column.

    • Run a suitable gradient (for RP-HPLC) or isocratic method (for SEC-HPLC).

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Interpretation: Compare the chromatograms of the conjugated samples to the unconjugated control. The appearance of new peaks with different retention times indicates the formation of conjugated species. The peak area can be used to quantify the percentage of conjugated product.

3. Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the precise molecular weight of molecules. This is a highly accurate method to confirm conjugation and determine the degree of PEGylation.

  • Procedure:

    • Prepare your sample by desalting it to remove any non-volatile salts.

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled to an HPLC system).

    • Acquire the mass spectrum.

    • Deconvolute the raw data to obtain the molecular weight of the species present in your sample.

  • Interpretation: A successful conjugation will be confirmed by an increase in the molecular weight of the target molecule corresponding to the mass of the added Bis-PEG4-TFP linker. The presence of multiple peaks with mass differences corresponding to the mass of the linker indicates different degrees of PEGylation.

Visualizations

Signaling Pathways and Experimental Workflows

Conjugation_Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_side_reaction Competing Side Reaction Biomolecule Biomolecule (-NH2) Conjugate Conjugated Biomolecule Biomolecule->Conjugate PEG_Linker This compound PEG_Linker->Conjugate reacts with Hydrolyzed_PEG Hydrolyzed PEG Linker (-COOH) PEG_Linker->Hydrolyzed_PEG hydrolyzes Conditions pH 7.5 - 8.5 Amine-free Buffer Room Temp or 4°C Conditions->Conjugate Byproduct Tetrafluorophenol (TFP) Conjugate->Byproduct releases Water H2O Water->Hydrolyzed_PEG

Caption: Chemical reaction pathway for this compound conjugation.

Troubleshooting_Workflow Start Low Conjugation Yield Observed Check_Reagents Verify Reagent Quality - Fresh Bis-PEG4-TFP? - Stored correctly? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Correct pH (7.5-8.5)? - Amine-free buffer? Check_Reagents->Check_Conditions Reagents OK End Further Investigation Needed Check_Reagents->End Reagents Degraded Optimize_Ratio Optimize Molar Ratio (See Protocol 1) Check_Conditions->Optimize_Ratio Conditions OK Check_Conditions->End Conditions Suboptimal Analyze_Products Analyze Products for Side Reactions - Intramolecular crosslinking? - Aggregation? Optimize_Ratio->Analyze_Products Successful_Yield Successful Conjugation Analyze_Products->Successful_Yield Desired Product Formed Analyze_Products->End Side Products Dominate

Caption: Troubleshooting workflow for low yield in this compound conjugation.

References

Preventing aggregation of proteins during crosslinking with Bis-PEG4-TFP ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during crosslinking experiments with Bis-PEG4-TFP ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional crosslinking reagent. It contains two tetrafluorophenyl (TFP) ester reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The TFP esters react with primary and secondary amines (like the ε-amine of lysine residues and the N-terminus of a protein) to form stable amide bonds.[1][2] This allows for the covalent linking of proteins or other molecules containing accessible amines. The PEG4 spacer is hydrophilic and helps to increase the water solubility of the crosslinker and the resulting conjugate, which can reduce the tendency for aggregation.[3][4]

Q2: What are the advantages of using a TFP ester over a more common NHS ester?

TFP esters offer enhanced stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, particularly at neutral to basic pH.[5] They are less susceptible to spontaneous hydrolysis, which is a primary competing reaction that inactivates the crosslinker. This can lead to more efficient and reproducible crosslinking reactions.

Q3: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during crosslinking can stem from several factors:

  • Over-crosslinking: Modification of too many amine groups on the protein surface can alter its net charge and isoelectric point (pI), leading to reduced solubility and aggregation.

  • High Protein Concentration: Increased protein concentrations promote intermolecular interactions, which can lead to the formation of aggregates, especially after modification.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. Using buffers that contain primary amines (e.g., Tris, glycine) will compete with the intended reaction.

  • Hydrophobicity: Although the PEG4 spacer enhances hydrophilicity, the protein itself may have exposed hydrophobic patches that can lead to aggregation upon modification.

  • Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMAC. While necessary, the final concentration of the organic solvent in the reaction should be kept to a minimum (typically <10%) to avoid denaturing the protein.

Q4: How do I quench the crosslinking reaction?

To stop the reaction, a quenching reagent is added to consume any unreacted TFP ester groups. A common and effective method is to add a buffer containing a high concentration of primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for about 15 minutes at room temperature to ensure all active esters are deactivated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Protein precipitates immediately upon adding the crosslinker solution. Localized High Concentration of Crosslinker: Adding the crosslinker stock solution too quickly can cause localized high concentrations, leading to rapid, uncontrolled crosslinking and precipitation.Add the dissolved this compound solution to the protein solution slowly and with gentle, continuous mixing.
Poor Solubility of the Crosslinker: The crosslinker may not be fully dissolved in the organic solvent or may be precipitating upon addition to the aqueous buffer.Ensure the crosslinker is completely dissolved in anhydrous DMSO or DMAC before use. Keep the final concentration of the organic solvent in the reaction mixture below 10%.
A high molecular weight smear is observed at the top of an SDS-PAGE gel. Excessive Crosslinking: The molar ratio of crosslinker to protein is too high, leading to the formation of large, insoluble aggregates that cannot enter the gel.Perform a titration experiment to determine the optimal molar ratio. Start with a lower molar excess (e.g., 10-fold) and gradually increase it.
Reaction Time is Too Long: Extended incubation allows for excessive and non-specific crosslinking.Reduce the incubation time. Typical reaction times are 30-60 minutes at room temperature or 2 hours at 4°C.
Low or no crosslinking is observed. Hydrolysis of TFP Ester: Although more stable than NHS esters, TFP esters can still hydrolyze, especially with prolonged exposure to moisture.Prepare the crosslinker stock solution immediately before use in an anhydrous solvent. Ensure the protein solution and buffers are fresh.
Incorrect Buffer Composition: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the protein for reaction with the crosslinker.Use an amine-free buffer such as PBS, HEPES, or borate buffer at a pH between 7.2 and 8.5.
Insufficient Molar Ratio of Crosslinker: The concentration of the crosslinker is too low to achieve the desired level of crosslinking.Increase the molar excess of the crosslinker. For dilute protein solutions, a higher molar excess (e.g., 20- to 50-fold) may be necessary.
The crosslinking reaction is not reproducible. Inconsistent Reagent Preparation: The crosslinker is sensitive to moisture and can degrade upon storage, especially after being dissolved.Aliquot the solid crosslinker upon receipt and store it desiccated at -20°C. Prepare fresh stock solutions for each experiment.
Variations in Reaction Parameters: Minor changes in pH, temperature, or incubation time can significantly affect the outcome.Standardize all reaction parameters and maintain detailed records of each experiment.

Quantitative Data Summary

The following tables provide recommended starting conditions for crosslinking reactions. These may need to be optimized for your specific protein and application.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mLHigher concentrations can increase aggregation risk.
Crosslinker:Protein Molar Ratio 10-fold to 50-fold excessStart with a lower ratio and optimize as needed.
Reaction Buffer PBS, HEPES, Borate BufferMust be free of primary amines.
Reaction pH 7.2 - 8.5Higher pH increases the rate of reaction but also the rate of hydrolysis.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help minimize aggregation.
Reaction Time 30-60 minutes at RT, 2 hours at 4°CLonger times may lead to over-crosslinking.
Quenching Reagent Tris or GlycineFinal concentration of 20-50 mM.

Table 2: Comparison of TFP and NHS Esters

FeatureTFP EsterNHS Ester
Reactive Towards Primary and secondary aminesPrimarily primary amines
Hydrolytic Stability More stable, especially at basic pHLess stable, half-life decreases significantly with increasing pH
Byproduct 2,3,5,6-TetrafluorophenolN-hydroxysuccinimide
Optimal Reaction pH 7.5 - 8.07.2 - 8.5

Experimental Protocols & Visualizations

General Protocol for Protein Crosslinking

A standard workflow for protein crosslinking with this compound involves reagent preparation, the crosslinking reaction, and quenching.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Analysis p1 Prepare Amine-Free Buffer (e.g., PBS, pH 7.5) p2 Prepare Protein Solution (1-5 mg/mL in buffer) p1->p2 r1 Add Crosslinker to Protein (slowly, with mixing) p2->r1 p3 Dissolve this compound (in anhydrous DMSO) p3->r1 r2 Incubate (30-60 min at RT or 2h at 4°C) r1->r2 q1 Add Quenching Buffer (e.g., Tris, 20-50 mM final) r2->q1 q2 Incubate for 15 min q1->q2 a1 Analyze Results (e.g., SDS-PAGE, SEC) q2->a1

A typical experimental workflow for protein crosslinking.
Chemical Reaction Pathway

The crosslinking reaction occurs via nucleophilic acyl substitution, where the primary amine of a lysine residue attacks the carbonyl carbon of the TFP ester, forming a stable amide bond and releasing tetrafluorophenol (TFP).

G protein1 Protein-NH₂ crosslinker TFP-O-CO-(PEG)₄-CO-O-TFP protein1->crosslinker protein2 H₂N-Protein crosslinker->protein2 product Protein-NH-CO-(PEG)₄-CO-NH-Protein crosslinker->product pH 7.2-8.5 byproduct 2 x TFP-OH product->byproduct +

Reaction of this compound with protein primary amines.
Troubleshooting Decision Tree for Aggregation

If you are observing aggregation, this decision tree can help you identify the potential cause and find a solution.

G start Protein Aggregation Observed q1 When does aggregation occur? start->q1 a1 Immediately after adding crosslinker q1->a1 a2 During incubation / post-incubation q1->a2 sol1 Add crosslinker slowly with gentle mixing. Ensure crosslinker is fully dissolved. a1->sol1 q2 Is a high molecular weight smear seen on SDS-PAGE? a2->q2 a3 Yes q2->a3 a4 No / Some discrete bands q2->a4 sol2 Reduce molar excess of crosslinker. Decrease incubation time. Lower reaction temperature to 4°C. a3->sol2 sol3 Decrease protein concentration. Screen different amine-free buffers. Consider adding solubility enhancers (e.g., arginine, glycerol). a4->sol3

Decision tree for troubleshooting protein aggregation.

References

Side reactions of Bis-PEG4-TFP ester with biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG4-TFP ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of this compound?

A1: this compound is a homobifunctional crosslinker designed to primarily react with primary amines.[1] In biomolecules, this includes the α-amino group at the N-terminus of a polypeptide chain and the ε-amino group of lysine residues.[1][2] The reaction forms a stable amide bond.[3]

Q2: What is the main side reaction to be aware of when using this compound?

A2: The principal side reaction is the hydrolysis of the tetrafluorophenyl (TFP) ester group in aqueous solutions.[4] This reaction results in the formation of an unreactive carboxylic acid, which can no longer participate in the desired conjugation reaction. However, TFP esters are known to be more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH, leading to higher conjugation efficiencies.

Q3: What is the optimal pH for conjugation reactions with this compound?

A3: The optimal pH range for reacting TFP esters with primary amines is typically between 7.5 and 9.0. Within this range, the primary amine groups are sufficiently deprotonated and thus nucleophilic enough to react with the TFP ester. At a lower pH, the amine groups are protonated and less reactive. At a higher pH, the rate of hydrolysis of the TFP ester increases, which can compete with the desired conjugation reaction.

Q4: Which buffers are compatible with this compound reactions?

A4: It is crucial to use buffers that do not contain primary amines, as these will compete with the target biomolecule for reaction with the TFP ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Buffers containing primary amines, such as Tris or glycine, should be avoided.

Q5: Can this compound react with other amino acid residues?

A5: While the primary target is primary amines, there is potential for side reactions with other nucleophilic amino acid side chains, particularly at higher pH values. These can include the hydroxyl groups of tyrosine, serine, and threonine, and the imidazole group of histidine. However, the reactivity towards these groups is generally lower than towards primary amines. The thiol group of cysteine is also a potent nucleophile and could potentially react, although specific data on its reaction with TFP esters is less common.

Q6: How can I quench the reaction?

A6: The reaction can be stopped by adding a quenching reagent that contains a high concentration of primary amines. Common quenching agents include Tris, glycine, or hydroxylamine. This will consume any unreacted TFP ester groups on the crosslinker.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Hydrolysis of TFP ester Ensure the this compound is stored properly under dessicated conditions to prevent premature hydrolysis. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Minimize the time the reagent is in aqueous buffer before adding the biomolecule.
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.5-9.0. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Presence of primary amine-containing substances Ensure that the biomolecule solution is free from buffers (e.g., Tris, glycine) or other additives that contain primary amines. Perform buffer exchange if necessary.
Insufficient molar excess of crosslinker The optimal molar ratio of this compound to the biomolecule should be determined empirically. Start with a 10- to 50-fold molar excess of the crosslinker.
Low biomolecule concentration Reactions in dilute protein solutions may be less efficient. If possible, increase the concentration of the target biomolecule to >2 mg/mL.
Problem 2: Protein Aggregation or Precipitation During/After Conjugation
Possible Cause Recommended Solution
Over-labeling The addition of too many PEGylated crosslinker molecules can alter the protein's surface properties, leading to aggregation. Reduce the molar excess of the this compound in the reaction.
Hydrophobicity of the crosslinker While the PEG4 linker enhances hydrophilicity, high degrees of modification can still lead to aggregation. The use of PEGylated crosslinkers generally reduces the tendency for aggregation compared to non-PEGylated counterparts.
High concentration of organic solvent If the this compound is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum (typically <10%).
Sub-optimal buffer conditions Ensure the buffer composition and pH are optimal for the stability of your specific protein. Consider adding stabilizing excipients such as glycerol or arginine.
Intermolecular crosslinking At high protein concentrations, homobifunctional crosslinkers can lead to the formation of large protein oligomers and aggregates. To favor intramolecular crosslinking, use a lower protein concentration. To promote intermolecular crosslinking, use a higher protein concentration.

Data Presentation

Table 1: Comparative Hydrolysis Half-life of Activated Esters on a Self-Assembled Monolayer (SAM) Surface

This table provides a comparison of the hydrolytic stability of TFP esters and NHS esters at different pH values. While this data is for SAMs, it provides a good relative indication of the stability of these esters in aqueous solutions.

pHTFP Ester Half-life (minutes)NHS Ester Half-life (minutes)
7.0~10,000~330
8.0~4,000~60
10.0~360~39

Data adapted from Lockett et al., 2008.

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with this compound

This protocol provides a general workflow for crosslinking proteins. Optimal conditions may vary depending on the specific protein and desired outcome (intra- vs. intermolecular crosslinking).

  • Preparation of Protein Solution:

    • Prepare the protein solution in an amine-free buffer (e.g., PBS, HEPES, or borate buffer) at a pH between 7.5 and 9.0.

    • The protein concentration should ideally be between 2-10 mg/mL. For promoting intermolecular crosslinking, higher concentrations are preferred. For intramolecular crosslinking, lower concentrations are recommended.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

Protocol 2: Monitoring the Conjugation Reaction by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction.

  • Instrumentation: An HPLC system with a C4 or C18 column suitable for protein separation and a UV detector.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

  • Procedure:

    • At various time points during the conjugation reaction, take a small aliquot of the reaction mixture and quench it immediately with a quenching buffer.

    • Inject the quenched sample onto the HPLC column.

    • Monitor the elution profile at 280 nm (for protein) and potentially at a wavelength where the crosslinker or a conjugated molecule absorbs if applicable.

    • The unreacted protein will elute as a single peak. As the conjugation proceeds, new peaks corresponding to the modified protein will appear with different retention times (often earlier for PEGylated proteins on RP-HPLC). The disappearance of the starting material peak and the appearance of product peaks indicate the progress of the reaction.

Mandatory Visualizations

Reaction_Pathway Protein Protein-NH₂ (Lysine or N-terminus) Intermediate Protein-NH-CO-PEG4-TFP Protein->Intermediate Aminolysis (pH 7.5-9.0) Crosslinker This compound Crosslinker->Intermediate Hydrolyzed Hydrolyzed Crosslinker (Inactive) Crosslinker->Hydrolyzed Hydrolysis Crosslinked_Intra Intramolecular Crosslinked Protein Intermediate->Crosslinked_Intra Second Aminolysis (Intramolecular) Crosslinked_Inter Intermolecular Crosslinked Protein Intermediate->Crosslinked_Inter Second Aminolysis (Intermolecular) Water H₂O Water->Hydrolyzed

Caption: Reaction pathway of this compound with a protein.

Troubleshooting_Low_Yield Start Low/No Conjugation Yield Check_Reagent Check Reagent Quality (Freshly prepared?) Start->Check_Reagent Is reagent hydrolyzed? Check_Buffer Verify Buffer Composition (Amine-free?) & pH (7.5-9.0) Start->Check_Buffer Is buffer correct? Check_Concentration Assess Concentrations (Protein & Crosslinker) Start->Check_Concentration Are concentrations optimal? Check_Reagent->Check_Buffer No Solution_Reagent Use fresh, anhydrous reagent stock Check_Reagent->Solution_Reagent Yes Check_Buffer->Check_Concentration Yes Solution_Buffer Buffer exchange to appropriate buffer Check_Buffer->Solution_Buffer No Solution_Concentration Increase protein concentration and/or optimize crosslinker ratio Check_Concentration->Solution_Concentration No

Caption: Troubleshooting workflow for low conjugation yield.

References

Optimizing pH for Bis-PEG4-TFP Ester Amine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To assist researchers, scientists, and drug development professionals in achieving optimal results in their bioconjugation experiments, this technical support center provides comprehensive guidance on the use of Bis-PEG4-TFP (bis-Tetrafluorophenyl) esters for amine reactions. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance reaction efficiency.

The success of bioconjugation is critically dependent on reaction conditions, with pH being a paramount factor. Unlike N-hydroxysuccinimide (NHS) esters, which are prone to rapid hydrolysis in basic environments, TFP esters exhibit greater stability at higher pH levels, allowing for a more favorable reaction window for amine coupling.[1][2][3][4] This guide will delve into the nuances of pH optimization to maximize the yield and reproducibility of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting a Bis-PEG4-TFP ester with a primary amine?

A1: The optimal pH for the reaction between a TFP ester and a primary amine is in the range of 7.5 to 9.0.[5] While the reaction can proceed at a neutral pH, a slightly basic environment ensures that a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, which is essential for the reaction to occur. For many applications, a pH of 8.0 to 8.5 is a good starting point.

Q2: How does pH affect the stability of the this compound?

A2: TFP esters are significantly more resistant to hydrolysis in aqueous solutions at basic pH compared to NHS esters. However, hydrolysis is still a competing reaction that increases with pH. At a higher pH, the rate of reaction with the amine also increases. The optimal pH is therefore a trade-off between maximizing the amine reaction rate and minimizing the hydrolysis of the TFP ester.

Q3: Which buffers are recommended for this reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the TFP ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate

  • Carbonate/Bicarbonate

Q4: Are there any buffers I should avoid?

A4: Yes. Avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will quench the reaction.

Q5: My this compound is not dissolving well in the reaction buffer. What should I do?

A5: TFP esters can be more hydrophobic than their NHS counterparts. If you encounter solubility issues, it is recommended to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before adding it to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically below 10%, to avoid denaturation of proteins.

Q6: What is the effect of temperature on the reaction?

A6: The reaction rate will increase with temperature. However, for sensitive biomolecules such as proteins, it is often recommended to carry out the reaction at room temperature (20-25°C) or even at 4°C for an extended period to minimize potential degradation or aggregation. A common starting point is to incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Incorrect pH: The pH of the reaction buffer may be too low, resulting in protonated and non-reactive primary amines.Verify the pH of your reaction buffer and adjust it to the optimal range of 7.5-9.0.
Hydrolysis of TFP ester: The TFP ester may have hydrolyzed before reacting with the amine, especially if the stock solution was not prepared fresh or if the reaction was left for an extended period at a very high pH.Prepare the TFP ester stock solution immediately before use. Avoid unnecessarily long reaction times, especially at higher pH values.
Presence of competing primary amines: The reaction buffer or the sample itself may contain primary amines (e.g., Tris, glycine) that are competing with the target molecule.Perform a buffer exchange of your sample into an amine-free buffer (e.g., PBS, HEPES) prior to the reaction.
Low reactant concentration: The concentration of one or both reactants may be too low, leading to a slow reaction rate.Increase the concentration of the protein or the molar excess of the this compound. A 10- to 50-fold molar excess of the crosslinker is often recommended for protein conjugations.
Poor Reproducibility Inconsistent pH: Small variations in buffer preparation can lead to significant differences in reaction efficiency.Prepare fresh buffer for each experiment and carefully calibrate the pH meter.
Moisture contamination: TFP esters are moisture-sensitive. Exposure to moisture can lead to hydrolysis of the reagent.Allow the reagent vial to come to room temperature before opening to prevent condensation. Handle the reagent in a dry environment and store it desiccated at -20°C.
Protein Aggregation/Precipitation High concentration of organic solvent: Using too much organic solvent (e.g., DMSO, DMF) to dissolve the TFP ester can cause protein denaturation and precipitation.Keep the final concentration of the organic solvent in the reaction mixture below 10%.
Inappropriate buffer conditions: The buffer composition or pH may be promoting protein instability.Screen different amine-free buffers within the optimal pH range to find one that maintains the stability of your protein.

Data Presentation

The stability of the TFP ester is a critical factor in achieving high conjugation efficiency. The following table summarizes the hydrolysis half-life of a TFP ester compared to an NHS ester at different pH values. A longer half-life indicates greater stability and a larger window for the desired amine reaction to occur.

pHTFP Ester Half-Life (t1/2)NHS Ester Half-Life (t1/2)
7.0~6.5 hours~3.4 hours
8.0~2.5 hours~0.8 hours
10.0~5.8 hours~39 minutes
Data adapted from a study on TFP- and NHS-terminated self-assembled monolayers.

As the data indicates, the TFP ester is significantly more stable than the NHS ester, particularly at higher pH values, which are more favorable for the amine coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. Add the ester solution dropwise while gently stirring to avoid precipitation. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. The optimal incubation time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris, pH 8.0) can be added to a final concentration of 20-50 mM to react with any excess TFP ester. Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Visualizing the pH Effect

The following diagram illustrates the critical balance of pH in the this compound amine reaction.

pH_Optimization_Workflow cluster_pH_Scale pH Scale cluster_Reaction_Components Reaction Components cluster_Outcomes Reaction Outcomes Low_pH Low pH (<7.0) Protonated_Amine Protonated Amine (R-NH3+) (Non-reactive) Optimal_pH Optimal pH (7.5-9.0) Desired_Product Desired Conjugate (Amide Bond) High_pH High pH (>9.0) Hydrolysis Hydrolyzed Ester (Inactive) Amine Amine (R-NH2) Amine->Protonated_Amine Favored at Low pH Amine->Desired_Product Reaction TFP_Ester This compound TFP_Ester->Desired_Product Reaction TFP_Ester->Hydrolysis Competing Reaction

Figure 1. Logical workflow illustrating the influence of pH on the reaction between an amine and a this compound, leading to either the desired conjugate or non-productive side reactions.

References

Technical Support Center: Bis-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of Bis-PEG4-TFP ester. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][2][3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the TFP esters.[2][4]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Anhydrous (dry) organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methylene chloride (DCM), or acetonitrile are recommended for preparing stock solutions. Due to the hydrophobic nature of the TFP group, this compound does not dissolve readily in aqueous buffers.

Q3: How should I store stock solutions of this compound?

Stock solutions should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. If stored properly in an anhydrous solvent, stock solutions can be kept for several days to a month, but for optimal activity, fresh solutions are always recommended.

Q4: What is the primary advantage of a TFP ester over an NHS ester?

Tetrafluorophenyl (TFP) esters exhibit greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, especially in aqueous solutions. This increased stability can lead to higher conjugation efficiency and better reproducibility in your experiments.

Q5: At what pH should I perform my conjugation reaction with this compound?

The optimal pH for the reaction of TFP esters with primary amines (e.g., lysine residues on a protein) is between 7.5 and 8.0. While the reaction can proceed at a neutral pH, the rate is generally faster at a slightly basic pH.

Q6: What buffers are compatible with this compound conjugation reactions?

Phosphate, carbonate/bicarbonate, HEPES, and borate buffers are all suitable for conjugation reactions. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the TFP ester and quench the reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of TFP ester: The reagent was exposed to moisture before or during the reaction.Always allow the reagent vial to warm to room temperature before opening. Use anhydrous solvents to prepare stock solutions. Prepare stock solutions fresh if possible.
Suboptimal pH: The reaction buffer pH is too low.Increase the pH of the reaction buffer to the optimal range of 7.5-8.0.
Presence of primary amines in the buffer: Buffers like Tris or glycine are quenching the reaction.Dialyze your protein or sample into a non-amine-containing buffer such as PBS, HEPES, or borate buffer before starting the conjugation.
Insufficient molar excess of the crosslinker: The ratio of this compound to the target molecule is too low.Optimize the conjugation conditions by increasing the molar excess of the crosslinker.
Precipitation of the Reagent During Reaction Low aqueous solubility of the TFP ester: The concentration of the organic solvent from the stock solution is too low in the final reaction mixture.While TFP esters have lower water solubility than NHS esters, the PEG linker enhances the water solubility of the overall molecule. If precipitation occurs, a small amount of a water-miscible organic co-solvent like DMSO or DMF can be included in the reaction, but ensure it does not negatively impact your protein's stability.
Inconsistent Results Between Experiments Degradation of stock solution: The stock solution has degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions for each experiment or use single-use aliquots that have been stored properly at -20°C or -80°C.
Variability in protein concentration or buffer preparation: Inaccurate protein concentration measurements or inconsistencies in buffer pH can affect reaction kinetics.Accurately determine the protein concentration before each experiment. Use a calibrated pH meter to ensure the reaction buffer is at the correct pH.

Experimental Protocols

General Protocol for Protein-Protein Crosslinking using this compound
  • Buffer Preparation: Prepare a non-amine-containing conjugation buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).

  • Protein Preparation: Dissolve the protein(s) to be crosslinked in the conjugation buffer at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein). If your protein is in a buffer containing primary amines, it must be dialyzed against the conjugation buffer prior to the reaction.

  • Crosslinker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of approximately 1 mM (a 10-fold molar excess over a 0.1 mM protein solution). Gently mix the reaction.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.

  • Quenching: To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or other relevant techniques to determine the efficiency of the crosslinking.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Amine-Free Buffer (pH 7.5-8.0) p2 Prepare Protein Solution p1->p2 r1 Add Crosslinker to Protein Solution p2->r1 p3 Prepare Fresh This compound Stock in DMSO p3->r1 r2 Incubate (RT or 4°C) r1->r2 r3 Quench Reaction (e.g., Tris buffer) r2->r3 a1 Analyze via SDS-PAGE r3->a1 a2 Further Characterization (e.g., Western Blot) a1->a2

Caption: Workflow for a typical protein conjugation experiment.

reaction_pathway cluster_reactants Reactants cluster_product Product r1 This compound prod Stable Amide Bond (Conjugated Protein) r1->prod + p1 Protein with Primary Amine (e.g., Lysine) p1->prod bp Tetrafluorophenol (Byproduct) prod->bp releases

Caption: Reaction of TFP ester with a primary amine.

References

Technical Support Center: Purification of Biomolecules after TFP Ester Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Bis-PEG4-TFP ester from experimental samples. Find troubleshooting advice and answers to frequently asked questions to ensure the purity of your bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a homobifunctional crosslinking agent. It features two tetrafluorophenyl (TFP) ester groups at either end of a 4-unit polyethylene glycol (PEG) spacer. TFP esters are highly reactive towards primary amines (e.g., on the side chain of lysine residues in proteins), forming stable amide bonds.[1] The PEG spacer is hydrophilic, which helps to increase the water solubility of the molecule.[2] This reagent is often used to conjugate or crosslink proteins and other biomolecules. TFP esters are known to be more resistant to hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[3][4]

Q2: Why is it crucial to remove unreacted this compound?

Leaving unreacted this compound in your sample can lead to several issues:

  • Non-specific crosslinking: The unreacted ester can continue to react with other molecules in downstream applications, leading to unintended and poorly characterized conjugates.

  • Interference with assays: The presence of small molecules can interfere with analytical techniques used to characterize your final product, such as spectrophotometry or mass spectrometry.

  • Inaccurate quantification: Unreacted reagent can affect the accuracy of methods used to determine the concentration of your purified bioconjugate.

  • Potential for toxicity: For therapeutic applications, residual unreacted crosslinker could be toxic.

Q3: What are the primary methods for removing unreacted this compound?

The most effective methods for removing small molecules like this compound from larger biomolecules are based on size differences. The three most common and effective techniques are:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This technique separates molecules based on their size as they pass through a porous resin.[5] Larger molecules (your bioconjugate) elute first, while smaller molecules (unreacted ester) are retained and elute later. Spin desalting columns, such as Thermo Scientific™ Zeba™ columns, are a rapid and efficient form of SEC.

  • Dialysis: This method involves the diffusion of small molecules across a semi-permeable membrane with a specific molecular weight cutoff (MWCO). The unreacted ester passes through the membrane into a large volume of buffer (the dialysate), while your larger bioconjugate is retained.

  • Tangential Flow Filtration (TFF): TFF is a more advanced filtration technique suitable for larger sample volumes. It allows for the simultaneous purification and concentration of bioconjugates by removing unbound small molecules.

Q4: How do I choose the right purification method?

The best method depends on your sample volume, concentration, and the required purity. The table below provides a comparison to help you decide.

FeatureSize Exclusion Chromatography (Spin Columns)Dialysis
Principle Separation based on molecular size using a porous resin.Diffusion of small molecules across a semi-permeable membrane.
Speed Very fast (~5-10 minutes per sample).Slow (several hours to overnight with buffer changes).
Sample Volume Ideal for small to medium volumes (µL to mL range).Suitable for a wide range of volumes (mL to L).
Protein Recovery Typically high (>95%).Generally high, but potential for sample loss during handling.
Efficiency Highly efficient for removing small molecules.Efficient, but requires multiple buffer changes for complete removal.
Dilution Minimal sample dilution.Sample volume may increase due to osmosis.
Ease of Use Very simple and straightforward.Requires more setup and handling.

Troubleshooting Guide

Here are some common issues you might encounter and how to resolve them.

Issue 1: Incomplete removal of unreacted this compound.

Possible CauseRecommended Solution
Insufficient buffer exchange (Dialysis) Increase the number of buffer changes (at least 3-4 changes are recommended). Also, increase the volume of the dialysis buffer to at least 100-200 times the sample volume. Ensure continuous stirring of the dialysate to maintain the concentration gradient.
Incorrect column size (SEC) Ensure you are using the correct size desalting column for your sample volume as per the manufacturer's instructions. Overloading the column will lead to poor separation.
Sample too concentrated For some desalting columns, highly viscous samples due to high protein concentration can lead to inefficient separation. Consider diluting your sample before applying it to the column.
Improper column equilibration (SEC) Ensure the desalting column is properly equilibrated with your desired buffer before loading the sample. This involves centrifuging the column to remove the storage buffer and then washing it with the new buffer.

Issue 2: Significant loss of the desired bioconjugate.

Possible CauseRecommended Solution
Incorrect MWCO of dialysis membrane Ensure the Molecular Weight Cutoff (MWCO) of your dialysis membrane is significantly smaller than your bioconjugate. A general rule is to choose a MWCO that is at least half the molecular weight of your protein of interest.
Protein precipitation The change in buffer during purification may cause your protein to precipitate. Ensure the final buffer has an appropriate pH and ionic strength for your protein's stability.
Non-specific binding to the column While SEC resins are designed to be inert, some non-specific binding can occur. Ensure you are using a column specifically designed for biomolecule purification.
Improper handling Be careful during sample loading and recovery to minimize physical loss of the sample.

Issue 3: How can I verify that the unreacted ester has been removed?

Verifying the removal of unreacted this compound can be challenging as it lacks a strong UV chromophore.

  • HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are more universal detection methods that do not rely on a chromophore and are highly sensitive for detecting non-volatile compounds like the unreacted ester.

  • 2D Liquid Chromatography (2D-LC): This advanced technique can separate the high molecular weight bioconjugate in the first dimension (e.g., SEC) and then analyze the trapped low molecular weight fraction, which would contain the unreacted ester, in the second dimension (e.g., reversed-phase chromatography).

  • HPLC-UV (Limited Applicability): While not ideal, you may be able to detect the TFP ester at low UV wavelengths (around 225 nm). However, sensitivity will likely be low, and buffer components may interfere. A gradient elution with a reversed-phase column (like a C8 or C18) would be necessary. This would be a qualitative assessment at best for most standard lab setups.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Zeba™ Spin Desalting Columns (7K MWCO)

This protocol is adapted for removing a small molecule with an estimated molecular weight of ~590 g/mol from a larger protein sample (e.g., an antibody at ~150 kDa).

Materials:

  • Zeba™ Spin Desalting Columns, 7K MWCO (Choose the appropriate column size for your sample volume).

  • Variable-speed microcentrifuge.

  • Collection tubes.

Procedure:

  • Column Preparation: a. Remove the column's bottom closure and loosen the cap. b. Place the column into a collection tube. c. Centrifuge at 1,500 x g for 1 minute to remove the storage solution. d. Place a mark on the side of the column. In all subsequent steps, orient the column in the centrifuge with this mark facing outwards.

  • Column Equilibration (Optional but Recommended for Buffer Exchange): a. Add 300 µL of your desired final buffer to the top of the resin. b. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. c. Repeat steps 2a and 2b two more times.

  • Sample Application and Collection: a. Place the equilibrated column in a new, clean collection tube. b. Remove the cap and slowly apply your sample to the center of the compacted resin. c. Centrifuge at 1,500 x g for 2 minutes to collect your purified sample. d. The purified bioconjugate is now in the collection tube. The unreacted this compound is retained in the column resin. Discard the used column.

Protocol 2: Removal of Unreacted this compound using Dialysis

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K MWCO for an antibody).

  • Dialysis buffer (at least 200-500 times the volume of your sample).

  • A large beaker or container for the dialysis buffer.

  • A magnetic stir plate and stir bar.

Procedure:

  • Prepare the Dialysis Membrane: a. Cut the dialysis tubing to the desired length. b. Thoroughly rinse the tubing with deionized water to remove any preservatives. c. Secure one end of the tubing with a dialysis clip.

  • Load the Sample: a. Pipette your sample into the open end of the dialysis tubing. b. Leave some space at the top to allow for potential volume changes. c. Secure the second end of the tubing with another clip, ensuring there are no leaks.

  • Perform Dialysis: a. Place the sealed dialysis tubing into the beaker containing the dialysis buffer. b. Place the beaker on a magnetic stir plate and add a stir bar. Stir gently. c. Dialyze for 2 hours at room temperature or 4°C.

  • Buffer Exchange: a. After 2 hours, change the dialysis buffer. Discard the old buffer and replace it with fresh buffer. b. Continue to dialyze for another 2 hours. c. For optimal removal, perform a third buffer change and let the dialysis proceed overnight at 4°C.

  • Sample Recovery: a. Carefully remove the dialysis tubing from the buffer. b. Open one end and gently pipette out your purified sample into a clean tube.

Visualizations

experimental_workflow cluster_reaction Step 1: Bioconjugation Reaction cluster_purification Step 2: Purification cluster_products Step 3: Final Products cluster_analysis Step 4: Quality Control Biomolecule Biomolecule (e.g., Antibody) Reaction Reaction (Amine-TFP Ester Coupling) Biomolecule->Reaction Crosslinker Excess Bis-PEG4-TFP Ester Crosslinker->Reaction Purification Purification Method (SEC or Dialysis) Reaction->Purification PurifiedProduct Purified Bioconjugate Purification->PurifiedProduct Waste Unreacted Ester (Removed) Purification->Waste Analysis Analysis (e.g., HPLC-CAD, 2D-LC) PurifiedProduct->Analysis

Caption: Experimental workflow for bioconjugation and subsequent purification.

troubleshooting_logic Start Post-Purification Analysis Check Is Unreacted Ester Still Present? Start->Check Success Proceed to Downstream Application Check->Success No Troubleshoot Troubleshoot Purification Check->Troubleshoot Yes RePurify Re-run Purification (e.g., second desalting column) Troubleshoot->RePurify CheckDialysis Optimize Dialysis: - Increase buffer volume - Increase # of changes Troubleshoot->CheckDialysis CheckSEC Optimize SEC: - Check column size - Dilute sample Troubleshoot->CheckSEC

Caption: Troubleshooting logic for incomplete removal of unreacted ester.

References

Impact of buffer composition on Bis-PEG4-TFP ester efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG4-TFP ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using this homobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a homobifunctional, amine-reactive crosslinker.[1][2] It features two tetrafluorophenyl (TFP) ester groups at either end of a 16-atom discrete polyethylene glycol (dPEG®) spacer.[1] TFP esters react efficiently with primary and secondary amines to form stable amide bonds.[3][4] This makes the molecule ideal for crosslinking closely associated biomolecules, such as proteins, or for use as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the advantages of using a TFP ester over a more common NHS ester?

A: TFP esters offer significant advantages over N-hydroxysuccinimide (NHS) esters, primarily their increased stability in aqueous solutions. TFP esters are less susceptible to spontaneous hydrolysis, especially at the basic pH levels required for efficient amine conjugation. This superior hydrolytic stability allows for more controlled reactions and potentially higher conjugation efficiency, as more of the reagent remains active over a longer period.

Q3: What is the optimal pH for reacting this compound with amines?

A: The optimal reaction pH for TFP esters is generally between 7.0 and 9.0. While the reaction with primary amines is favored at near-neutral to slightly basic pH (up to 9.0), higher pH also increases the rate of hydrolysis, which is a competing reaction. For many applications, a pH range of 7.2 to 8.5 provides a good balance between efficient aminolysis and minimal hydrolysis. Some protocols specifically recommend a pH of 9.0 for TFP esters to maximize conjugation.

Q4: Which buffers should I use for my conjugation reaction?

A: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the TFP ester.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate

  • Bicarbonate/Carbonate

Buffers to Avoid:

  • Tris (e.g., TBS)

  • Glycine

Q5: How should I prepare and store this compound?

A: this compound is moisture-sensitive.

  • Storage: Store the solid reagent at -20°C with a desiccant.

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation. Handle the reagent in a dry environment and restore it under an inert atmosphere if possible.

  • Solution Preparation: TFP esters are not stable in aqueous solutions for long periods. It is highly recommended to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare and store aqueous stock solutions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Crosslinking Yield 1. Hydrolyzed Reagent: The TFP ester was exposed to moisture during storage or handling, leading to inactivation. 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that competed with the target. 3. Suboptimal pH: The pH is too low, leading to protonated (non-reactive) amines on the target molecule, or too high, causing rapid hydrolysis of the ester. 4. Insufficient Reagent: The molar excess of the crosslinker is too low for the concentration of the target protein.1. Use Fresh Reagent: Always allow the vial to warm to room temperature before opening. Prepare the reagent solution immediately before use and discard any unused portion. 2. Use Amine-Free Buffer: Switch to a recommended buffer like PBS, HEPES, or Borate. If necessary, perform a buffer exchange on your sample before starting the reaction. 3. Optimize pH: Perform pilot experiments to test a range of pH values between 7.2 and 8.5 to find the optimal condition for your specific application. 4. Increase Molar Excess: For protein concentrations ≥ 5 mg/mL, start with a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess. Titrate to find the optimal ratio.
Precipitation of Protein/Molecule During Reaction 1. Solvent Carryover: The organic solvent (DMSO/DMF) used to dissolve the ester is too high in the final reaction volume. 2. Change in pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein, leading to reduced solubility if the new pI is near the buffer pH. 3. Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates.1. Minimize Organic Solvent: Dissolve the TFP ester at a high concentration in DMSO/DMF so that the final volume added to the aqueous reaction is 1-10%. 2. Adjust Buffer pH: If you suspect a pI shift, try performing the reaction in a buffer with a pH further away from the theoretical new pI of the modified protein. 3. Reduce Molar Excess: Lower the molar ratio of crosslinker to target molecule to reduce the degree of modification and aggregation.
Non-Specific Binding or Side Reactions 1. Reaction pH is Too High: Very high pH can increase the reactivity of the ester with other nucleophiles besides primary amines. 2. Contaminants in Sample: The sample contains other nucleophilic contaminants that are reacting with the ester.1. Lower Reaction pH: Reduce the pH to the lower end of the optimal range (e.g., 7.2-7.5) to maximize specificity for primary amines. 2. Purify Sample: Ensure the purity of your target molecule. Use techniques like dialysis or desalting to remove small molecule contaminants before the reaction.

Experimental Protocols & Data

Table 1: Recommended Buffer Systems for TFP Ester Conjugation
Buffer SystemRecommended pH RangeConcentrationNotes
Phosphate-Buffered Saline (PBS)7.2 - 8.020 - 100 mMCommonly used and generally non-interfering.
HEPES7.2 - 8.520 - 100 mMGood buffering capacity in the optimal reaction range.
Borate8.0 - 9.050 - 100 mMEffective for reactions requiring slightly more alkaline conditions.
Bicarbonate/Carbonate8.0 - 9.0100 mMAnother option for alkaline conditions; some protocols specifically recommend pH 9.0 for TFP esters.
Table 2: Hydrolysis Stability of TFP vs. NHS Esters

This table summarizes data from a study on ester-terminated self-assembled monolayers, which demonstrates the superior stability of TFP esters compared to NHS esters at various pH levels.

pHTFP Ester Half-Life (hours)NHS Ester Half-Life (hours)Stability Difference (TFP vs. NHS)
7.0 43.122.41.9x more stable
8.0 11.23.73.0x more stable
10.0 6.40.65 (39 mins)9.8x more stable
Data adapted from studies on self-assembled monolayers, demonstrating the relative stability trends.
General Protocol for Protein Crosslinking
  • Sample Preparation: Dissolve or dialyze the target protein into an amine-free buffer (see Table 1) at a concentration of 2-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

  • Reaction Initiation: While gently stirring the protein solution, add the required volume of the TFP ester stock solution. The final molar excess of the ester may range from 10x to 50x depending on the protein concentration and desired degree of modification.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Incubation times can be optimized.

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 20-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted crosslinker and byproducts using dialysis or a desalting column.

Visualizations

G cluster_reagent Reagent Preparation cluster_sample Sample Preparation cluster_reaction Conjugation Reaction cluster_purify Purification r1 Weigh this compound r2 Dissolve in Anhydrous DMSO or DMF r1->r2 Immediately before use mix Add Ester Solution to Protein Solution r2->mix s1 Protein in Amine-Free Buffer (e.g., PBS, pH 7.5) s1->mix incubate Incubate (RT for 30-60 min or 4°C for 2-4 hours) mix->incubate quench Quench Reaction (Add Tris Buffer) incubate->quench Optional purify Remove Excess Reagent (Dialysis / Desalting) quench->purify final Purified Crosslinked Product purify->final

Caption: General experimental workflow for protein crosslinking.

Caption: Reaction of a TFP ester with a primary amine.

G TFP_Ester Active TFP Ester Aminolysis Desired Reaction (Aminolysis) TFP_Ester->Aminolysis + Primary Amine Hydrolysis Side Reaction (Hydrolysis) TFP_Ester->Hydrolysis + H₂O Amide Stable Amide Bond (Product) Aminolysis->Amide Inactive Inactive Carboxylate Hydrolysis->Inactive pH_node Increasing pH pH_node->Aminolysis Favors pH_node->Hydrolysis Accelerates

Caption: Competing reactions of TFP esters in aqueous buffer.

References

Technical Support Center: Controlling Degree of Labeling with Bis-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG4-TFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this homobifunctional crosslinker for their bioconjugation needs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinking reagent. It consists of two tetrafluorophenyl (TFP) ester groups at either end of a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2] TFP esters are amine-reactive functional groups that readily form stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine residues in proteins.[1][2][3] This reagent is commonly used for crosslinking proteins to other proteins or biomolecules, as well as for intramolecular crosslinking to study protein conformation. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and immunogenicity.

Q2: What are the advantages of using a TFP ester over a more common NHS ester?

TFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters. TFP esters are more stable in aqueous solutions, particularly at the basic pH ranges typically used for amine labeling, making them less susceptible to spontaneous hydrolysis. This increased stability can lead to more efficient and reproducible labeling reactions. While both react with primary amines to form a stable amide bond, the optimal pH for TFP ester conjugation is slightly higher (greater than 7.5) compared to NHS esters (pH 7.0-8.5).

Q3: How can I control the degree of labeling (DOL) when using this compound?

The degree of labeling (DOL), which is the average number of linker molecules conjugated to a single protein molecule, can be controlled by carefully optimizing several reaction parameters. Key factors include:

  • Molar Ratio of Crosslinker to Protein: Increasing the molar excess of this compound relative to the protein will generally result in a higher DOL. It is recommended to start with a lower molar ratio and perform a series of reactions with increasing ratios to find the optimal condition for your specific application.

  • Protein Concentration: Higher protein concentrations (typically 1-10 mg/mL) can improve labeling efficiency.

  • Reaction pH: The reaction should be performed in a slightly basic buffer (pH 7.2-9.0) to ensure that the lysine side chains are sufficiently deprotonated and reactive. An optimal starting point is often a pH of 8.0-8.5.

  • Reaction Time and Temperature: The reaction can be carried out at room temperature for 30 minutes to 2 hours, or at 4°C overnight. Shorter reaction times at higher temperatures (e.g., 37°C for 30-60 minutes) can also be used.

It is crucial to determine the DOL experimentally to ensure reproducibility.

Q4: How do I determine the degree of labeling (DOL) after the reaction?

The DOL can be determined using spectrophotometric methods. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the wavelength of maximum absorbance for the label, if the linker is attached to a chromophore. However, since this compound itself does not have a strong chromophore, other methods like mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the mass shift upon conjugation, which directly correlates to the number of attached linkers. For a more detailed protocol on DOL determination by spectrophotometry (applicable when the TFP ester is part of a larger molecule with a chromophore), please refer to the experimental protocols section.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Hydrolysis of TFP ester: The TFP ester is moisture-sensitive and can hydrolyze over time.Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the TFP ester.Use non-amine-containing buffers such as PBS (phosphate-buffered saline), HEPES, or borate buffer at a pH between 7.2 and 9.0.
Suboptimal Reaction Conditions: The molar ratio of crosslinker to protein may be too low, or the reaction time may be too short.Empirically determine the optimal molar excess of the crosslinker. For a starting point, use a 10-fold molar excess for protein concentrations ≥ 5 mg/ml and a 20- to 50-fold molar excess for concentrations < 5 mg/ml. You can also try increasing the incubation time or temperature.
Protein Aggregation or Precipitation High Degree of Labeling: Excessive labeling can alter the protein's net charge and pI, leading to reduced solubility.Reduce the molar ratio of this compound to protein in the reaction. Optimize the reaction time and temperature to achieve a lower DOL.
Solvent Incompatibility: If the this compound is first dissolved in an organic solvent, adding it too quickly to the aqueous protein solution can cause precipitation.Add the crosslinker stock solution dropwise to the protein solution while gently stirring or vortexing.
Loss of Protein Activity Modification of Critical Residues: The crosslinker may react with lysine residues that are essential for the protein's biological function.Try to reduce the degree of labeling. If the activity is still compromised, consider site-specific labeling strategies if possible.
Conformational Changes: Intramolecular crosslinking could alter the protein's tertiary structure.Analyze the product using techniques like circular dichroism to assess conformational changes. Adjust the labeling stoichiometry to favor intermolecular crosslinking if that is the desired outcome.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a starting point for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein and desired DOL.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4).

    • If the protein buffer contains primary amines, perform a buffer exchange into a suitable reaction buffer.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. For a starting point, use a 10-fold molar excess for protein concentrations of ≥ 5 mg/ml and a 20- to 50-fold molar excess for samples < 5 mg/ml.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours or at 4°C overnight.

  • Quench the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted crosslinker and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol for Determining Degree of Labeling (DOL) by Spectrophotometry

This method is applicable when the molecule being conjugated to the protein via the TFP ester has a known extinction coefficient.

  • Measure Absorbance:

    • After purification, measure the absorbance of the conjugated protein solution at 280 nm (A280) and the wavelength of maximum absorbance for the conjugated molecule (Amax).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 – (Amax × Correction Factor)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • The Correction Factor (CF) is the ratio of the absorbance of the conjugated molecule at 280 nm to its absorbance at its λmax.

  • Calculate Molar Concentration of the Conjugated Molecule:

    • Molecule Concentration (M) = Amax / ε_molecule

      • ε_molecule is the molar extinction coefficient of the conjugated molecule at its λmax.

  • Calculate DOL:

    • DOL = Molecule Concentration (M) / Protein Concentration (M)

Visualizing Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Prepare Protein (1-10 mg/mL in amine-free buffer) reaction Labeling Reaction (Add ester to protein, incubate RT or 4°C) protein_prep->reaction reagent_prep Prepare this compound (10 mM in anhydrous DMSO/DMF) reagent_prep->reaction quench Quench Reaction (Add Tris buffer) reaction->quench purification Purification (Desalting column or dialysis) quench->purification analysis Analysis (Determine DOL) purification->analysis

Caption: General experimental workflow for protein labeling.

troubleshooting_logic start Low or No Labeling? check_reagent Reagent Hydrolyzed? start->check_reagent Yes check_buffer Buffer Contains Amines? check_reagent->check_buffer No solution_reagent Use fresh, anhydrous reagent and solvent. check_reagent->solution_reagent Yes check_conditions Suboptimal Conditions? check_buffer->check_conditions No solution_buffer Use amine-free buffer (e.g., PBS, HEPES). check_buffer->solution_buffer Yes solution_conditions Optimize molar ratio, time, and temperature. check_conditions->solution_conditions Yes success Successful Labeling check_conditions->success No solution_reagent->success solution_buffer->success solution_conditions->success

Caption: Troubleshooting logic for low labeling yield.

References

Bis-PEG4-TFP ester stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols regarding the stability of Bis-PEG4-TFP ester in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional, amine-reactive crosslinker.[1] It features two tetrafluorophenyl (TFP) ester groups at either end of a discrete PEG4 (polyethylene glycol) spacer. Its primary use is to covalently link molecules that contain primary or secondary amines, such as proteins, peptides, and other biomolecules, to form stable amide bonds.[2][3] This process, known as PEGylation, can be used for creating antibody-drug conjugates (ADCs), immobilizing proteins on surfaces, or studying protein-protein interactions.

Q2: Why is the stability of the TFP ester in aqueous solutions a critical factor?

In aqueous solutions, the TFP ester group is subject to two competing reactions:

  • Aminolysis (Conjugation): The desired reaction where a primary amine from the target molecule (e.g., a lysine residue on a protein) attacks the ester to form a stable amide bond.[2][4]

  • Hydrolysis: A side-reaction where a water molecule attacks the ester, cleaving the TFP leaving group and converting the reactive ester into an inert carboxylic acid.

The stability of the ester directly impacts the efficiency of the conjugation reaction. If the rate of hydrolysis is too high, a significant portion of the crosslinker will become inactivated before it can react with the target molecule, leading to low conjugation yields.

Q3: How does the stability of this compound compare to the more common NHS esters?

TFP esters are significantly more stable against hydrolysis in aqueous solutions than N-hydroxysuccinimide (NHS) esters, particularly under the neutral to basic pH conditions required for efficient amine labeling. This superior hydrolytic stability results in a longer half-life, allowing for more efficient and reproducible conjugation. For example, at pH 10, a TFP ester can have a half-life almost 10 times longer than its NHS ester analog.

Q4: What is the primary factor that influences the rate of hydrolysis?

The pH of the reaction buffer is the most critical factor affecting stability. The rate of hydrolysis for active esters like TFP and NHS esters increases significantly with increasing pH. While TFP esters are more resistant to this base-catalyzed hydrolysis than NHS esters, their stability still decreases as the pH becomes more alkaline.

Q5: What is the optimal pH for conducting a conjugation reaction with this compound?

The optimal pH for conjugation is a trade-off between amine reactivity and ester stability.

  • Amine Reactivity: Primary amines must be deprotonated (-NH2) to be sufficiently nucleophilic to react with the ester. This is favored at a pH above the pKa of the amine group (for lysine, this is ~10.5, but reactions are typically done at a lower pH).

  • Ester Stability: As noted, stability decreases as pH increases.

For TFP esters, the recommended pH range for reactions is typically 7.5 to 8.5 . This range provides a good balance, ensuring a sufficient concentration of reactive (deprotonated) amines while maintaining a reasonable half-life for the TFP ester to allow the reaction to proceed efficiently.

Q6: My conjugation yield is low. What are the most common issues related to ester stability?

Low yield is often traced back to premature hydrolysis of the TFP ester. Consider the following troubleshooting steps:

  • Incorrect Buffer Choice: Your buffer may contain primary amines (e.g., Tris or glycine) that compete with your target molecule for reaction with the TFP ester. Always use an amine-free buffer such as PBS, HEPES, or borate.

  • Reagent Age and Storage: The this compound reagent is sensitive to moisture. Ensure it is stored desiccated at -20°C and allowed to warm to room temperature before opening to prevent condensation. Prepare stock solutions in a dry, anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.

  • High pH / Long Incubation: If the reaction pH is too high or the incubation time is excessively long, a large fraction of the ester may hydrolyze. Consider lowering the pH (e.g., from 8.5 to 7.8) or reducing the reaction time.

  • Dilute Protein Solution: In dilute protein solutions, the concentration of water is overwhelmingly higher than the concentration of target amines, favoring the hydrolysis reaction. If possible, perform the conjugation at a higher protein concentration.

Quantitative Data: Stability Comparison

The hydrolytic stability of TFP esters is markedly superior to that of NHS esters, especially at basic pH. The table below summarizes the half-lives for representative TFP and NHS ester-terminated self-assembled monolayers (SAMs) in aqueous buffers.

pH of BufferTFP Ester Half-Life (t½)NHS Ester Half-Life (t½)Fold Difference
7.0 412 minutes213 minutes1.9x
8.0 204 minutes68 minutes3.0x
10.0 370 minutes39 minutes9.5x
(Data adapted from a study on TFP- and NHS-terminated SAMs. Half-reaction times were determined by monitoring ester hydrolysis over time)

Visual Guides and Workflows

Competitive_Reactions TFP_Ester This compound (Active Crosslinker) Conjugate Stable Amide Bond (Desired Product) TFP_Ester->Conjugate Aminolysis (pH 7.5-8.5) Hydrolyzed Inactive Carboxylic Acid (Side Product) TFP_Ester->Hydrolyzed Hydrolysis (competing reaction, rate increases with pH) Protein_Amine Protein-NH₂ (Target Molecule) Water H₂O (Hydrolysis)

Caption: Competitive reaction pathways for this compound.

Half_Life_Workflow Experimental Workflow: TFP Ester Half-Life Determination cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Amine-Free Buffers (e.g., pH 7.4, 8.0, 8.5) C Add Stock to Buffer (Time t=0) A->C B Prepare TFP Ester Stock in Anhydrous DMSO B->C D Incubate at RT C->D E Withdraw Aliquots at Timed Intervals D->E F Quench with Acid (e.g., TFA) E->F G Analyze by RP-HPLC F->G H Quantify Remaining Active Ester Peak Area G->H I Plot ln(Area) vs. Time H->I J Calculate Half-Life (t½ = ln(2) / |slope|) I->J

Caption: Workflow for determining the hydrolytic half-life of TFP esters.

Experimental Protocols

Protocol: Determination of the Hydrolytic Half-Life of this compound

This protocol provides a method to determine the stability (half-life) of this compound in aqueous buffers of different pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

I. Materials

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine-free buffers (e.g., 100 mM sodium phosphate, pH 7.4; 100 mM HEPES, pH 8.0; 100 mM sodium borate, pH 8.5)

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

  • RP-HPLC system with a C18 column and UV detector (monitoring at ~260 nm for the TFP leaving group or a wavelength appropriate for the PEG linker if it has a chromophore)

  • Thermomixer or water bath set to 25°C

II. Reagent Preparation

  • Buffer Preparation: Prepare the desired amine-free buffers and adjust the pH accurately. Filter the buffers through a 0.22 µm filter.

  • TFP Ester Stock Solution: Just before initiating the experiment, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.

III. Experimental Procedure

  • Pre-warm 1 mL of each pH buffer to 25°C in separate microcentrifuge tubes.

  • To initiate the reaction (t=0), add a small volume of the 10 mM TFP ester stock solution to the pre-warmed buffer to achieve a final concentration of ~0.5 mM. For example, add 53 µL of 10 mM stock to 1 mL of buffer. Vortex immediately for 3 seconds.

  • Incubate the reaction mixture at 25°C.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing 50 µL of the 10% TFA quenching solution. This acidifies the sample, stopping further hydrolysis.

  • Store the quenched samples at 4°C until ready for HPLC analysis.

IV. HPLC Analysis & Data Interpretation

  • Analysis: Inject each quenched sample onto the RP-HPLC system. Use a suitable gradient of water/acetonitrile with 0.1% TFA to resolve the intact this compound from its hydrolyzed carboxylic acid product.

  • Quantification: Identify the peak corresponding to the intact this compound. Record the peak area for each time point.

  • Calculation: The hydrolysis of active esters typically follows pseudo-first-order kinetics.

    • For each pH condition, plot the natural logarithm of the intact ester peak area (ln[Area]) against time (in minutes).

    • Perform a linear regression on the data points. The slope of this line represents the negative of the pseudo-first-order rate constant, k'.

    • Calculate the half-life (t½) using the following equation: t½ = ln(2) / k' = 0.693 / |slope|

This procedure will provide quantitative data on the stability of the crosslinker under your specific experimental conditions, allowing for the optimization of future conjugation protocols.

References

Validation & Comparative

A Head-to-Head Comparison: TFP vs. NHS Esters for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and efficient labeling of proteins is paramount for applications ranging from diagnostics and therapeutics to fundamental research. Among the various chemical strategies available, the use of amine-reactive esters to target lysine residues and the N-terminus of proteins is a widely adopted approach. For researchers, scientists, and drug development professionals, the choice of the right activating group is a critical decision that can significantly impact the outcome of their experiments. This guide provides an in-depth comparison of two popular amine-reactive functionalities: tetrafluorophenyl (TFP) esters and N-hydroxysuccinimide (NHS) esters.

This comparison will delve into the key performance characteristics of TFP and NHS esters, including their reactivity, stability, and optimal reaction conditions. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to make an informed decision for their specific protein conjugation needs.

Performance Characteristics: A Tale of Two Esters

Both TFP and NHS esters react with primary amines on proteins to form stable amide bonds. However, their inherent chemical properties lead to significant differences in their performance, particularly concerning their stability in aqueous environments.

Stability and Hydrolysis

A crucial factor in the efficiency of protein conjugation is the hydrolytic stability of the reactive ester. The competing hydrolysis reaction, where the ester reacts with water instead of the protein's amine groups, leads to the inactivation of the labeling reagent and can significantly reduce conjugation yields.

TFP esters exhibit significantly greater resistance to hydrolysis, especially under the basic conditions required for efficient amine labeling.[1][2] This increased stability provides a wider experimental window and can lead to a higher degree of labeling. In contrast, NHS esters are more susceptible to rapid hydrolysis, particularly as the pH increases.[3] At a pH of 8, the half-life of an NHS ester can be in the order of minutes, whereas TFP esters remain stable for several hours.

A study comparing the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers (SAMs) demonstrated the superior stability of the TFP ester. At pH 10, the TFP surface exhibited an almost 10-fold longer half-life than the NHS surface. This increased stability at higher pH allows for more efficient conjugation to amine-containing biomolecules.

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.01080420
8.0360120
10.036039
Table 1: Comparison of the hydrolytic half-lives of TFP and NHS ester-terminated SAMs at various pH values. Data extracted from a study by Lee et al.
Reactivity and Optimal pH

The reaction of both TFP and NHS esters with amines is pH-dependent. The primary amine on the protein needs to be in its unprotonated form to be nucleophilic and reactive. Therefore, conjugation reactions are typically carried out at a slightly basic pH.

The optimal pH for conjugation with NHS esters is generally between 8.3 and 8.5. While a higher pH increases the concentration of deprotonated amines, it also accelerates the hydrolysis of the NHS ester, necessitating a carefully controlled reaction environment.

TFP esters have a slightly higher optimal pH for conjugation, typically around 9.0. Their enhanced stability at this higher pH allows for efficient labeling without the rapid inactivation seen with NHS esters.

It has been reported that TFP esters are as reactive as NHS esters, but demonstrate greater hydrolytic stability. However, another study comparing various activated esters found that under the tested conditions, an NHS ester showed greater reactivity than TFP and PFP (pentafluorophenyl) esters. Despite this, the higher yield from TFP and PFP esters was attributed to their greater stability against hydrolysis.

The Chemical Reaction

The fundamental reaction for both TFP and NHS esters is the acylation of a primary amine. The ester acts as a leaving group, facilitating the formation of a stable amide bond between the molecule of interest and the protein.

cluster_legend Legend Protein Protein-NH₂ Intermediate Tetrahedral Intermediate Protein->Intermediate + ReactiveEster R-COO-X ReactiveEster->Intermediate Conjugate Protein-NH-CO-R (Amide Bond) Intermediate->Conjugate - X-OH LeavingGroup X-OH key1 R = Molecule of Interest (e.g., Fluorophore, Drug) key2 X = Leaving Group (TFP or NHS)

General Amine-Reactive Ester Conjugation

In this reaction, "R" represents the molecule being conjugated to the protein (e.g., a fluorescent dye, biotin, or a therapeutic agent), and "X" is the leaving group, which is either tetrafluorophenol (for TFP esters) or N-hydroxysuccinimide (for NHS esters).

Experimental Workflow: A Step-by-Step Guide

The general workflow for protein conjugation with either TFP or NHS esters is similar, involving preparation of the protein and reagent, the conjugation reaction itself, and subsequent purification of the conjugate.

A 1. Prepare Protein Solution (in amine-free buffer) C 3. Conjugation Reaction (add ester to protein) A->C B 2. Prepare Reactive Ester (dissolve in DMSO or DMF) B->C D 4. Quench Reaction (optional, e.g., with Tris) C->D E 5. Purify Conjugate (e.g., size exclusion chromatography) D->E F 6. Characterize Conjugate (e.g., determine Degree of Labeling) E->F

Protein Conjugation Workflow

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of proteins with TFP and NHS esters. It is important to note that these protocols may require optimization for specific proteins and labeling reagents.

StepTFP Ester ProtocolNHS Ester Protocol
1. Buffer Preparation Prepare a 0.1-0.2 M sodium bicarbonate buffer with a pH of 9.0. Ensure the buffer is free of primary amines (e.g., Tris, glycine).Prepare a 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5. Ensure the buffer is free of primary amines.
2. Protein Preparation Dissolve the protein in the prepared buffer at a concentration of 2-20 mg/mL. If the protein is in a different buffer, exchange it into the conjugation buffer.Dissolve the protein in the prepared buffer at a concentration of 2.5-20 mg/mL. If necessary, perform a buffer exchange.
3. Reagent Preparation Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. TFP esters are moisture-sensitive.Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
4. Conjugation Reaction Slowly add the TFP ester solution to the protein solution while stirring. A typical molar excess of ester to protein is 10 to 50-fold. Incubate at room temperature for 1-2 hours or on ice for 2-4 hours.Slowly add the NHS ester solution to the protein solution while stirring. The optimal molar ratio of dye to protein should be determined empirically. Incubate at room temperature for 1 hour.
5. Quenching (Optional) The reaction can be stopped by adding a quenching buffer containing a primary amine, such as 50-100 mM Tris, and incubating for 15-30 minutes.The reaction can be quenched by adding 1 M lysine or Tris buffer and incubating for 10-15 minutes.
6. Purification Separate the conjugated protein from unreacted ester and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.Purify the conjugate using size exclusion chromatography or dialysis to remove free dye and byproducts.
7. Characterization Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated molecule.Calculate the DOL by measuring the absorbance of the protein (at 280 nm) and the conjugated dye at its maximum absorbance wavelength.

Conclusion: Making the Right Choice

The selection between TFP and NHS esters for protein conjugation depends on the specific requirements of the application.

TFP esters are the preferred choice when:

  • Enhanced stability is required, particularly for reactions at higher pH or for longer incubation times.

  • A higher degree of labeling is desired, as the reduced rate of hydrolysis can lead to more efficient conjugation.

  • Working with precious or limited quantities of protein , as the higher efficiency can maximize the yield of the desired conjugate.

NHS esters remain a viable and widely used option, particularly when:

  • Established protocols are already in place and have been optimized for a specific system.

  • The hydrophobicity of the TFP leaving group is a concern, as NHS esters are generally more hydrophilic.

  • The slightly lower optimal pH for NHS ester reactions is advantageous for a particular protein's stability.

References

TFP Esters Demonstrate Superior Hydrolytic Stability Over NHS Esters in Aqueous Buffers, Enhancing Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of reactive esters in aqueous environments is a critical parameter influencing the success and reproducibility of labeling and crosslinking reactions. A detailed comparison of 2,3,5,6-Tetrafluorophenyl (TFP) esters and N-hydroxysuccinimide (NHS) esters reveals that TFP esters offer significantly greater hydrolytic stability, particularly under the neutral to basic pH conditions typically required for efficient amine conjugation. This enhanced stability provides a wider experimental window, leading to higher conjugation yields and more consistent results.

Experimental data consistently shows that the rate of hydrolysis for both TFP and NHS esters increases with pH. However, TFP esters exhibit a markedly slower rate of hydrolysis compared to their NHS counterparts, especially at pH levels optimal for amine labeling. This inherent stability of TFP esters minimizes the competing hydrolysis reaction, allowing for more efficient conjugation with the target biomolecule.

Comparative Hydrolytic Stability: TFP vs. NHS Esters

The hydrolytic stability of TFP and NHS esters can be quantified by their half-lives (t½) in aqueous buffers at different pH values. The half-life represents the time required for 50% of the ester to hydrolyze. A longer half-life indicates greater stability.

A study comparing the hydrolysis of TFP and NHS-terminated self-assembled monolayers (SAMs) provides clear quantitative evidence of the superior stability of TFP esters.[1]

pHTFP Ester Half-life (t½)NHS Ester Half-life (t½)Fold Difference in Stability (TFP/NHS)
7.0~7.6 hours~4 hours~1.9x
8.0~2.5 hours~50 minutes~3.0x
10.0~6.3 hours~39 minutes~9.7x

Table 1: Comparison of the hydrolytic half-lives of TFP and NHS esters on a self-assembled monolayer at various pH values. Data sourced from Lockett et al., 2008.[1]

As the data indicates, while both esters are more stable at neutral pH, the stability of the NHS ester drops dramatically as the pH becomes more basic.[1][2][3] At pH 8.0, a common condition for bioconjugation reactions, the TFP ester is approximately three times more stable than the NHS ester. This difference becomes even more pronounced at pH 10.0, where the TFP ester is nearly ten times more stable. This increased stability of TFP esters at basic pH is a significant advantage, as the deprotonated primary amines targeted in conjugation reactions are more nucleophilic and reactive at higher pH values.

The enhanced stability of TFP esters translates to more efficient and reproducible bioconjugation outcomes. With a longer half-life in the reaction buffer, a higher concentration of the active TFP ester is available to react with the target amine groups on the biomolecule, leading to a greater degree of labeling.

Experimental Workflow for Determining Ester Hydrolytic Stability

The following diagram outlines a typical experimental workflow for determining the hydrolytic stability of an active ester like a TFP or NHS ester.

experimental_workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing prep_ester Prepare Ester Stock Solution (in anhydrous organic solvent, e.g., DMSO) initiate_reaction Initiate Hydrolysis (Dilute ester stock in aqueous buffer) prep_ester->initiate_reaction prep_buffer Prepare Aqueous Buffers (at desired pH values) prep_buffer->initiate_reaction incubate Incubate at Controlled Temperature (e.g., 25°C) initiate_reaction->incubate take_samples Take Aliquots at Specific Time Points incubate->take_samples quench_reaction Quench Reaction (e.g., acidify sample) take_samples->quench_reaction hplc_analysis Analyze by RP-HPLC (Quantify remaining ester) quench_reaction->hplc_analysis plot_data Plot ln([Ester]t/[Ester]0) vs. Time hplc_analysis->plot_data calculate_k Determine Rate Constant (k) (from the slope of the line) plot_data->calculate_k calculate_half_life Calculate Half-life (t½ = 0.693 / k) calculate_k->calculate_half_life

Caption: Experimental workflow for determining the hydrolytic stability of active esters.

Experimental Protocols

Below is a detailed protocol for determining the hydrolytic stability of TFP and NHS esters in aqueous buffers using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective:

To determine the pseudo-first-order rate constant (k) and the half-life (t½) of hydrolysis for an active ester (TFP or NHS ester) in aqueous buffers of different pH values.

Materials:
  • TFP ester and/or NHS ester of interest

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Aqueous buffers (e.g., 100 mM sodium phosphate for pH 7.0 and 8.0; 100 mM sodium carbonate-bicarbonate for pH 9.0 and 10.0)

  • Quenching solution (e.g., 1 M HCl or 10% trifluoroacetic acid in water)

  • HPLC grade acetonitrile and water

  • Formic acid (for mobile phase)

  • RP-HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Thermostatted incubator or water bath

  • Autosampler vials

  • Micropipettes and tips

Procedure:

1. Preparation of Solutions:

  • Ester Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the TFP or NHS ester in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.

  • Aqueous Buffers: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 7.0, 8.0, 9.0, 10.0). Ensure the buffer components do not contain primary amines (e.g., Tris, glycine).

  • Quenching Solution: Prepare a quenching solution to stop the hydrolysis reaction in the collected aliquots.

  • HPLC Mobile Phase: Prepare the mobile phase for RP-HPLC. A typical mobile phase for analyzing active esters and their hydrolysis products is a gradient of acetonitrile in water with 0.1% formic acid.

2. Hydrolysis Reaction:

  • Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C) in a thermostatted incubator or water bath.

  • To initiate the hydrolysis reaction, add a small volume of the ester stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 1 mM). Ensure rapid mixing.

  • Start a timer immediately upon addition of the ester.

3. Sample Collection and Quenching:

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

  • Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing a defined volume of the quenching solution (e.g., 50 µL). This will acidify the sample and stop further hydrolysis.

  • Store the quenched samples at a low temperature (e.g., 4°C) until HPLC analysis.

4. HPLC Analysis:

  • Set up the RP-HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the quenched samples onto the HPLC system.

  • Monitor the elution of the active ester and its hydrolysis product using a UV detector at a wavelength where the ester has a strong absorbance (e.g., 260 nm for NHS esters).

  • The retention time of the active ester will be longer than its more polar carboxylic acid hydrolysis product.

  • A typical gradient could be:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5-95% B over 10 minutes

    • Flow Rate: 1 mL/min

    • Column Temperature: 25°C

5. Data Analysis:

  • Integrate the peak area of the remaining active ester at each time point.

  • The hydrolysis of active esters in an excess of water follows pseudo-first-order kinetics. The rate equation is given by: ln([Ester]t / [Ester]₀) = -kt where:

    • [Ester]t is the concentration (or peak area) of the ester at time t

    • [Ester]₀ is the initial concentration (or peak area) of the ester at t=0

    • k is the pseudo-first-order rate constant

  • Plot ln([Ester]t / [Ester]₀) versus time (t).

  • The data should yield a straight line, and the negative of the slope of this line is the rate constant, k.

  • Calculate the half-life (t½) of the ester using the following equation: t½ = 0.693 / k

By following this protocol, researchers can obtain reliable quantitative data on the hydrolytic stability of TFP and NHS esters, enabling them to make informed decisions on the selection of the most appropriate reactive ester for their specific bioconjugation needs. The superior stability of TFP esters, as demonstrated by their longer half-lives in aqueous buffers, makes them a more robust and efficient choice for a wide range of applications in drug development and life sciences research.

References

A Comparative Guide to Protein Crosslinking: Characterizing Bis-PEG4-TFP Ester Crosslinked Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics, drug discovery, and biologics development, the covalent crosslinking of proteins is an indispensable tool for elucidating protein-protein interactions, stabilizing protein complexes, and constructing novel bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of crosslinking reagent is paramount to the success of these endeavors, directly impacting reaction efficiency, specificity, and the stability of the resulting crosslinked product.

This guide provides a comprehensive comparison of Bis-PEG4-TFP ester, a homobifunctional crosslinker, with other commonly used crosslinking reagents, namely BS3 (a N-hydroxysuccinimide ester) and glutaraldehyde. We present a detailed analysis of their performance characteristics, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.

Performance Comparison of Crosslinking Reagents

The selection of an appropriate crosslinker is a critical step in experimental design. Key performance indicators include reactivity, stability in aqueous solutions, and the efficiency of the crosslinking reaction. This section provides a comparative overview of this compound, BS3, and glutaraldehyde.

Chemical Reactivity and Specificity
  • Bis-PEG4-TFP (2,3,5,6-Tetrafluorophenyl) ester: This reagent contains two amine-reactive TFP esters at either end of a polyethylene glycol (PEG) spacer. TFP esters react with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form stable amide bonds.[1] The reaction is most efficient at a slightly basic pH (typically 7.5-8.5).

  • BS3 (Bis(sulfosuccinimidyl) suberate): As a water-soluble homobifunctional N-hydroxysuccinimide (NHS) ester, BS3 also targets primary amines to form amide bonds.[1][2] The optimal pH range for NHS ester reactions is generally between 7 and 9.

  • Glutaraldehyde: This dialdehyde crosslinker reacts with several functional groups, primarily primary amines, but also with thiols, phenols, and hydroxyls. This broader reactivity can lead to less specific crosslinking and potential protein polymerization.[3]

Hydrolytic Stability: TFP vs. NHS Esters

A crucial factor influencing crosslinking efficiency is the hydrolytic stability of the reactive groups. In aqueous buffers, amine-reactive esters can undergo hydrolysis, which competes with the desired conjugation reaction. TFP esters have been shown to exhibit greater resistance to hydrolysis, particularly at basic pH, compared to NHS esters. This enhanced stability can lead to higher conjugation yields.

pHHalf-life of TFP Ester (on a self-assembled monolayer)Half-life of NHS Ester (in solution)
7.07.7 hours4-5 hours (at 0°C)
8.04.8 hours~1 hour
8.6Not available10 minutes
10.06.3 hours39 minutes (on a self-assembled monolayer)

Data for TFP ester half-life is derived from studies on self-assembled monolayers, which may differ from behavior in solution but provides a strong indication of relative stability. Data for NHS ester half-life is from various sources and reaction conditions.

The significantly longer half-life of the TFP ester at pH 8.0 and above provides a wider time window for the crosslinking reaction to proceed, potentially leading to higher yields of the desired crosslinked products compared to NHS esters, which hydrolyze rapidly at these pH levels.

Crosslinking Efficiency and Yield
  • This compound: The enhanced hydrolytic stability of the TFP ester is expected to result in higher crosslinking efficiency and yield compared to NHS esters, especially in reactions conducted at pH 8.0 or higher, or with extended incubation times. The hydrophilic PEG4 spacer can also improve the solubility of the crosslinker and the resulting conjugate, potentially reducing aggregation.

  • BS3 (NHS ester): Due to its susceptibility to hydrolysis, especially at basic pH, the efficiency of BS3 can be lower than that of TFP esters. Shorter reaction times and careful control of pH are crucial for maximizing its effectiveness.

  • Glutaraldehyde: Glutaraldehyde is a highly reactive and efficient crosslinker, often resulting in a high degree of crosslinking. However, its lack of specificity can lead to the formation of heterogeneous and often insoluble protein polymers, which may not be desirable for all applications.

Experimental Protocols

To facilitate a practical comparison, this section provides detailed protocols for protein crosslinking with this compound, BS3, and glutaraldehyde, followed by analysis using SDS-PAGE and mass spectrometry.

Protocol 1: Protein Crosslinking

This protocol provides a general framework for crosslinking a purified protein in solution. Optimal conditions (e.g., protein concentration, crosslinker-to-protein molar ratio, incubation time, and temperature) should be determined empirically for each specific system.

Materials:

  • Purified protein in a suitable amine-free buffer (e.g., PBS, HEPES, bicarbonate)

  • This compound

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Glutaraldehyde (25% aqueous solution)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Reaction tubes

Procedure:

  • Prepare Protein Sample:

    • Dissolve or dialyze the purified protein into an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0) to a final concentration of 1-5 mg/mL.

  • Prepare Crosslinker Stock Solutions:

    • This compound: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 25 mM.

    • BS3: Immediately before use, dissolve BS3 in the reaction buffer to a concentration of 25 mM.

    • Glutaraldehyde: Prepare a 1% (v/v) working solution by diluting the 25% stock solution in the reaction buffer.

  • Crosslinking Reaction:

    • For this compound and BS3: Add the crosslinker stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein. For example, add 2-5 µL of the 25 mM crosslinker stock solution to 100 µL of a 1 mg/mL protein solution (assuming a protein MW of 50 kDa).

    • For Glutaraldehyde: Add the 1% glutaraldehyde working solution to the protein solution to a final concentration of 0.05-0.1%.

    • Incubate the reactions for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • The crosslinked protein samples are now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.

Protocol 2: SDS-PAGE Analysis of Crosslinked Proteins

Materials:

  • Crosslinked protein samples

  • SDS-PAGE loading buffer (non-reducing)

  • Precast or hand-cast polyacrylamide gels

  • Electrophoresis chamber and power supply

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Mix the quenched crosslinking reaction with an equal volume of 2X non-reducing SDS-PAGE loading buffer.

    • Heat the samples at 70-95°C for 5-10 minutes.

  • Electrophoresis:

    • Load the samples onto the polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands are visible against a transparent background.

  • Analysis:

    • Analyze the gel for the appearance of higher molecular weight bands corresponding to crosslinked protein species (dimers, trimers, etc.). The intensity and distribution of these bands provide a qualitative measure of crosslinking efficiency.

Protocol 3: Mass Spectrometry Analysis of Crosslinked Peptides

This protocol outlines a general workflow for identifying crosslinked peptides by mass spectrometry.

Materials:

  • Crosslinked protein sample (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked protein sample.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Digest the protein with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Sample Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.

  • Data Analysis:

    • Use specialized crosslink identification software (e.g., pLink, MeroX, xiSearch) to search the acquired spectra against a protein sequence database. The software will identify crosslinked peptides based on their specific fragmentation patterns.

Visualizing Workflows and Pathways

Experimental Workflow for Comparing Crosslinkers

The following diagram illustrates a typical workflow for comparing the efficiency of different protein crosslinkers.

G cluster_prep Sample Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis p1 Purified Protein c1 Add this compound p1->c1 c2 Add BS3 p1->c2 c3 Add Glutaraldehyde p1->c3 a1 Quench Reaction c1->a1 c2->a1 c3->a1 a2 SDS-PAGE Analysis a1->a2 a3 Mass Spectrometry a2->a3

A general workflow for comparing protein crosslinkers.
PROTAC Assembly Workflow

This compound can be utilized as a linker in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for PROTAC assembly using a heterobifunctional linker.

G cluster_components PROTAC Components cluster_synthesis Synthesis cluster_validation Validation poi Target Protein Ligand s1 Step 1: Conjugate Linker to Target Protein Ligand poi->s1 e3 E3 Ligase Ligand s2 Step 2: Conjugate Linker-Ligand to E3 Ligase Ligand e3->s2 linker Heterobifunctional Linker (e.g., with TFP ester) linker->s1 s1->s2 s3 Purification s2->s3 v1 Characterization (MS, NMR) s3->v1 v2 In vitro Assays (e.g., Ternary Complex Formation) v1->v2 v3 Cell-based Assays (Target Protein Degradation) v2->v3

A generalized workflow for PROTAC synthesis.
Investigating EGFR Signaling with Chemical Crosslinking

Chemical crosslinking coupled with mass spectrometry is a powerful technique to map protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below outlines a general workflow for such an investigation.

G cluster_cell_treatment Cell Treatment cluster_crosslinking In Situ Crosslinking cluster_analysis Analysis cells Cells Expressing EGFR ligand EGF Ligand Stimulation cells->ligand crosslinker Add Membrane-Permeable Crosslinker (e.g., containing TFP ester) ligand->crosslinker quench Quench Reaction crosslinker->quench lysis Cell Lysis quench->lysis ip Immunoprecipitation (e.g., anti-EGFR) lysis->ip ms LC-MS/MS Analysis of Crosslinked Peptides ip->ms mapping Protein-Protein Interaction Mapping ms->mapping

Workflow for EGFR protein interaction mapping.

Conclusion

This compound presents a compelling alternative to traditional amine-reactive crosslinkers like BS3 and glutaraldehyde. Its key advantages lie in the enhanced hydrolytic stability of the TFP ester, particularly at the slightly basic pH conditions optimal for amine coupling, and the inclusion of a hydrophilic PEG spacer that can improve solubility and reduce aggregation. While direct quantitative comparisons of crosslinking yield are needed for a complete picture, the available data on hydrolytic stability strongly suggests that this compound can offer superior performance in many protein crosslinking applications. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers to design and execute their crosslinking experiments, ultimately enabling deeper insights into protein structure and function.

References

A Researcher's Guide to Mass Spectrometry Analysis of Bis-PEG4-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of structural proteomics and drug development, the use of chemical crosslinkers to study protein-protein interactions and elucidate the three-dimensional structure of protein complexes is indispensable. The choice of crosslinking reagent is critical for the success of these experiments. This guide provides a comparative overview of Bis-PEG4-TFP (tetrafluorophenyl) ester, a homobifunctional amine-reactive crosslinker, against commonly used alternatives, with a focus on their analysis by mass spectrometry (MS).

Performance Comparison: Bis-PEG4-TFP Ester vs. NHS-Ester Alternatives

The most prevalent class of amine-reactive crosslinkers utilizes N-hydroxysuccinimide (NHS) esters.[1][2][3] Common examples include Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3). These reagents react with primary amines on lysine residues and protein N-termini to form stable amide bonds.

The primary advantage of TFP esters, such as those in this compound, lies in their enhanced stability against hydrolysis, particularly at the basic pH conditions typically used for amine labeling reactions.[4] This increased stability can lead to higher crosslinking efficiency as the reagent is less prone to deactivation in aqueous buffers before it can react with the target protein.

Table 1: Theoretical Comparison of Crosslinker Properties
FeatureThis compoundBis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl suberate (DSS)
Reactive Group Tetrafluorophenyl (TFP) EsterSulfo-N-hydroxysuccinimide (Sulfo-NHS) EsterN-hydroxysuccinimide (NHS) Ester
Spacer Arm Length ~28.1 Å (PEG4 + linker arms)11.4 Å11.4 Å
Reactivity Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)
Aqueous Stability Higher stability against hydrolysisLower stability, prone to hydrolysisLower stability, prone to hydrolysis
Solubility Hydrophilic PEG spacer enhances solubilitySolubilizing sulfo groupsPoorly water-soluble (DMSO required)
Cell Membrane Permeability PermeableImpermeablePermeable
Table 2: Hypothetical Quantitative Mass Spectrometry Performance

This table serves as a template for researchers to summarize their findings from a comparative experiment.

MetricThis compoundBS3 / DSSRationale for Expected Outcome
Total Crosslinked Peptide-Spectrum Matches (CSMs) Potentially HigherBaselineHigher hydrolytic stability of TFP ester may lead to more efficient crosslinking and a greater number of detectable crosslinked peptides.
Number of Unique Inter-protein Crosslinks Potentially HigherBaselineIncreased efficiency could result in the capture of more transient or low-abundance interactions.
Number of Unique Intra-protein Crosslinks Potentially HigherBaselineProvides more structural constraints for protein modeling.
Average MS2 Spectral Quality (e.g., Mascot Score) ComparableComparableThe core fragmentation of the peptide backbone should be similar for non-cleavable crosslinkers.
Signal-to-Noise Ratio of Crosslinked Peptides ComparableComparableDependant on ionization efficiency, which is influenced by multiple factors beyond the crosslinker chemistry.

Experimental Protocols

A robust experimental design is crucial for a fair comparison of crosslinking reagents. The following protocol outlines a general workflow for the mass spectrometry analysis of proteins crosslinked with either this compound or an NHS-ester alternative.

Protein Crosslinking
  • Sample Preparation: Prepare the purified protein or protein complex in a suitable buffer, such as HEPES or phosphate-buffered saline (PBS), at a concentration of 1-5 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).

  • Crosslinker Preparation: Immediately before use, dissolve the this compound and the alternative crosslinker (e.g., DSS) in a dry, water-miscible solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 25-50 mM.

  • Crosslinking Reaction: Add the crosslinker to the protein solution at various molar excess ratios (e.g., 25:1, 50:1, 100:1 crosslinker:protein). Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Protein Precipitation (Optional): Precipitate the protein using acetone or trichloroacetic acid (TCA) to remove interfering substances.

  • Enzymatic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add a protease, such as trypsin, at a 1:50 to 1:20 enzyme-to-protein ratio (w/w). Digest overnight at 37°C. For complex samples, a sequential digestion with a second enzyme (e.g., Lys-C) can improve sequence coverage.[5]

  • Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or ZipTip. Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

LC-MS/MS Analysis
  • Chromatography: Load the desalted peptides onto a C18 reversed-phase analytical column using a nano-liquid chromatography system. Elute the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap or Bruker timsTOF).

    • MS1 Scan: Acquire full scan mass spectra at a resolution of 60,000-120,000 over a mass range of m/z 350-1600.

    • MS2 Scan (Fragmentation): Use a data-dependent acquisition (DDA) method to select the most intense precursor ions (charge states 3+ and higher are often enriched for crosslinked peptides) for fragmentation. Use higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) for fragmentation. Acquire MS2 spectra at a resolution of 15,000-30,000.

Data Analysis
  • Database Search: Use specialized crosslinking software (e.g., pLink, MeroX, xiSEARCH) to identify the crosslinked peptides from the raw MS data.

  • Data Filtering and Validation: Apply a false discovery rate (FDR) of 1-5% to filter for high-confidence identifications. Manually inspect spectra of interest to validate the assignments.

  • Quantitative Comparison: Compare the number of identified crosslinked peptide-spectrum matches (CSMs), unique crosslinked peptide pairs, and unique protein-protein interactions between the different crosslinking conditions.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_data Data Analysis p1 Protein Complex p2 Add Crosslinker (Bis-PEG4-TFP or Alternative) p1->p2 p3 Quench Reaction p2->p3 p4 Reduce & Alkylate p3->p4 p5 Enzymatic Digestion p4->p5 p6 Desalt Peptides (C18) p5->p6 ms1 nanoLC Separation p6->ms1 ms2 MS1 Scan (Precursor Ions) ms1->ms2 ms3 MS2 Scan (Fragmentation) ms2->ms3 d1 Database Search (e.g., xiSEARCH) ms3->d1 d2 FDR Filtering & Validation d1->d2 d3 Quantitative Comparison d2->d3

Caption: Experimental workflow for comparative mass spectrometry analysis of crosslinked proteins.

G cluster_tfp TFP Ester Reaction cluster_nhs NHS Ester Reaction TFP TFP Ester Amine1 Protein Amine TFP->Amine1 Stable Amide Bond NHS NHS Ester Amine2 Protein Amine NHS->Amine2 Stable Amide Bond Water H2O NHS->Water Hydrolysis Hydrolysis Hydrolysis (Inactive) Water->Hydrolysis

Caption: TFP esters exhibit greater stability against hydrolysis compared to NHS esters.

G cluster_fragments HCD/CID Fragmentation XL Crosslinked Peptide Precursor Ion (e.g., [M+4H]4+) b_ions b-ions XL->b_ions Peptide A Backbone y_ions y-ions XL->y_ions Peptide B Backbone reporter Reporter Ions (if cleavable linker) XL->reporter Linker Cleavage unmodified Unmodified Peptide Fragments XL->unmodified Unmodified Fragments output MS2 Spectrum for Database Searching b_ions->output y_ions->output reporter->output unmodified->output

Caption: General fragmentation pattern of a crosslinked peptide in the mass spectrometer.

Conclusion

This compound represents a valuable tool for chemical crosslinking studies due to the enhanced stability of its TFP ester reactive groups. This property may translate to higher crosslinking yields and the identification of a greater number of protein-protein interactions compared to traditional NHS-ester-based reagents. While direct quantitative comparisons in the literature are scarce, the provided experimental framework allows researchers to perform a robust, head-to-head evaluation of this compound against its alternatives. By systematically collecting and analyzing data on the number and quality of identified crosslinks, scientists can make an informed decision on the optimal reagent for their specific research needs in structural proteomics and drug discovery.

References

A Comparative Guide to Functional Assays for Validating Bis-PEG4-TFP Ester Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays crucial for the validation of bioconjugates synthesized using the homobifunctional crosslinker, Bis-PEG4-TFP ester. It offers a comparative analysis against other common crosslinkers, presents key performance data, details experimental protocols, and visualizes workflows. The focus is on antibody-drug conjugates (ADCs), a primary application for this class of reagents.

Introduction to Bioconjugate Validation

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a single hybrid. The crosslinker used in this process is a critical component that dictates the stability, pharmacokinetics, and overall function of the final conjugate.

This compound is a homobifunctional crosslinker featuring two amine-reactive tetrafluorophenyl (TFP) esters at either end of a 4-unit polyethylene glycol (PEG) spacer.[1][2] TFP esters are known for their high reactivity towards primary amines and greater hydrolytic stability compared to more common N-hydroxysuccinimide (NHS) esters, especially at basic pH values, which can lead to higher conjugation efficiency.[3][4][5]

The PEG spacer itself confers significant advantages, including:

  • Improved Solubility: Mitigates the hydrophobicity of small molecule payloads, reducing aggregation.

  • Enhanced Pharmacokinetics (PK): Increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend circulation half-life.

  • Reduced Immunogenicity: The hydrophilic PEG chain can shield the bioconjugate from recognition by the immune system.

Functional validation is essential to ensure that the newly formed bioconjugate retains the desired biological activities of its constituent parts and functions effectively as a whole. For an ADC, this means confirming that the antibody can still bind its target antigen and that the cytotoxic payload can effectively kill the target cells.

Comparative Analysis: PEGylated vs. Non-PEGylated Crosslinkers

To illustrate the impact of the linker, we compare a hypothetical ADC constructed with the This compound against one made with a common non-PEGylated, amine-reactive crosslinker, BS3 (Bis(sulfosuccinimidyl) suberate) .

FeatureThis compound (PEGylated)BS3 (Non-PEGylated)Rationale & Implications
Spacer Arm Flexible, hydrophilic PEG chain (~18.1 Å)Shorter, rigid alkyl chain (~11.4 Å)The PEG spacer enhances solubility and can improve PK properties. The shorter BS3 linker may lead to aggregation if the payload is hydrophobic.
Reactive Group Tetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) EsterTFP esters exhibit greater stability against hydrolysis in aqueous solutions compared to NHS esters, potentially leading to more efficient conjugation reactions.
Solubility HighModerateThe inherent hydrophilicity of the PEG chain significantly improves the solubility of the final conjugate, which is crucial for formulation and stability.
In Vivo Half-Life Generally ExtendedGenerally ShorterPEGylation is a well-established strategy to prolong the circulation time of biotherapeutics by increasing their size and reducing kidney filtration.
Immunogenicity Potentially ReducedUnchangedThe PEG chain can mask epitopes on the protein surface, making the conjugate less likely to be recognized by the immune system.

Key Functional Assays for ADC Validation

The following sections detail three critical functional assays for validating an ADC. For each, we provide a comparison of expected outcomes, a detailed experimental protocol, and a workflow diagram.

Objective: To quantify the binding affinity of the ADC to its target antigen and ensure the conjugation process has not significantly impaired the antibody's binding capability.

Data Presentation: Comparative Binding Kinetics

AnalyteAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, nM)
Unconjugated Antibody2.5 x 10⁵5.0 x 10⁻⁴2.0
ADC (Bis-PEG4-TFP)2.1 x 10⁵6.5 x 10⁻⁴3.1
ADC (BS3 Linker)1.9 x 10⁵7.0 x 10⁻⁴3.7

Note: Data are representative. A minor decrease in affinity post-conjugation is expected. The key is to verify that the binding remains in a functionally relevant range.

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the target antigen onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the unconjugated antibody and the ADC constructs in a suitable running buffer (e.g., HBS-EP+).

  • Association: Inject the analyte dilutions sequentially over the sensor surface at a constant flow rate, allowing the analyte to bind to the immobilized antigen. Monitor the change in refractive index in real-time.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the antigen.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the remaining bound analyte from the sensor surface, preparing it for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Workflow Diagram: SPR Binding Assay

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Analysis prep_chip Immobilize Antigen on Sensor Chip association Association Phase: Inject Analyte prep_chip->association prep_analyte Prepare Analyte (Antibody/ADC) Dilutions prep_analyte->association dissociation Dissociation Phase: Flow Buffer association->dissociation End Injection regeneration Regeneration: Inject Glycine-HCl dissociation->regeneration End Dissociation analysis Data Fitting & Kinetic Analysis (ka, kd, KD) dissociation->analysis regeneration->association Next Cycle

Workflow for SPR-based affinity measurement.

Objective: To determine the potency of the ADC in killing target antigen-expressing cancer cells and to compare the efficacy of different linker-payload combinations.

Data Presentation: Comparative Cytotoxicity (IC50)

Cell LineAnalyteIC50 (nM)
Target-Positive (e.g., SK-BR-3) ADC (Bis-PEG4-TFP)5.8
ADC (BS3 Linker)12.5
Unconjugated Drug250.0
Unconjugated Antibody> 1000
Target-Negative (e.g., MDA-MB-468) ADC (Bis-PEG4-TFP)> 1000
ADC (BS3 Linker)> 1000

Note: Data are representative. A lower IC50 value indicates higher potency. The PEGylated ADC often shows higher potency due to better solubility and stability, leading to more efficient drug delivery.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed target-positive and target-negative cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated drug, and unconjugated antibody in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the prepared drug dilutions. Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Workflow Diagram: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_incubation Treatment & Incubation cluster_readout Readout cluster_analysis Analysis seed_cells Seed Cells in 96-Well Plates treat_cells Treat Cells with ADC Dilutions seed_cells->treat_cells prep_adc Prepare Serial Dilutions of ADC & Controls prep_adc->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analysis Calculate % Viability & Determine IC50 read_plate->analysis

Workflow for an MTT-based cytotoxicity assay.

Objective: To assess the stability of the bioconjugate in plasma, specifically measuring the rate of payload deconjugation. Linker stability is critical for ensuring the ADC delivers the payload to the target site and minimizes off-target toxicity.

Data Presentation: Comparative Plasma Stability

AnalyteTime in Plasma (hours)% Intact ADC Remaining
ADC (Bis-PEG4-TFP) 0100
2498
7295
16891
ADC (BS3 Linker) 0100
2496
7290
16882

Note: Data are representative. The stable amide bond formed by TFP esters, combined with the protective nature of the PEG chain, often results in superior plasma stability compared to other linkers.

Experimental Protocol: LC-MS Analysis

  • Incubation: Incubate the ADC at a fixed concentration (e.g., 100 µg/mL) in human or mouse plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma/ADC mixture.

  • Sample Cleanup: Immediately process the aliquots to stop degradation and remove plasma proteins. This can be done by affinity capture of the ADC using protein A/G beads or by precipitation.

  • Analysis: Analyze the purified samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) chromatography can separate ADC species with different drug-to-antibody ratios (DARs).

  • Data Quantification: Quantify the peak areas corresponding to the intact ADC and any deconjugated or degraded species.

  • Calculation: Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample.

Workflow Diagram: Plasma Stability Assay

Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis incubate Incubate ADC in Plasma at 37°C sampling Collect Aliquots at Time Points incubate->sampling T = 0, 24, 72h... cleanup Purify ADC via Affinity Capture sampling->cleanup lcms Analyze by LC-MS cleanup->lcms quantify Quantify Peak Areas (% Intact ADC) lcms->quantify

Workflow for a plasma stability assay using LC-MS.

Conclusion

The validation of a bioconjugate is a multi-faceted process that requires a suite of functional assays. For bioconjugates created with This compound , the unique properties of both the TFP reactive group and the PEG4 spacer contribute to a final product with potentially enhanced stability, solubility, and pharmacokinetic properties.

This guide highlights that while a PEGylated linker may slightly decrease binding affinity compared to a non-PEGylated alternative, this is often outweighed by significant gains in in vitro potency and plasma stability. The systematic application of the assays described herein—SPR for binding, cell-based assays for cytotoxicity, and LC-MS for stability—provides the critical data needed to objectively assess performance, validate function, and guide the development of next-generation biotherapeutics.

References

The Strategic Advantage of Bis-PEG4-TFP Ester in PROTAC Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) represent a frontier in targeted protein degradation. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of the Bis-PEG4-TFP ester as a linker component against other common alternatives, supported by experimental data and detailed protocols to inform rational PROTAC design.

The choice of linker profoundly impacts a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase. An ideal linker facilitates optimal spatial orientation for ubiquitination while conferring favorable drug-like properties. Among the diverse array of linker chemistries, polyethylene glycol (PEG) linkers are frequently employed for their hydrophilicity, flexibility, and synthetic tractability. The this compound, featuring a tetraethylene glycol (PEG4) spacer functionalized with two tetrafluorophenyl (TFP) ester reactive groups, offers a streamlined and efficient approach to PROTAC assembly.

Comparative Analysis of Linker Scaffolds

The efficiency of a PROTAC is often dictated by the linker's length, composition, and rigidity. Here, we compare the general characteristics of PEG linkers, exemplified by the this compound, with other commonly used linker classes: alkyl chains and rigid linkers.

Table 1: General Characteristics of Common PROTAC Linker Types

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Composed of repeating ethylene glycol units, imparting hydrophilicity and flexibility.[1]- Improves aqueous solubility and cell permeability.[1]- Synthetically versatile and readily available in various lengths.[2]- Can be metabolically less stable compared to alkyl chains.[1]- May be more synthetically challenging and costly than simple alkyl linkers.[1]
Alkyl Linkers Consist of saturated or unsaturated hydrocarbon chains.- Synthetically accessible and chemically stable.- Length can be systematically varied.- Tend to be hydrophobic, potentially limiting solubility and cellular uptake.- May lead to non-specific binding.
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, aromatic rings) or alkynes/alkenes.- Can pre-organize the PROTAC into a bioactive conformation.- May enhance the stability of the ternary complex.- Less conformational flexibility can hinder productive ternary complex formation if not optimally designed.- Can be more synthetically challenging.

The TFP ester reactive groups of this compound provide a distinct advantage in the synthesis of PROTACs. TFP esters react efficiently with primary and secondary amines to form stable amide bonds and are less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts. This enhanced stability can lead to higher yields and simpler purification processes during PROTAC synthesis.

Quantitative Comparison of Linker Efficiency

Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Different Linkers

PROTACE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
B24 CRBN2x PEG units0.75>95MV4-11
Compound with 10-12 atom hydrocarbon linker CRBNAlkylEffective degradationNot specifiedNot specified
PROTAC 3 (BETd-260) CRBNNot specified0.1 - 0.3Not specifiedRS4;11
CRBN PROTAC with 1-2 PEG units CRBN1-2 PEG units>5000Not specifiedH661
CRBN PROTAC with 4-5 PEG units CRBN4-5 PEG units<500Not specifiedH661

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

The data illustrates that PEG linkers can yield highly potent PROTACs, such as B24, with sub-nanomolar DC50 values. However, the efficacy is highly dependent on the linker length, as demonstrated by the significant difference in potency between CRBN-recruiting PROTACs with 1-2 PEG units versus those with 4-5 PEG units. The highly potent PROTAC, BETd-260, further underscores the potential for achieving picomolar degradation activity with optimized linkers. The use of a this compound provides a straightforward method for incorporating a PEG linker of a defined length (16 atoms), which falls within the range often found in effective PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the development of effective PROTACs. Below are detailed methodologies for the synthesis of a PROTAC using a this compound and for evaluating its degradation efficiency.

Protocol 1: PROTAC Synthesis via Amide Bond Formation using this compound

This protocol describes a general procedure for the two-step synthesis of a PROTAC by sequentially coupling an E3 ligase ligand and a target-binding ligand, both containing a primary or secondary amine, to the this compound.

Materials:

  • This compound

  • E3 ligase ligand with an available amine group

  • Target-binding ligand with an available amine group

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step 1: Synthesis of the Ligand-Linker Intermediate a. Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF or DMSO. b. Add this compound (1.2 equivalents) to the solution. c. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS. e. Upon completion, purify the mono-substituted ligand-linker intermediate by preparative HPLC. f. Characterize the purified intermediate by LC-MS and NMR.

  • Step 2: Synthesis of the Final PROTAC a. Dissolve the purified ligand-linker intermediate (1 equivalent) in anhydrous DMF or DMSO. b. Add the target-binding ligand (1.1 equivalents) to the solution. c. Add DIPEA (2-3 equivalents) to the reaction mixture. d. Stir the reaction at room temperature overnight, monitoring the progress by LC-MS. e. Once the reaction is complete, purify the final PROTAC by preparative HPLC. f. Characterize the final product by LC-MS and high-resolution mass spectrometry (HRMS), and NMR to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot

This protocol outlines the steps to quantify the reduction of a target protein in cells treated with a PROTAC.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Prepare protein samples by mixing equal amounts of protein with Laemmli buffer and heating. b. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. h. Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (e.g., using this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Synthesis and Evaluation Workflow Start Design PROTAC Synthesis Synthesis using This compound Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Proceed to biological evaluation Treatment PROTAC Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Conclusion Conclusion on Efficiency Data_Analysis->Conclusion

References

A Comparative Guide to In-Cell Protein Crosslinking: Bis-PEG4-TFP Ester and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic cellular environment, understanding protein-protein interactions is paramount to unraveling complex biological processes and developing targeted therapeutics. In-cell crosslinking, a technique that covalently links interacting proteins within their native environment, has emerged as a powerful tool for capturing these transient interactions. This guide provides an objective comparison of Bis-PEG4-TFP ester, a homobifunctional amine-reactive crosslinker, with commonly used alternatives: Disuccinimidyl suberate (DSS), Disuccinimidyl glutarate (DSG), and Formaldehyde. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate crosslinking strategy for your research needs.

Performance Comparison of In-Cell Crosslinkers

The choice of an in-cell crosslinker significantly impacts the outcome of an experiment. Key considerations include cell permeability, reactivity, spacer arm length, and the efficiency of crosslink identification. The following table summarizes the performance of this compound and its alternatives based on available data. While a direct head-to-head comparison in a single study is not yet available, this table compiles data from various high-impact studies to provide a comparative overview.

FeatureThis compoundDisuccinimidyl suberate (DSS)Disuccinimidyl glutarate (DSG)Formaldehyde
Reactive Group Tetrafluorophenyl (TFP) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterAldehyde
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines, other nucleophiles
Spacer Arm Length ~28.7 Å (PEG4 spacer)11.4 Å7.7 Å~2.3-2.7 Å (methylene bridge)[1]
Cell Permeability Presumed to be good due to PEG spacerGoodGoodExcellent[1][2][3]
Reactivity/Stability TFP esters are more resistant to hydrolysis than NHS esters, potentially leading to higher efficiency.NHS esters are susceptible to hydrolysis in aqueous solutions.[4]NHS esters are susceptible to hydrolysis in aqueous solutions.Rapidly reversible crosslinks.
Quantitative Data (Identified Crosslinks) Data not available in a dedicated study.In HEK293 cells, a large-scale study using DSSO (a cleavable analog of DSS) identified 28,910 unique residue pairs.A study comparing DSS and DSG on a protein mixture showed fewer crosslinks with DSG due to its shorter spacer arm.In human cells, one study identified 469 intra-protein and 90 inter-protein crosslinks.

Experimental Protocols

Detailed and optimized protocols are crucial for successful in-cell crosslinking experiments. Below are representative protocols for each of the compared crosslinkers.

Protocol 1: In-Cell Crosslinking with this compound

Note: This is a generalized protocol adapted from NHS-ester crosslinking procedures, leveraging the enhanced stability of TFP esters.

  • Cell Preparation: Culture cells to the desired confluency. Harvest and wash the cells twice with ice-cold PBS (pH 7.4). Resuspend the cell pellet in PBS to a concentration of 1-5 x 10⁷ cells/mL.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in a dry, water-miscible solvent like DMSO to prepare a 50 mM stock solution.

  • Crosslinking Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 1-2 mM. Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Quenching: Terminate the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis and Downstream Analysis: Pellet the cells by centrifugation. The crosslinked cell pellet is now ready for lysis and subsequent analysis by SDS-PAGE, immunoprecipitation, or mass spectrometry.

Protocol 2: In-Cell Crosslinking with DSS/DSG
  • Cell Preparation: Follow the same procedure as for this compound.

  • Crosslinker Preparation: Prepare a fresh 50 mM stock solution of DSS or DSG in dry DMSO.

  • Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature with gentle mixing.

  • Quenching: Add quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20 mM and incubate for 15 minutes.

  • Cell Lysis and Downstream Analysis: Proceed with cell lysis and downstream applications.

Protocol 3: In-Cell Crosslinking with Formaldehyde
  • Cell Preparation: Harvest and wash cells with PBS as described above.

  • Crosslinking Reaction: Resuspend cells in PBS and add formaldehyde to a final concentration of 1% (from a 16% or 37% stock solution). Incubate for 10 minutes at room temperature.

  • Quenching: Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Downstream Analysis: Wash the cells with ice-cold PBS and proceed to cell lysis. Note that formaldehyde crosslinks can be reversed by heating.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.

In_Cell_Crosslinking_Workflow cluster_cell_prep Cell Preparation cluster_crosslinking Crosslinking cluster_analysis Downstream Analysis CellCulture 1. Cell Culture Harvest 2. Harvest & Wash Cells CellCulture->Harvest Resuspend 3. Resuspend in PBS Harvest->Resuspend AddCrosslinker 4. Add Crosslinker (e.g., this compound) Resuspend->AddCrosslinker Incubate 5. Incubate (30-60 min, RT) AddCrosslinker->Incubate Quench 6. Quench Reaction (e.g., Tris-HCl) Incubate->Quench CellLysis 7. Cell Lysis Quench->CellLysis Enrichment 8. Enrichment (e.g., IP, Affinity Purification) CellLysis->Enrichment MS_Analysis 9. LC-MS/MS Analysis Enrichment->MS_Analysis DataAnalysis 10. Data Analysis (Crosslink Identification) MS_Analysis->DataAnalysis

Caption: General workflow for in-cell crosslinking mass spectrometry.

TNF_Signaling_Pathway cluster_receptor Receptor Complex cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus_NFkB NF-κB (nucleus) NFkB->Nucleus_NFkB translocates Gene_Expression Inflammatory Gene Expression Nucleus_NFkB->Gene_Expression activates Caspase8 Caspase-8 FADD->Caspase8 recruits & activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis EGFR_Signaling_Pathway cluster_receptor_activation Receptor Activation cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR binds EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer dimerizes Grb2 Grb2 EGFR_dimer->Grb2 recruits PI3K PI3K EGFR_dimer->PI3K recruits & activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Proliferation Cell Proliferation Transcription_Factors->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Survival Cell Survival Akt->Survival promotes

References

A Comparative Guide to the Cytotoxicity of Bis-PEG4-TFP Ester and its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate chemical crosslinkers is a critical step that can significantly impact the efficacy and safety of a final product. Bis-PEG4-TFP ester is a popular amine-reactive crosslinker used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapies. While its reactivity and stability are well-documented, a thorough understanding of its cytotoxic profile, as well as that of its byproducts, is essential for preclinical safety assessment. This guide provides a comparative analysis of the available cytotoxicity information for this compound, its components, and byproducts, alongside a common alternative, N-hydroxysuccinimide (NHS) esters.

Comparative Cytotoxicity Data

Compound/ComponentTypeKnown Cytotoxicity DataCell Line(s)Citation(s)
This compound CrosslinkerNo direct data available.--
2,3,5,6-Tetrafluorophenol (TFP) ByproductGHS Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. No quantitative IC50 data available.-[1]
Polyethylene Glycol (PEG) Linker ComponentGenerally considered biocompatible and non-toxic. However, some studies have shown that low molecular weight PEGs and certain PEG derivatives can exhibit cytotoxicity at high concentrations. For example, triethylene glycol (a very short PEG) showed toxicity to L929 cells.HeLa, L929[2][3]
N-hydroxysuccinimide (NHS) Alternative's ByproductGenerally considered to have low toxicity.-[4]
Succinimide Alternative's ByproductGenerally considered to have low toxicity. Substituted succinimides, however, have demonstrated cytotoxicity.L1210 leukemia cells[5]

Note: The table above highlights the current gap in publicly available, direct cytotoxicity data for this compound and its primary byproduct, 2,3,5,6-tetrafluorophenol. The provided information is based on related compounds and should be interpreted with caution. Researchers are strongly encouraged to perform their own in vitro cytotoxicity assays to determine the specific cytotoxic profile of this compound in their experimental systems.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To address the lack of direct data, researchers can employ standard in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its byproduct, 2,3,5,6-tetrafluorophenol, on a relevant cell line.

Materials:

  • Cell line of interest (e.g., the target cancer cell line for an ADC)

  • Complete cell culture medium

  • This compound

  • 2,3,5,6-tetrafluorophenol

  • N-hydroxysuccinimide (as a comparator)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (this compound, TFP, and NHS) in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations to be tested.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used for the stock solutions) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (this compound, TFP, etc.) incubate_24h->add_compounds incubate_treat Incubate for 24-72h add_compounds->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available detailing the signaling pathways that are directly affected by this compound or its tetrafluorophenol byproduct. In general, cytotoxic compounds can induce cell death through various mechanisms, including apoptosis and necrosis. Phenolic compounds have been shown to affect a wide range of cellular signaling pathways, but specific data for TFP is lacking. PEGylated compounds can also have complex interactions with cells, with some studies suggesting that PEGylation can alter cellular uptake and subsequent biological effects.

The logical relationship for assessing the overall cytotoxic risk of using this compound involves a multi-step evaluation, as depicted in the following diagram.

Caption: Logical workflow for evaluating the cytotoxic risk of this compound.

Conclusion

The selection of a crosslinker for bioconjugation requires careful consideration of its potential cytotoxicity. While this compound offers advantages in terms of reactivity and stability, the current lack of publicly available cytotoxicity data for the intact linker and its primary byproduct, 2,3,5,6-tetrafluorophenol, represents a significant data gap. Preliminary hazard information for TFP suggests it may be a compound of concern. In contrast, the byproducts of the commonly used NHS esters, N-hydroxysuccinimide and succinimide, are generally considered to have low toxicity.

Therefore, it is imperative for researchers and drug developers using this compound to conduct thorough in vitro cytotoxicity studies to establish a comprehensive safety profile. The provided MTT assay protocol and logical workflow offer a starting point for such an evaluation. By generating and analyzing this critical data, researchers can make informed decisions about the suitability of this compound for their specific applications and ensure the development of safe and effective bioconjugates.

References

A Comparative Guide to PEG Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a pivotal component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity.[1] Among the diverse linker technologies available, polyethylene glycol (PEG) linkers have become an essential tool for optimizing ADC performance. The inherent hydrophilicity of PEG helps to counteract the aggregation often caused by hydrophobic payloads, thereby improving the overall pharmacological properties of the conjugate.[1][2]

This guide provides a comparative analysis of PEG linkers in ADC development, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for linker selection.

Comparative Analysis of PEG Linker Properties

The selection of a PEG linker is a strategic decision that involves balancing multiple parameters to achieve the desired therapeutic index. Key considerations include the linker's length, cleavability, and the homogeneity of the PEG chain.

Impact of Linker Length

The length of the PEG chain is a critical parameter that can be adjusted to fine-tune the ADC's properties.[2][3] Hydrophobic drug payloads can cause ADCs to aggregate and be cleared quickly from circulation; incorporating hydrophilic PEG linkers can resolve these issues, permitting higher drug-to-antibody ratios (DARs) without negatively impacting the ADC's characteristics.

Generally, increasing PEG linker length leads to:

  • Enhanced Pharmacokinetics : The hydrodynamic radius of the ADC increases with PEG length, which reduces renal clearance and prolongs plasma half-life. This extended circulation can result in greater drug accumulation at the tumor site.

  • Improved Solubility and Reduced Aggregation : The hydrophilic nature of PEG mitigates the aggregation propensity of ADCs, especially those with high DARs or hydrophobic payloads.

  • Potential Decrease in In Vitro Potency : While in vivo efficacy often improves, some studies have shown that longer PEG chains can lead to a reduction in in vitro cytotoxicity. This may be due to steric hindrance affecting the payload's interaction with its target. This trade-off necessitates careful optimization for each specific ADC.

Cleavable vs. Non-Cleavable PEG Linkers

The mechanism of payload release is determined by whether the linker is cleavable or non-cleavable, a fundamental choice in ADC design.

  • Cleavable Linkers : These linkers are designed to be stable in systemic circulation and release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, high glutathione concentrations, or specific enzymes like cathepsins). This targeted release can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, potentially enhancing therapeutic efficacy.

  • Non-Cleavable Linkers : These linkers do not have a specific cleavage site and rely on the complete lysosomal degradation of the antibody after internalization to release the payload, which remains attached to the linker and a single amino acid. This generally results in greater plasma stability and a reduced risk of off-target toxicity, as the payload is not released prematurely. However, the resulting payload-linker-amino acid complex must retain its cytotoxic activity.

Discrete vs. Polydisperse PEG

The homogeneity of the final ADC product is crucial for ensuring consistent manufacturing, a predictable pharmacokinetic profile, and a reliable safety profile.

  • Discrete PEG (dPEG®) : These are monodisperse PEGs with a precisely defined number of ethylene glycol units and a single molecular weight. Their use results in more homogeneous ADCs, which is highly desirable for therapeutic applications as it improves batch-to-batch reproducibility.

  • Polydisperse PEG : Traditional PEGs are mixtures of different chain lengths. Using polydisperse linkers can lead to a heterogeneous ADC product, making characterization and ensuring consistent clinical performance more challenging.

Data Presentation

The following tables summarize quantitative data from preclinical studies to illustrate the impact of different PEG linker strategies on ADC performance.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Linker Type/LengthKey FindingIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
No PEG Baseline for comparison in affibody-drug conjugate study.~1.1 nMBaseline
4 kDa PEG 2.5-fold extension in circulation half-life.~4.95 nM (4.5-fold reduction)Improved over no PEG
10 kDa PEG 11.2-fold extension in circulation half-life.~24.2 nM (22-fold reduction)Most effective in animal model due to combined PK/potency effect
Non-PEGylated Control ADC showed minimal tumor reduction.Not Reported11% reduction in tumor weight
PEG2 / PEG4 Lower plasma/tumor exposures compared to longer PEGs.Not Reported35-45% reduction in tumor weight
PEG8 / PEG12 / PEG24 Significantly higher plasma and tumor exposures.Not Reported75-85% reduction in tumor weight

Table 2: Comparative Properties of Cleavable and Non-Cleavable Linkers

PropertyCleavable LinkerNon-Cleavable Linker
Release Mechanism Triggered by specific conditions (e.g., enzymes, pH, reduction).Requires complete lysosomal degradation of the antibody.
Plasma Stability Generally high, but can be susceptible to premature cleavage.Generally higher plasma stability, reducing risk of premature release.
Payload Form Released in its original or near-original, highly potent form.Released as a conjugate with the linker and an amino acid.
Bystander Effect Possible, as the payload can diffuse out of the cell to kill nearby cells.Minimized, as the payload is less membrane-permeable and released intracellularly.
Therapeutic Window Versatile, but potential for off-target toxicity if linker is unstable.Can be larger due to enhanced stability and reduced off-target effects.

Mandatory Visualization

Diagrams created with Graphviz to illustrate key concepts and workflows in ADC development with PEG linkers.

G cluster_0 Pre-Conjugation cluster_1 Conjugation & Purification cluster_2 Evaluation cluster_3 Optimization ADC_Design ADC Design (Antibody, Payload, Linker Selection) Linker_Synth Linker-Payload Synthesis ADC_Design->Linker_Synth Conjugation Antibody-Linker Conjugation Linker_Synth->Conjugation Purification Purification & Characterization (e.g., SEC, HIC, MS) Conjugation->Purification In_Vitro In Vitro Evaluation (Stability, Cytotoxicity, Binding) Purification->In_Vitro In_Vivo In Vivo Evaluation (PK, Efficacy, Toxicology) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->ADC_Design Iterative Refinement

Caption: Workflow for ADC development and evaluation with PEG linkers.

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_Circulation ADC in Circulation (pH 7.4) Internalization Internalization into Target Cancer Cell ADC_Circulation->Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Cleavage Specific Linker Cleavage (e.g., Enzymatic, pH) Lysosome->Cleavage Degradation Antibody Degradation by Proteases Lysosome->Degradation Payload_Release Active Payload Released Cleavage->Payload_Release Bystander Bystander Effect Payload_Release->Bystander Metabolite_Release Linker-Payload-Amino Acid Metabolite Released Degradation->Metabolite_Release G Inc_PEG Increase PEG Linker Length Hydrophilicity Increased Hydrophilicity Inc_PEG->Hydrophilicity Hydro_Radius Increased Hydrodynamic Radius Inc_PEG->Hydro_Radius Steric_Hindrance Potential Steric Hindrance Inc_PEG->Steric_Hindrance Aggregation Reduced Aggregation Hydrophilicity->Aggregation Clearance Reduced Renal Clearance Hydro_Radius->Clearance HalfLife Longer Plasma Half-Life Clearance->HalfLife Efficacy Improved In Vivo Efficacy HalfLife->Efficacy Potency Reduced In Vitro Potency Steric_Hindrance->Potency

References

Safety Operating Guide

Proper Disposal of Bis-PEG4-TFP Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for Bis-PEG4-TFP ester, a valuable PROTAC linker used in the synthesis of PROTACs. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards. Based on the data for a similar TFP ester compound, this compound should be handled with care.[1]

Potential Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

In case of accidental exposure, follow these first aid measures:

  • If on skin: Wash with plenty of soap and water.

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated area, and avoid breathing dust, fumes, gas, mist, vapors, or spray.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling and disposing of this compound.

PPE CategorySpecific Recommendations
Hand Protection Wear protective gloves (e.g., nitrile rubber).
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Skin and Body Protection Wear a lab coat or other protective clothing.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.

1. Waste Identification and Segregation:

  • Determine if your institutional or local regulations classify this compound as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a generator of solid waste must determine if that waste is hazardous.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
  • Collect all waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, tubes), and any spill cleanup materials, in a designated and clearly labeled waste container.

2. Containerization:

  • Use a chemically resistant, leak-proof container for waste collection.
  • The container must be clearly labeled with "Hazardous Waste" (if applicable) and the full chemical name: "this compound".
  • Keep the container securely closed when not in use.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
  • Follow your institution's guidelines for the temporary storage of chemical waste.

4. Final Disposal:

  • The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor.
  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and approved vendors for this purpose.
  • Never dispose of this compound down the drain or in the regular trash. While polyethylene glycol (PEG) itself is biodegradable, the overall compound's properties and the presence of the TFP ester necessitate professional disposal. Improper disposal can contaminate water supplies and harm the environment.

Disposal Workflow

DisposalWorkflow start Start: this compound Waste Generated assess Assess Waste Is it contaminated with other hazardous materials? start->assess segregate Segregate Waste Stream assess->segregate Yes containerize Place in a Labeled, Chemically Resistant Container assess->containerize No segregate->containerize store Store in a Designated Secure Area containerize->store contact_ehs Contact Institutional EHS Office store->contact_ehs pickup Arrange for Pickup by a Licensed Waste Contractor contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Logistical Information for Handling Bis-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Bis-PEG4-TFP ester. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.

Core Safety Principles:

This compound is a moisture-sensitive and reactive compound that requires careful handling to prevent exposure and maintain its integrity. The primary hazards associated with similar reactive esters include skin, eye, and respiratory tract irritation. Ingestion may be harmful.[1] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to wear the appropriate PPE at all times when working with this compound.[2][3][4][5]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.
Eye and Face Protection Safety glasses with side shields or safety gogglesRequired to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Fume hood or appropriate respiratorWork should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of any dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan and Handling Protocol

Following a systematic workflow is critical for both safety and experimental success. Below is a step-by-step guide for handling this compound.

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_reagent Equilibrate Reagent to Room Temperature prep_workspace->prep_reagent handle_weigh Weigh the Required Amount prep_reagent->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve reaction_add Add to Reaction Mixture handle_dissolve->reaction_add reaction_monitor Monitor Reaction Progress reaction_add->reaction_monitor cleanup_quench Quench Unreacted Reagent reaction_monitor->cleanup_quench cleanup_dispose Dispose of Waste cleanup_quench->cleanup_dispose cleanup_clean Clean Workspace cleanup_dispose->cleanup_clean cleanup_remove_ppe Remove and Dispose of PPE cleanup_clean->cleanup_remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound to understand its specific hazards.

    • Don Appropriate PPE: Wear all the recommended PPE as outlined in the table above.

    • Prepare Workspace: Ensure that all work is conducted within a certified chemical fume hood to minimize inhalation exposure. The workspace should be clean and uncluttered.

    • Equilibrate Reagent: this compound is often stored at low temperatures (-20°C) and is moisture-sensitive. Allow the container to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the ester.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the reagent in the fume hood. Avoid creating dust.

    • Dissolution: Dissolve the weighed this compound in a suitable dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. The reagent does not dissolve easily in aqueous solutions.

  • Reaction:

    • Addition to Reaction: Add the dissolved reagent to the reaction mixture. The reaction with primary amines is favored at a near-neutral pH (6-9).

    • Monitoring: Monitor the progress of the reaction as per your experimental protocol.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety.

  • Unreacted Reagent: Any unreacted this compound should be quenched. This can typically be done by adding an excess of a primary amine solution (e.g., Tris buffer) to convert the reactive ester to a stable amide.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be considered chemical waste.

  • Waste Collection:

    • Collect all liquid waste containing the quenched reagent or reaction byproducts in a designated, properly labeled hazardous waste container.

    • Collect all solid contaminated waste in a separate, clearly labeled solid hazardous waste container.

  • Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the integrity of their experiments when working with this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-PEG4-TFP ester
Reactant of Route 2
Reactant of Route 2
Bis-PEG4-TFP ester

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